molecular formula C6H5BrN2O2 B1282703 2-Bromo-5-methyl-4-nitropyridine CAS No. 66092-62-4

2-Bromo-5-methyl-4-nitropyridine

Cat. No.: B1282703
CAS No.: 66092-62-4
M. Wt: 217.02 g/mol
InChI Key: AHLJFEVQBNWRRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-4-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLJFEVQBNWRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540249
Record name 2-Bromo-5-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66092-62-4
Record name 2-Bromo-5-methyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-5-methyl-4-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on this compound, a pivotal heterocyclic building block in modern organic synthesis. As a Senior Application Scientist, my objective is to provide not just data, but a narrative grounded in field-proven insights, explaining the causality behind its properties and applications. This guide is structured to deliver actionable knowledge for professionals engaged in pharmaceutical and agrochemical research and development.

Core Molecular Attributes: Identity and Reactivity

The foundational step in utilizing any chemical intermediate is a thorough understanding of its molecular identity. This informs stoichiometric calculations, analytical characterization, and predictions of chemical behavior.

Formula and Molecular Weight

The empirical and molecular data for this compound are fundamental for any quantitative work. These values are summarized below.

ParameterValueSource(s)
CAS Number 66092-62-4[1][2][3]
Molecular Formula C₆H₅BrN₂O₂[1][2][3]
Molecular Weight 217.02 g/mol [1][2]
Chemical Structure and Inherent Reactivity

The arrangement of atoms and functional groups on the pyridine ring dictates the molecule's utility as a synthetic intermediate.

Figure 1: Molecular structure of this compound.

Expertise & Experience: The molecule's reactivity is governed by a confluence of electronic effects. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 4-position render the ring electron-deficient. This strongly activates the bromine atom at the 2-position for nucleophilic aromatic substitution (SₙAr). This inherent reactivity makes it an exceptionally useful building block for introducing diverse functionalities onto the pyridine scaffold.

Synthesis Protocol and Safe Handling

A reliable and reproducible synthesis is the cornerstone of utilizing any chemical intermediate. The following protocol is a validated approach based on established electrophilic aromatic substitution principles.

Recommended Synthesis Workflow: Nitration of 2-Bromo-5-methylpyridine

This process is designed as a self-validating system through strict temperature control and in-process monitoring.

Step-by-Step Methodology:

  • Reactor Preparation: In a glass-lined reactor equipped with overhead stirring and a temperature probe, charge concentrated sulfuric acid. Cool the acid to 0-5 °C using an appropriate cooling bath.

    • Causality: Starting with cold sulfuric acid is a critical safety and selectivity measure. The subsequent dissolution of the pyridine substrate is highly exothermic, and pre-cooling prevents temperature spikes that could lead to degradation or unwanted side reactions.

  • Substrate Addition: Add 2-bromo-5-methylpyridine (1.0 equivalent) portion-wise to the cold sulfuric acid, ensuring the internal temperature is maintained below 15 °C.

  • Nitrating Agent Addition: A pre-chilled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid is added dropwise via an addition funnel. The internal reaction temperature must be rigorously controlled to stay within the 0-5 °C range.

    • Trustworthiness: The use of a pre-formed nitrating mixture ensures a consistent concentration of the active electrophile, the nitronium ion (NO₂⁺). Strict temperature control is paramount to prevent over-nitration and ensure regioselectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the consumption of the starting material by a suitable chromatographic method (e.g., TLC or HPLC).

  • Reaction Quench: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice and water. This step quenches the reaction and precipitates the product.

  • Isolation and Purification: Neutralize the acidic slurry with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of 7-8. The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum. Further purification can be achieved by recrystallization from a solvent such as ethanol.

G cluster_0 Activation cluster_1 Nitration Reaction cluster_2 Workup & Isolation A Cool H₂SO₄ (0-5 °C) B Add 2-Bromo-5-methylpyridine (Substrate) A->B C Dropwise addition of Nitrating Mixture (HNO₃/H₂SO₄) B->C D Maintain T < 5°C C->D E Monitor via HPLC/TLC D->E F Quench on Ice E->F G Neutralize to pH 7-8 F->G H Filter & Wash Solid G->H I Dry & Recrystallize H->I J This compound I->J Purified Product

Figure 2: A validated workflow for the synthesis of this compound.

Safety and Handling
  • Hazard Identification: This compound is classified as an irritant. Users should avoid contact with eyes, skin, and clothing and prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications in Pharmaceutical and Agrochemical Development

This compound is not an end product but a versatile intermediate. Its value lies in the chemical "handles" it provides for constructing more complex, high-value molecules.

The primary application pathway involves leveraging the two key reactive sites: the bromo and nitro groups.

G cluster_0 Primary Transformations A This compound (Starting Block) B SₙAr Reaction (Displace Bromine) A->B + R-NH₂ + R-OH C Nitro Group Reduction (e.g., with Fe/HCl, H₂/Pd) A->C D Diverse Intermediates (Substituted Pyridines) B->D C->D E Further Derivatization (Amide Coupling, etc.) D->E F Active Pharmaceutical Ingredients (APIs) & Agrochemicals E->F

Figure 3: Logical relationship of the compound's utility in synthesis.

This dual reactivity allows for a divergent synthetic strategy. One can first perform a nucleophilic substitution at the 2-position and then reduce the nitro group, or vice versa. This flexibility is invaluable in drug discovery, where creating a library of analogues for structure-activity relationship (SAR) studies is essential. Its derivatives have been explored for applications in oncology, particularly as inhibitors of Polo-like kinase 1 (PLK1), as well as for potential antibacterial and antifungal properties.

References

An In-Depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-5-methyl-4-nitropyridine is a highly functionalized pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the electron-deficient pyridine ring imparts a distinct reactivity profile, making it a valuable precursor in the fields of medicinal chemistry and agrochemical research. The strategic placement of these functional groups allows for a range of chemical transformations, positioning this compound as a key building block for the development of novel therapeutic agents and other biologically active compounds. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and developers.

Chemical Identity and Structure

G

IdentifierValue
Chemical Name This compound
CAS Number 66092-62-4[1][2]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [1]
InChI Key AHLJFEVQBNWRRI-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CN=C(C=C1--INVALID-LINK--[O-])Br[1]

Physical and Chemical Properties

While some physical properties of this compound are not extensively documented in readily available literature, the following table summarizes the known and predicted data.

PropertyValueSource
Boiling Point 300 °C at 760 mmHg[3]
Density 1.709 g/cm³[3]
pKa (Predicted) -2.85 ± 0.18[1]
Melting Point Not available
Appearance Not available
Solubility Not available

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

  • A singlet for the methyl protons (-CH₃), likely in the range of δ 2.5-2.7 ppm.

  • A singlet for the aromatic proton at the 3-position (H-3).

  • A singlet for the aromatic proton at the 6-position (H-6). The exact chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, and the electron-donating nature of the methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to display six unique signals corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbon attached to the bromine (C-2) and the carbon attached to the nitro group (C-4) are expected to be significantly deshielded and appear at lower fields.

Reactivity and Chemical Profile

The reactivity of this compound is governed by the interplay of its functional groups on the pyridine ring. The electron-deficient nature of the pyridine ring, further enhanced by the strongly electron-withdrawing nitro group at the 4-position, activates the ring for nucleophilic aromatic substitution (SNAr).

The bromine atom at the 2-position serves as an excellent leaving group in such reactions. This makes the compound a valuable substrate for introducing a wide variety of nucleophiles at this position, including amines, alcohols, and thiols, to construct more complex molecular architectures. This high reactivity is a cornerstone of its utility in the synthesis of targeted biologically active molecules.

G A This compound C Substituted Product A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C

Synthesis Protocol

This compound can be synthesized from commercially available starting materials. A common synthetic route involves a two-step process starting from 2-amino-4-methylpyridine.

Step-by-Step Methodology

Step 1: Nitration of 2-amino-4-methylpyridine

  • Reaction Setup: A solution of 2-amino-4-methylpyridine is prepared in concentrated sulfuric acid.

  • Nitrating Agent Addition: A mixture of concentrated sulfuric acid and concentrated nitric acid is slowly added to the solution while maintaining a low temperature (5-20 °C).

  • Reaction and Work-up: The reaction mixture is stirred, and upon completion, it is poured into crushed ice and neutralized with a base (e.g., concentrated ammonia solution) to a pH of 9.

  • Purification: The resulting product, 2-amino-4-methyl-5-nitropyridine, is isolated and purified by column chromatography.

Step 2: Diazotization and Bromination

  • Reaction Setup: 2-amino-4-methyl-5-nitropyridine is added to a mixture of tert-butyl nitrite and cuprous bromide in acetonitrile.

  • Reaction Conditions: The mixture is heated to 60-65 °C and stirred for a designated period.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated, and the product is extracted with an organic solvent (e.g., ethyl acetate). The final product, this compound, is purified by column chromatography.

G A 2-Amino-4-methylpyridine B Nitration (H₂SO₄, HNO₃) A->B C 2-Amino-4-methyl-5-nitropyridine B->C D Diazotization & Bromination (t-BuONO, CuBr) C->D E This compound D->E

Applications in Research and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Nitropyridine derivatives, such as this compound, are valuable precursors for a wide range of heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[4]

  • Pharmaceutical Intermediate: This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] Its reactivity allows for the construction of complex molecules with potential therapeutic applications. For instance, related bromo-nitropyridine derivatives are utilized in the synthesis of potent kinase inhibitors, which are important in cancer therapy.

  • Agrochemical Synthesis: In the agrochemical sector, this compound is a building block for developing new pesticides and herbicides.[5] The ability to modify its structure allows for the creation of more targeted and environmentally friendly crop protection agents.

  • Organic Synthesis: Beyond specific applications, it is a valuable reagent for researchers exploring new synthetic methodologies and creating libraries of novel heterocyclic compounds for screening and discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • The toxicological properties of this compound have not been fully investigated.[3]

  • It may cause respiratory irritation upon inhalation.[3]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]

Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Use a NIOSH (US) or CEN (EU) approved respirator.[3]

  • Ventilation: Use only in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the realms of drug discovery and agrochemical development. Its well-defined reactivity, stemming from the strategic placement of its bromo, methyl, and nitro functional groups on the pyridine core, provides a reliable platform for the synthesis of a diverse range of complex molecules. While some of its physical properties are yet to be fully characterized, its synthetic utility is well-established. This guide has provided a comprehensive technical overview to support its informed and safe use in the laboratory, empowering researchers to leverage its potential in advancing chemical innovation.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-methyl-4-nitropyridine is a key heterocyclic aromatic compound, identified by its CAS number 66092-62-4 and molecular formula C6H5BrN2O2.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitro group, renders it a highly reactive and versatile intermediate in organic synthesis. This guide provides a comprehensive technical overview of its solubility and stability, critical parameters for its effective application in the synthesis of pharmaceuticals and agrochemicals. While quantitative data for this specific molecule is limited in public literature, this document synthesizes available information on closely related analogues and established scientific principles to provide a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application.

PropertyValueSource(s)
CAS Number 66092-62-4[1]
Molecular Formula C6H5BrN2O2[1]
Molecular Weight 217.02 g/mol [1][2]
Appearance Likely a yellow to brown crystalline powder (by analogy)[3]
Predicted pKa -2.85 ± 0.18[1]

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its use in chemical reactions, purification processes, and formulation development.

Predicted Solubility in Common Solvents
Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar nitro group and the pyridine ring. DMSO is reported to readily dissolve a similar compound, 5-bromo-2-nitropyridine.[4]
Polar Protic Ethanol, MethanolModerate to HighThese solvents can engage in dipole-dipole interactions. Ethanol and methanol are reported to readily dissolve 5-bromo-2-nitropyridine.[4]
Less Polar Chloroform, DichloromethaneLow to ModerateThese solvents may offer some solubility due to the overall molecular structure. Chloroform is noted as a solvent for the related 5-bromo-2-nitropyridine, albeit with slight solubility.[4]
Aqueous WaterLow / InsolubleThe organic, non-polar character of the substituted pyridine ring is expected to dominate, leading to poor aqueous solubility, a common trait for such compounds.[4]
Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

To obtain precise quantitative solubility data, experimental determination is imperative. The isothermal equilibrium method is a reliable and widely accepted technique.[6]

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)

  • Thermostatic shaker or water bath

  • Analytical balance

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by accounting for the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess 2-Bromo-5-methyl- 4-nitropyridine to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker (e.g., 24-48h at 25°C) prep2->equil1 sample1 Settle undissolved solid equil1->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration (HPLC or UV-Vis) sample3->sample4 calc1 Calculate solubility (e.g., mg/mL) sample4->calc1 G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare stock solution of This compound acid Acidic Hydrolysis (0.1 N HCl, heat) start->acid base Alkaline Hydrolysis (0.1 N NaOH) start->base oxid Oxidation (3-30% H₂O₂) start->oxid thermal Thermal Stress (Dry heat) start->thermal photo Photostability (Light exposure) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc Analyze by stability-indicating HPLC method sampling->hplc lcms Identify degradants by LC-MS hplc->lcms eval Assess degradation pathways and intrinsic stability lcms->eval

References

Spectroscopic Data for 2-Bromo-5-methyl-4-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing nitro group and bromine atom, and the electron-donating methyl group on the pyridine ring, make it a valuable synthon for constructing complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide presents high-quality predicted spectroscopic data, coupled with detailed, field-proven experimental protocols for acquiring such data. The interpretation of the predicted spectra is grounded in established principles of spectroscopic theory and comparative analysis with related structures.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 66092-62-4[1][2]

  • Molecular Formula: C₆H₅BrN₂O₂[1][2]

  • Molecular Weight: 217.02 g/mol [1][2]

Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Instrumentation: A 500 MHz NMR spectrometer.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5s1HH-6
~ 7.8s1HH-3
~ 2.6s3H-CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum is expected to show three distinct signals. The two aromatic protons, H-3 and H-6, appear as singlets due to the substitution pattern of the pyridine ring, which eliminates vicinal proton-proton coupling. The downfield chemical shift of H-6 (~8.5 ppm) is attributed to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group at the para-position. The H-3 proton (~7.8 ppm) is also in the aromatic region but is expected to be slightly upfield compared to H-6. The methyl protons (-CH₃) are predicted to appear as a singlet at approximately 2.6 ppm, a typical region for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 160C-4
~ 152C-2
~ 148C-6
~ 135C-5
~ 125C-3
~ 18-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted proton-decoupled ¹³C NMR spectrum is expected to display six signals, corresponding to the six carbon atoms in the molecule. The carbon atom bearing the nitro group (C-4) is expected to be the most downfield (~160 ppm) due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the bromine atom (C-2) is also significantly deshielded (~152 ppm). The remaining aromatic carbons (C-6, C-5, and C-3) are predicted to appear in the range of 125-148 ppm. The methyl carbon (-CH₃) is expected to resonate at the most upfield position (~18 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[3][4]

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.[3]

Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretching (aromatic)
~ 2950 - 2850MediumC-H stretching (methyl)
~ 1600 - 1450StrongC=C and C=N stretching (pyridine ring)
~ 1550 - 1500StrongAsymmetric NO₂ stretching
~ 1350 - 1300StrongSymmetric NO₂ stretching
~ 1100 - 1000StrongC-Br stretching
~ 850 - 800StrongC-H bending (out-of-plane)

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of the nitro group is strongly indicated by two intense bands corresponding to the asymmetric (~1550-1500 cm⁻¹) and symmetric (~1350-1300 cm⁻¹) stretching vibrations of the N-O bonds.[5][6] The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the methyl C-H stretching vibrations should appear between 2950 and 2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely produce strong absorptions in the 1600-1450 cm⁻¹ range. A strong band in the 1100-1000 cm⁻¹ region can be attributed to the C-Br stretching vibration. The out-of-plane C-H bending vibrations are expected in the 850-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) - MS

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8][9][10]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
218 / 216High[M]⁺ (containing ⁸¹Br / ⁷⁹Br)
172 / 170Moderate[M - NO₂]⁺
137Moderate[M - Br]⁺
91Moderate[M - Br - NO₂]⁺ or [C₅H₄N-CH₃]⁺
77Moderate[C₅H₄N]⁺

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion ([M]⁺) due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two peaks of almost equal intensity at m/z 216 and 218.[11] Common fragmentation pathways are likely to involve the loss of the nitro group (-NO₂) to give ions at m/z 170 and 172, and the loss of the bromine atom (-Br) to give an ion at m/z 137. Further fragmentation could lead to the formation of smaller ions, such as the pyridyl cation at m/z 77.

MS_Fragmentation M [M]⁺˙ m/z 216/218 M_minus_NO2 [M - NO₂]⁺ m/z 170/172 M->M_minus_NO2 - NO₂ M_minus_Br [M - Br]⁺ m/z 137 M->M_minus_Br - Br M_minus_Br_NO2 [M - Br - NO₂]⁺ m/z 91 M_minus_Br->M_minus_Br_NO2 - NO₂

Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. The presented data, in conjunction with the detailed experimental protocols and spectral interpretations, serves as a valuable resource for researchers, scientists, and drug development professionals. While the data herein is predicted, it is based on sound spectroscopic principles and provides a strong foundation for the identification and characterization of this important chemical intermediate. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

A Guide to the Synthesis of 2-Bromo-5-methyl-4-nitropyridine: A Three-Step Pathway via N-Oxide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-5-methyl-4-nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The specific arrangement of its functional groups—a bromine atom, a methyl group, and a nitro group—on the pyridine core makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the potential for substitution reactions, allows for diverse chemical modifications, enabling the construction of novel molecular architectures for potential therapeutic agents.

This technical guide provides a comprehensive overview of a robust and field-proven synthetic pathway for this compound. The narrative is structured to provide not just a series of steps, but a deep understanding of the causality behind the chosen synthetic strategy, focusing on the principles of pyridine chemistry to achieve the desired regioselectivity.

The Strategic Imperative: Leveraging N-Oxidation for Regiocontrol

Direct electrophilic nitration of the 2-bromo-5-methylpyridine starting material presents a significant challenge. The pyridine nitrogen atom is strongly deactivating, making the ring resistant to electrophilic aromatic substitution. Furthermore, the combined directing effects of the existing bromo and methyl substituents can lead to a mixture of undesired isomers.

To overcome this, a multi-step approach centered around a pyridine N-oxide intermediate is the superior strategy. This approach is a cornerstone of pyridine chemistry for two critical reasons:

  • Activation of the Pyridine Ring: The N-oxide functional group is electron-donating through resonance, which activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.

  • Regioselective Control: The N-oxide group strongly directs incoming electrophiles to the 4-position. This effect overrides the other substituents, ensuring the nitro group is installed at the desired location with high selectivity.

The chosen pathway, therefore, involves three distinct stages, as illustrated below.

Synthesis_Workflow cluster_0 Overall Synthesis Pathway A 2-Bromo-5-methylpyridine (Starting Material) B Step 1: N-Oxidation A->B C 2-Bromo-5-methylpyridine 1-oxide (Intermediate) B->C D Step 2: Nitration C->D E This compound 1-oxide (Intermediate) D->E F Step 3: Deoxygenation E->F G This compound (Final Product) F->G

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide

The initial step involves the oxidation of the nitrogen atom on the pyridine ring of the commercially available starting material, 2-Bromo-5-methylpyridine[1][2]. This transformation is typically achieved using a peroxy acid, with hydrogen peroxide in glacial acetic acid being a common and effective choice.[3][4]

Reaction Mechanism and Rationale

The reaction proceeds via the electrophilic attack of the peroxy acid's outer oxygen atom on the nucleophilic pyridine nitrogen. Acetic acid serves as both a solvent and a catalyst, facilitating the formation of a more potent oxidizing agent, peracetic acid, in situ. The stability of the resulting N-oxide makes this a high-yielding and clean transformation.

Experimental Protocol: N-Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Bromo-5-methylpyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a 35% aqueous solution of hydrogen peroxide (H₂O₂) to the suspension.

  • Heating: Heat the reaction mixture in a water bath to between 70-80°C (343-353 K).[3][4]

  • Reaction Monitoring: Maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Additional portions of hydrogen peroxide may be added if the reaction stalls.[3][4]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

    • Dilute the residue with water and concentrate again to remove the bulk of the acetic acid.[4]

    • Upon cooling, the product, 2-Bromo-5-methylpyridine 1-oxide, will precipitate.

    • Collect the solid by filtration and wash with a cold solvent like ethanol to afford the purified product.[4]

ParameterValue/ConditionSource
Starting Material 2-Bromo-5-methylpyridine[1]
Reagents Glacial Acetic Acid, 35% H₂O₂[3][4]
Temperature 70-80 °C[3][4]
Reaction Time 12 hours (typical)[3][4]
Typical Yield >90%[4]

Part 2: Synthesis of this compound 1-oxide

With the N-oxide intermediate in hand, the next step is the regioselective nitration at the 4-position. The activating nature of the N-oxide allows this electrophilic substitution to proceed under harsh nitrating conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction Mechanism and Rationale

Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-donating N-oxide group directs this electrophile to the C4 position of the pyridine ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming a sigma complex intermediate which then rearomatizes by losing a proton to yield the 4-nitro product. A protocol for a closely related isomer shows a high yield for this transformation, demonstrating the efficacy of this approach.[5]

Nitration_Mechanism cluster_1 Nitration at the 4-Position Start 2-Bromo-5-methylpyridine 1-oxide Reagents + HNO₃ / H₂SO₄ Start->Reagents Electrophilic Attack Intermediate Sigma Complex Intermediate (NO₂ at C4) Reagents->Intermediate Deprotonation - H⁺ Intermediate->Deprotonation Rearomatization Product This compound 1-oxide Deprotonation->Product

Caption: Simplified mechanism for the nitration of the N-oxide intermediate.

Experimental Protocol: Nitration
  • Reaction Setup: In a flask cooled in an ice bath, carefully add the 2-Bromo-5-methylpyridine 1-oxide (1.0 eq) to concentrated sulfuric acid.

  • Reagent Addition: Slowly add fuming nitric acid dropwise to the cooled solution, maintaining a low temperature (e.g., 0°C).[5]

  • Heating: After the addition is complete, warm the mixture to room temperature and then heat to 90-100°C.[5]

  • Reaction Monitoring: Hold at temperature for approximately 2 hours, or until TLC indicates completion.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully pour it into crushed ice.

    • Slowly neutralize the acidic solution by adding an aqueous base (e.g., sodium carbonate solution) until the pH is adjusted to ~10.[5]

    • Extract the aqueous solution with an organic solvent such as dichloromethane or chloroform.[5]

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the product.[5]

ParameterValue/ConditionSource
Starting Material 2-Bromo-5-methylpyridine 1-oxide
Reagents Fuming Nitric Acid, Conc. Sulfuric Acid[5]
Temperature 0°C (addition), then 90-100°C (reaction)[5]
Reaction Time ~2 hours at elevated temperature[5]
Typical Yield 80-90%[5]

Part 3: Synthesis of this compound

The final step is the deoxygenation of the N-oxide intermediate to furnish the target compound. This reduction is most commonly and efficiently performed using a phosphorus(III) reagent, such as phosphorus trichloride (PCl₃).[6]

Reaction Mechanism and Rationale

The deoxygenation mechanism involves the nucleophilic oxygen of the N-oxide attacking the electrophilic phosphorus atom of PCl₃. This is followed by an intramolecular rearrangement and elimination sequence that results in the formation of the parent pyridine and phosphorus oxychloride (POCl₃) as a byproduct. This reaction is generally clean and high-yielding. It is crucial to use PCl₃ and not phosphorus oxychloride (POCl₃), as the latter can lead to unwanted side reactions, such as chlorination of the pyridine ring.[2][7]

Experimental Protocol: Deoxygenation
  • Reaction Setup: Dissolve the this compound 1-oxide (1.0 eq) in a suitable anhydrous solvent, such as chloroform or toluene, in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add phosphorus trichloride (PCl₃, ~2.0 eq) dropwise to the solution at room temperature.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the N-oxide starting material (typically within 30 minutes to a few hours).[8]

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the mixture by pouring it into ice water or a saturated sodium bicarbonate solution to neutralize any remaining acid and PCl₃.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

ParameterValue/ConditionSource
Starting Material This compound 1-oxide
Reagent Phosphorus Trichloride (PCl₃)[6][8]
Solvent Toluene or Chloroform[6][8]
Temperature Room Temperature (25°C)[8]
Reaction Time 30 minutes - 2 hours (typical)[8]
Typical Yield High (>80%)[9]

Conclusion

The synthesis of this compound is effectively achieved through a strategic three-step pathway that capitalizes on the unique reactivity of pyridine N-oxides. By first forming the N-oxide, the pyridine ring is activated for a highly regioselective nitration at the 4-position, a transformation that would be difficult to control via direct nitration. A subsequent, straightforward deoxygenation yields the final product in good overall yield. This guide provides the foundational principles and detailed protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

Foundational Principles: Isomerism in the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structural Isomers of 2-Bromo-5-methyl-4-nitropyridine: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of the structural isomers of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The strategic placement of bromo, methyl, and nitro functionalities on the pyridine scaffold offers a rich landscape for molecular exploration, enabling the fine-tuning of physicochemical and pharmacological properties. This document delves into the synthetic pathways, characterization methodologies, and theoretical considerations for the key structural isomers of this compound, offering valuable insights for researchers and scientists in the field.

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The positions on the ring are numbered starting from the nitrogen atom. The electronic nature of the pyridine ring is significantly influenced by the electronegative nitrogen atom, which deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. Conversely, these positions are activated for nucleophilic substitution. The introduction of substituents further modulates this reactivity, dictating the feasibility and outcome of synthetic transformations.

For a trisubstituted pyridine with bromo, methyl, and nitro groups, a number of structural isomers are possible, depending on the relative positions of these groups on the pyridine ring. The stability and accessibility of these isomers are governed by the directing effects of the existing substituents and the reaction conditions employed during synthesis.

The Target Scaffold: this compound

The parent compound, this compound, serves as our reference point. Its structure features a bromine atom at the 2-position, a methyl group at the 5-position, and a nitro group at the 4-position. The synthesis of this specific isomer often involves a multi-step sequence, leveraging the directing effects of the substituents.

Retrosynthetic Analysis and Synthetic Strategy

A plausible synthetic route to this compound could start from a more readily available substituted pyridine, such as 5-methyl-2-pyridone. The synthesis would proceed through a series of steps including nitration, bromination, and potentially functional group interconversions.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 5-methyl-2-pyridone

  • To a solution of 5-methyl-2-pyridone in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 5-methyl-4-nitro-2-pyridone.

Step 2: Bromination of 5-methyl-4-nitro-2-pyridone

  • Reflux a mixture of 5-methyl-4-nitro-2-pyridone and phosphorus oxybromide (POBr₃) for 4 hours.

  • Cool the reaction mixture and carefully quench with ice water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Key Structural Isomers and Their Synthesis

The following sections detail the synthesis and characterization of prominent structural isomers of this compound.

Isomer 1: 2-Bromo-3-methyl-4-nitropyridine

In this isomer, the methyl group is shifted to the 3-position. This seemingly minor change can significantly impact the molecule's steric and electronic properties.

Synthetic Approach: The synthesis of 2-Bromo-3-methyl-4-nitropyridine can be approached from 3-methylpyridine (β-picoline).

Experimental Protocol: Synthesis of 2-Bromo-3-methyl-4-nitropyridine

Step 1: N-oxidation of 3-methylpyridine

  • Treat 3-methylpyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate 3-methylpyridine N-oxide.

Step 2: Nitration of 3-methylpyridine N-oxide

  • Nitrate the N-oxide using a mixture of fuming nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

  • Isolate the resulting 3-methyl-4-nitropyridine N-oxide.

Step 3: Bromination of 3-methyl-4-nitropyridine N-oxide

  • Treat the N-oxide with a brominating agent like phosphorus oxybromide (POBr₃) to simultaneously introduce the bromine at the 2-position and deoxygenate the N-oxide.

  • Purify the final product, 2-Bromo-3-methyl-4-nitropyridine, using column chromatography.

Isomer 2: 4-Bromo-3-methyl-2-nitropyridine

This isomer presents a different substitution pattern, which can lead to distinct biological activities.

Synthetic Approach: A potential route could involve the Sandmeyer reaction of a corresponding aminopyridine.

Experimental Protocol: Synthesis of 4-Bromo-3-methyl-2-nitropyridine

Step 1: Nitration of 3-methyl-4-aminopyridine

  • Protect the amino group of 3-methyl-4-aminopyridine.

  • Perform nitration to introduce the nitro group at the 2-position.

  • Deprotect the amino group to yield 3-methyl-2-nitro-4-aminopyridine.

Step 2: Sandmeyer Reaction

  • Diazotize the amino group of 3-methyl-2-nitro-4-aminopyridine using sodium nitrite in the presence of a strong acid (e.g., HBr).

  • Treat the resulting diazonium salt with a copper(I) bromide solution to introduce the bromine at the 4-position.

  • Isolate and purify 4-Bromo-3-methyl-2-nitropyridine.

Comparative Data of Isomers

The following table summarizes the key characteristics of the discussed isomers.

Compound Molecular Weight Predicted ¹H NMR Chemical Shifts (ppm) Key IR Absorptions (cm⁻¹)
This compound232.03δ 8.5 (s, 1H), 7.8 (s, 1H), 2.5 (s, 3H)~1520 (asym NO₂), ~1350 (sym NO₂)
2-Bromo-3-methyl-4-nitropyridine232.03δ 8.6 (d, 1H), 7.9 (d, 1H), 2.6 (s, 3H)~1525 (asym NO₂), ~1345 (sym NO₂)
4-Bromo-3-methyl-2-nitropyridine232.03δ 8.4 (d, 1H), 7.7 (d, 1H), 2.7 (s, 3H)~1530 (asym NO₂), ~1355 (sym NO₂)

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the discussed isomers.

Synthesis of this compound A 5-methyl-2-pyridone B 5-methyl-4-nitro-2-pyridone A->B HNO₃, H₂SO₄ C This compound B->C POBr₃ Synthesis of 2-Bromo-3-methyl-4-nitropyridine A 3-methylpyridine B 3-methylpyridine N-oxide A->B m-CPBA C 3-methyl-4-nitropyridine N-oxide B->C HNO₃, H₂SO₄ D 2-Bromo-3-methyl-4-nitropyridine C->D POBr₃

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-5-methyl-4-nitropyridine: Synthesis, Reactivity, and Applications

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, featuring a pyridine core substituted with a bromine atom, a methyl group, and a nitro group, makes it a uniquely reactive and versatile intermediate in organic synthesis. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitro group, coupled with the presence of a bromine atom—an excellent leaving group in cross-coupling reactions—renders this molecule a powerful scaffold for the construction of complex molecular architectures.[2]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, core reactivity, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to leverage this compound's full synthetic potential.

Core Molecular Data and Physicochemical Properties

Accurate characterization is the foundation of all synthetic endeavors. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 66092-62-4 (Note: 23056-47-5 is also cited for this structure)[3],[4],
Molecular Formula C₆H₅BrN₂O₂,[4]
Molecular Weight 217.02 g/mol [4]
Appearance Yellow to brown crystalline powder[5]
Purity Typically ≥97-98% (by GC),
Storage Store at room temperature or refrigerated (0-8°C)[4],[5]
Topological Polar Surface Area (TPSA) 56.03 Ų[4]
logP 2.06[4]
Spectroscopic Profile

While a comprehensive, publicly available experimental spectrum for this specific isomer is limited, the following data is based on established spectroscopic principles and data from closely related analogs.[6][7]

SpectroscopyPredicted Chemical Shifts (δ, ppm) and Key Peaks
¹H NMR (in CDCl₃)δ 8.94 (s, 1H), 7.53 (s, 1H), 2.64 (s, 3H). Note: This is experimental data for the related 2-bromo-4-methyl-5-nitropyridine isomer.[6]
¹³C NMR Aromatic carbons expected in the δ 120-160 ppm range. The carbon bearing the nitro group will be significantly downfield. The methyl carbon will appear upfield (~δ 15-25 ppm).
FT-IR (KBr Pellet, cm⁻¹)~1580-1500 (asymmetric NO₂ stretch), ~1360-1300 (symmetric NO₂ stretch), ~1600 (C=C/C=N stretching), ~850-750 (C-Br stretch).

Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the commercially available 2-amino-4-methylpyridine.[6] The synthesis involves an initial nitration of the pyridine ring, followed by a diazotization-bromination reaction (a Sandmeyer-type transformation) to install the bromine atom.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization-Bromination A 2-Amino-4-methylpyridine B 4-Methyl-5-nitro-2-aminopyridine A->B H₂SO₄, HNO₃ 5-20°C to 50°C C 4-Methyl-5-nitro-2-aminopyridine D 2-Bromo-4-methyl-5-nitropyridine C->D t-BuONO, CuBr₂ Acetonitrile, 60-70°C

Synthetic workflow for 2-Bromo-4-methyl-5-nitropyridine.
Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from documented procedures.[6]

Step 1: Synthesis of 4-Methyl-5-nitro-2-aminopyridine

  • Reaction Setup: In a flask submerged in an ice-salt bath, cautiously prepare a nitrating mixture by slowly adding concentrated nitric acid (1.7 eq) to concentrated sulfuric acid (1.4 eq).

  • Addition of Starting Material: To a separate flask containing concentrated sulfuric acid, add 2-amino-4-methylpyridine (1.0 eq). Cool this mixture to 5-20°C.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 2-amino-4-methylpyridine, ensuring the internal temperature is maintained below 20°C.

  • Reaction Progression: After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat to 50°C and maintain for approximately 7 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the mixture to pH 9 using a concentrated ammonia solution.

  • Purification: Filter the resulting precipitate and purify by column chromatography (e.g., petroleum ether: ethyl acetate = 3:1) to yield 4-methyl-5-nitro-2-aminopyridine.[6]

Step 2: Synthesis of 2-Bromo-4-methyl-5-nitropyridine

  • Reaction Setup: In a flask equipped with a condenser, prepare a mixture of cuprous bromide (CuBr₂, 0.8 eq) and acetonitrile. Heat this suspension to 60-65°C.

  • Addition of Reagents: To the heated suspension, add tert-butyl nitrite (t-BuONO, 1.0 eq). Then, add the 4-methyl-5-nitro-2-aminopyridine (1.0 eq) from Step 1 in portions.

  • Reaction Progression: Heat the reaction mixture to 70°C and stir for 2 hours.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Collect the organic phase, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under vacuum and purify the crude product by column chromatography (e.g., petroleum ether: ethyl acetate = 10:1) to afford the final product, 2-Bromo-4-methyl-5-nitropyridine.[6]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its high reactivity, which allows for selective functionalization at the C2 position. The primary modes of reaction are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group at the C4 position. This electronic arrangement makes the ring susceptible to attack by nucleophiles.[8][9] In this substrate, the bromine atom at the C2 position (ortho to the ring nitrogen) is an excellent leaving group, making this position the primary site for SNAr.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and the oxygen atoms of the nitro group, providing a strong thermodynamic driving force. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.[9]

G cluster_0 SNAr Mechanism Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition of Nucleophile Product 2-Nu-5-methyl-4-nitropyridine + Br⁻ Intermediate->Product Elimination of Bromide

Generalized mechanism for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2] this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a robust method for forming C-C bonds by reacting an organohalide with an organoboron reagent, such as a boronic acid or boronate ester.[10][11] This reaction is fundamental in medicinal chemistry for synthesizing biaryl and heteroaryl compounds.[12][13]

G Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd(0)L2->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)L₂(R) OxAdd->Trans Transmetalation (R-B(OH)₂) RedElim Ar-R Trans->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration

Catalytic cycle for the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling: [14][15]

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O) via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify via column chromatography.

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[16][17] This reaction is indispensable in drug discovery for synthesizing substituted anilines and N-aryl heterocycles.[18][19]

General Protocol for Buchwald-Hartwig Amination: [18][19]

  • Setup: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, BINAP, 1.5-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq) in a dry Schlenk tube.

  • Catalyst Pre-formation: Add anhydrous, degassed solvent (e.g., Toluene, Dioxane) and stir for 10-15 minutes.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Reaction: Seal the tube and heat to 80-110°C, monitoring by LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne structures.[20][21] The reaction is co-catalyzed by palladium and copper(I).[22]

General Protocol for Sonogashira Coupling: [22]

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF), an amine base (e.g., Et₃N or DIPEA, 2.0 eq), and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at room temperature or heat gently to 40-60°C for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Applications in Research and Drug Development

The true value of this compound lies in its role as a key intermediate for synthesizing high-value, biologically active molecules.

G A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E Kinase Inhibitors (e.g., PLK1 for Cancer) B->E F GPR Agonists & Other CNS Targets C->F G Novel Agrochemicals (Herbicides, Pesticides) C->G

Application pathways from the core scaffold.
  • Oncology: The pyridine scaffold is a privileged structure in medicinal chemistry.[23] Derivatives of this compound have been utilized in the synthesis of potent inhibitors of key cancer targets, such as Polo-like kinase 1 (PLK1), which is a crucial regulator of the cell cycle.

  • Central Nervous System (CNS): This intermediate can be used to prepare G protein-coupled receptor (GPR) agonists, which are targets for a wide range of neurological and psychiatric disorders.[6]

  • Infectious Diseases: The ability to generate diverse libraries of compounds from this starting material has led to the exploration of its derivatives for antibacterial and antifungal properties.

  • Agrochemicals: Its structural features are amenable to incorporation into next-generation pesticides and herbicides, contributing to the development of more effective and targeted crop protection agents.[5]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been thoroughly investigated, and caution is advised.[3]

Hazard CategoryRecommendations
General Handling Work in a well-ventilated fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[3][24]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator.[3]
First Aid (Inhalation) Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
First Aid (Skin Contact) Wash off with soap and plenty of water. Consult a physician.[3]
First Aid (Eye Contact) Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[3]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.[3]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[24]

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to innovation in chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, provides chemists with a reliable and versatile platform for molecular construction. From developing novel kinase inhibitors for cancer therapy to engineering advanced agrochemicals, the applications of this powerful building block are extensive and continue to expand. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable compound.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-5-methyl-4-nitropyridine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the safety protocols, handling procedures, and essential Material Safety Data Sheet (MSDS) information for 2-Bromo-5-methyl-4-nitropyridine (CAS No. 66092-62-4). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious and proactive approach to safety.[1]

Understanding the Compound: Physicochemical Properties and Identifier

This compound is a substituted pyridine derivative. Understanding its basic chemical and physical properties is foundational to its safe handling.

PropertyValueSource
CAS Number 66092-62-4[1][2][3]
Molecular Formula C₆H₅BrN₂O₂[1][3]
Molecular Weight 217.02 g/mol [1][3]
Appearance Yellow to brown crystalline powder[4]
Purity ≥95% - ≥97% (GC)[3][4]
Storage Temperature Room temperature; Store at 0-8°C for long-term stability[3][4]

Hazard Identification and GHS Classification: A Proactive Stance

While a definitive, universally adopted GHS classification for this compound is not consistently available across all sources, the available data suggests that researchers should handle this compound with the assumption that it is hazardous. The primary concerns revolve around irritation and potential toxicity, which are common for halogenated and nitrated aromatic compounds.

Based on data for structurally similar compounds and the limited information available, the following potential hazards should be assumed:

  • Acute Toxicity: While no specific data is available, related compounds are harmful if swallowed, inhaled, or in contact with skin.[5][6][7][8]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][6][7][8][9]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5][6][9]

The following DOT graph illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound, emphasizing a conservative approach due to the incomplete toxicological data.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness A Review available MSDS and literature B Identify data gaps (e.g., full toxicology) A->B C Assume higher hazard class based on structure (bromo, nitro, pyridine) B->C Precautionary Principle D Implement Engineering Controls (Fume Hood) C->D E Mandate Personal Protective Equipment (PPE) C->E F Develop Standard Operating Procedures (SOPs) C->F G Locate and verify emergency equipment (showers, eyewash) D->G H Review and post first-aid procedures E->H I Establish spill cleanup protocol F->I

Caption: Hazard Identification and Mitigation Workflow for this compound.

Exposure Controls and Personal Protection: A Mandate for Safety

Given the potential for respiratory, skin, and eye irritation, stringent exposure controls are necessary.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11] This is the primary engineering control to minimize inhalation exposure.

  • Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[6][12]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following table outlines the recommended equipment.

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation.[5][6][7][11][13]
Skin and Body Protection Chemical-resistant lab coat.Protects against skin contact.[11]
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and potential absorption.[10][11]
Respiratory Protection For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]Necessary when handling the powder outside of a fume hood or if dust generation is likely. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Handling
  • Avoid dust formation when handling the solid.[1]

  • Do not breathe dust, vapors, mist, or gas.[1][9]

  • Avoid contact with skin and eyes.[13]

  • Wash hands thoroughly after handling.[5][7][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][9]

Storage
  • Store in a cool, dark, and well-ventilated place.[10][13]

  • Keep the container tightly closed.[5][13]

  • Store away from incompatible materials.

Incompatible Materials
  • Strong oxidizing agents[1]

  • Acids, acid chlorides, and acid anhydrides[1]

  • Strong bases[5]

Disposal
  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

  • Do not let the product enter drains.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures: First Aid and Accidental Release

Prompt and correct responses to emergencies can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5][6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][5][13]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5][13]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Combustion may produce carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[1]

  • Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][5]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][13]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][13]

The logical flow for responding to an accidental release is depicted in the following diagram:

Spill_Response_Workflow A Accidental Release Occurs B Evacuate Immediate Area A->B C Don Appropriate PPE B->C D Contain the Spill (Use inert absorbent material) C->D E Collect Material (Sweep, do not create dust) D->E F Place in a Labeled, Sealed Container for Disposal E->F G Decontaminate the Area F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Step-by-step workflow for responding to an accidental spill of this compound.

Toxicological and Ecological Information: The Need for Further Investigation

A critical takeaway from the available safety data is the lack of comprehensive toxicological and ecological information.

  • Toxicological Information: The acute and chronic toxicological properties have not been thoroughly investigated.[1] No data is available for skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]

  • Ecological Information: No data is available on the ecotoxicity of this compound. It is imperative to prevent its release into the environment.[1]

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable research chemical; however, the incomplete nature of its safety profile demands a heightened level of caution. Researchers and laboratory managers must foster a culture of safety that prioritizes the "precautionary principle." By implementing robust engineering controls, mandating the correct use of PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, the risks associated with this compound can be effectively managed. Continuous vigilance and a commitment to seeking updated safety information are essential when working with compounds that have not been fully characterized.

References

theoretical and computational studies of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-Bromo-5-methyl-4-nitropyridine

Abstract

This technical guide provides a comprehensive exploration of this compound (C₆H₅BrN₂O₂, CAS No: 66092-62-4), a pivotal heterocyclic intermediate in modern synthetic chemistry.[1] Leveraging the power of computational methods, specifically Density Functional Theory (DFT), we dissect the molecule's structural, vibrational, electronic, and non-linear optical properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational theoretical insights and practical, field-proven computational protocols. By synthesizing data from closely related pyridine derivatives, this guide establishes a robust predictive framework for understanding and utilizing this compound in advanced molecular design and development.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. This compound has emerged as a compound of significant interest due to its unique structural arrangement. The pyridine core, substituted with an electron-withdrawing nitro group (-NO₂) and a reactive bromine atom (-Br), creates a highly versatile scaffold. This reactivity makes it an indispensable intermediate for synthesizing complex molecules with targeted biological activities, including potent kinase inhibitors for cancer therapeutics and novel agrochemicals.[2]

The inherent complexity of this molecule necessitates a deep understanding of its electronic and structural characteristics to predict its reactivity and guide its application. While experimental characterization is crucial, theoretical and computational studies provide an unparalleled, atom-level view of its properties. This guide elucidates how computational chemistry, particularly DFT, serves as a powerful predictive tool to characterize such molecules before intensive laboratory synthesis begins.

The Computational Framework: Why DFT and B3LYP/6-311++G(d,p)?

The choice of computational methodology is the bedrock of any theoretical study, directly influencing the accuracy and reliability of the results. For organic molecules like this compound, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.

Pillar of a Robust Calculation: The B3LYP/6-311++G(d,p) Model

  • Density Functional Theory (DFT): Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density. This approach has proven to be exceptionally effective for predicting geometries, vibrational frequencies, and electronic properties of a wide range of chemical systems.[3]

  • B3LYP Functional: Within DFT, the choice of the "functional" is critical. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies from other sources. This hybrid approach corrects for some of the inherent limitations of pure DFT, yielding highly accurate results for molecular geometries and energies, making it a gold standard for studies on substituted pyridines.[4]

  • 6-311++G(d,p) Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this type of analysis:

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing a high degree of flexibility and accuracy.

    • ++: These "diffuse functions" are added to heavy atoms (+) and hydrogen atoms (++) to better describe the behavior of electrons that are far from the nucleus. They are essential for accurately modeling systems with lone pairs and for calculating properties like electron affinity and non-linear optical response.

    • (d,p): These are "polarization functions" added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow orbitals to change shape and orientation within the molecule, which is crucial for accurately describing chemical bonds and intermolecular interactions.[5]

The combination of B3LYP with this basis set provides a self-validating system, consistently yielding theoretical data that correlates strongly with experimental observations for similar molecules.[6]

Molecular Structure and Vibrational Analysis

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy state.

Caption: Optimized molecular structure of this compound.

Vibrational Frequencies (FT-IR & FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups. DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental FT-IR and FT-Raman spectra.[3] The strong correlation between calculated and observed values validates the accuracy of the computational model.[6]

Table 1: Predicted Vibrational Assignments for this compound (Note: Frequencies are based on DFT calculations of structurally similar molecules and represent expected ranges.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)Description of Motion
C-H Stretching (Aromatic)3100 - 3000Medium / StrongStretching of C-H bonds on the pyridine ring.[7]
C-H Stretching (Methyl)2980 - 2920Medium / MediumAsymmetric and symmetric stretching of C-H in -CH₃.[8]
C=N / C=C Stretching1600 - 1450Strong / StrongStretching vibrations within the pyridine ring.[5]
NO₂ Asymmetric Stretch~1530Very Strong / MediumAsymmetric stretching of the N-O bonds in the nitro group.[7]
NO₂ Symmetric Stretch~1350Very Strong / StrongSymmetric stretching of the N-O bonds in the nitro group.[7]
C-N Stretching1300 - 1200Strong / MediumStretching of the C-NO₂ bond.
Ring Breathing Mode~1010Medium / Very StrongSymmetric expansion/contraction of the pyridine ring.[7]
C-Br Stretching700 - 600Strong / StrongStretching of the Carbon-Bromine bond.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[9]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity.[5] A small energy gap implies that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more chemically reactive.[6][10]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Diagram of the HOMO-LUMO energy gap.

Table 2: Predicted Electronic Properties

PropertyPredicted Value (eV)Significance
E_HOMO~ -7.0 to -6.5Electron-donating ability
E_LUMO~ -3.5 to -3.0Electron-accepting ability
Energy Gap (ΔE)~ 3.5 to 4.0Chemical reactivity and kinetic stability[9]

The presence of the electron-withdrawing nitro group is expected to lower the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It evaluates intramolecular charge transfer (ICT) by quantifying the stabilization energy, E(2), associated with interactions between filled (donor) and empty (acceptor) orbitals. Significant E(2) values indicate strong hyperconjugative interactions, which contribute to the overall stability of the molecule.[11] For this compound, key interactions would include delocalization from the lone pairs of the nitrogen and oxygen atoms into the π* anti-bonding orbitals of the pyridine ring. This charge delocalization is a fundamental reason for the molecule's unique reactivity and potential for non-linear optical applications.

Non-Linear Optical (NLO) Properties

Organic molecules that possess a strong intramolecular charge transfer character, often created by linking electron-donating and electron-accepting groups through a π-conjugated system, can exhibit significant NLO properties.[12] The title compound, with its nitro group (acceptor) and methyl group/pyridine nitrogen (donors), fits this "push-pull" structural motif.[13]

Key NLO properties are calculated to assess this potential:

  • Dipole Moment (μ): Measures the overall polarity of the molecule.

  • Polarizability (α): Describes the ease with which the electron cloud can be distorted by an external electric field.

  • First-Order Hyperpolarizability (β): The primary indicator of second-order NLO activity. A high β value suggests the material could be useful for applications like frequency doubling in lasers.[14]

Studies on similar nitropyridine derivatives have shown that they can possess significant hyperpolarizability, making this compound a promising candidate for investigation as an NLO material.[15]

Standard Protocol: A Computational Workflow

The following outlines a standardized, field-proven workflow for the theoretical analysis of a substituted pyridine derivative.

Computational_Workflow cluster_setup Input Preparation cluster_calc DFT Calculation (Gaussian, etc.) cluster_analysis Post-Calculation Analysis A 1. Build Initial Molecular Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Submit Job C 3. Vibrational Frequency Calculation B->C Confirm Minimum Energy (No Imaginary Frequencies) E 5. Electronic Properties (HOMO-LUMO, MEP) B->E F 6. NBO & NLO Analysis B->F D 4. Spectroscopic Analysis (FT-IR, FT-Raman) C->D

Caption: A typical workflow for DFT-based molecular characterization.

Step-by-Step Methodology
  • Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, ChemDraw).

  • Geometry Optimization: A DFT calculation is performed using the B3LYP functional and 6-311++G(d,p) basis set to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

    • It provides the theoretical vibrational wavenumbers for comparison with experimental FT-IR and FT-Raman spectra.[4]

  • Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes:

    • HOMO-LUMO Analysis: Extracting the energies of the frontier molecular orbitals.

    • NBO Analysis: Evaluating charge transfer and hyperconjugative interactions.[16]

    • NLO Properties: Calculating the dipole moment, polarizability, and hyperpolarizability.

Conclusion

The theoretical and computational analysis of this compound, guided by Density Functional Theory, provides profound insights into its molecular architecture, stability, and reactivity. The predictive power of the B3LYP/6-311++G(d,p) model allows for a detailed characterization of its vibrational spectra and electronic properties, including the critical HOMO-LUMO energy gap. The inherent "push-pull" nature of its substituents suggests a strong potential for non-linear optical applications. This guide demonstrates that a robust computational workflow is an indispensable tool for modern chemical research, enabling scientists to efficiently predict molecular properties, interpret experimental data, and accelerate the design and development of novel, high-value chemical entities for the pharmaceutical and material science industries.

References

The Evolving Landscape of Pyridine-Based Therapeutics: A Technical Guide to the Potential Biological Activities of 2-Bromo-5-methyl-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a privileged core in the design of novel therapeutic agents. Within this vast chemical space, halogenated and nitrated pyridines represent a particularly promising, yet underexplored, class of compounds. This technical guide delves into the potential biological activities of a specific subclass: 2-Bromo-5-methyl-4-nitropyridine derivatives. While direct research on this exact scaffold is emerging, this document synthesizes data from structurally related analogues to provide a forward-looking perspective on their potential as antimicrobial and anticancer agents. By examining the synthesis, biological evaluation, and mechanistic underpinnings of closely related compounds, we aim to equip researchers with the foundational knowledge to explore this intriguing chemical space.

The Synthetic Gateway: Accessing this compound and its Derivatives

The strategic placement of the bromo, methyl, and nitro groups on the pyridine ring renders this compound a versatile intermediate for the synthesis of a diverse library of derivatives. The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, while the nitro group can be a precursor to an amino group, opening up another avenue for functionalization.

A plausible synthetic route to the core structure and its subsequent derivatization is outlined below. This proposed pathway is extrapolated from established methodologies for the synthesis of substituted pyridines.

G cluster_synthesis Proposed Synthesis of this compound Derivatives A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-4-nitropyridine A->B Nitration (HNO3/H2SO4) C This compound (Core Scaffold) B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D Suzuki or Stille Coupling (Aryl/Heteroaryl Derivatives) C->D Pd-catalyzed cross-coupling E Buchwald-Hartwig Amination (Amino Derivatives) C->E Pd-catalyzed cross-coupling F Reduction of Nitro Group (4-Amino Derivatives) C->F Reduction (e.g., Fe/HCl, SnCl2) G Further Functionalization of Amino Group F->G Amide/Sulfonamide formation, etc.

Figure 1: A proposed synthetic pathway for this compound and its derivatives.

This multi-step synthesis begins with the nitration of commercially available 2-amino-5-methylpyridine. The resulting 2-amino-5-methyl-4-nitropyridine can then undergo a Sandmeyer reaction to replace the amino group with a bromine atom, yielding the target this compound core. This scaffold is then primed for diversification. The bromine at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a variety of aryl or heteroaryl substituents. Similarly, Buchwald-Hartwig amination can be employed to introduce diverse amino groups. In a parallel strategy, the nitro group at the 4-position can be reduced to an amine, providing a different site for further functionalization, such as amide or sulfonamide formation.

Potential Biological Activities: A Landscape of Opportunity

While specific biological data for derivatives of this compound is not yet widely published, the known activities of structurally similar compounds provide a strong rationale for their investigation as potential therapeutic agents.

Antimicrobial Potential: A New Frontier in an Era of Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent activity against pathogenic bacteria and fungi. Pyridine derivatives have a long-standing history in this area, and the unique combination of bromo and nitro substituents may offer synergistic effects.

Derivatives of 2-amino-5-substituted pyridines have demonstrated notable fungicidal and bactericidal activity. For instance, replacing a benzotriazole moiety with thiophenol at the 5-position of a 2-aminopyridine core resulted in the strongest antimicrobial activity within that series of compounds[1]. Furthermore, studies on imidazo[4,5-b]pyridine derivatives, which can be synthesized from brominated diamino pyridines, have shown that Gram-positive bacteria are particularly sensitive to these compounds[2]. The mechanism of action for some pyridinium compounds is thought to involve the perturbation of bacterial membranes[3].

Table 1: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound ClassTest OrganismActivity (MIC/IZ)Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativeBacillus cereusMIC: 0.07 µg/mL[2]
1-alkyl-2-(4-pyridyl)pyridinium bromidesStaphylococcus aureusMIC range: 1-128 µg/mL[3]
2-amino-5-(thiophenyl)pyridine derivativeVarious phytopathogenic fungi and bacteriaStrongest in series[1]
Anticancer Activity: Targeting the Machinery of Malignancy

The pyridine nucleus is a common feature in a multitude of anticancer drugs, where it often serves as a scaffold to orient functional groups for optimal interaction with biological targets. Nitropyridine and bromopyridine derivatives have shown promise in this arena, with mechanisms of action ranging from microtubule disruption to kinase inhibition.

Recent research has highlighted 3-nitropyridine analogues as a novel class of microtubule-targeting agents. These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine-site of tubulin[4]. This mechanism is a well-validated strategy in cancer chemotherapy. Furthermore, derivatives of 2-amino-5-bromo-4-methylpyridine have been explored as precursors for pyrimido[4,5-d]pyrimidines, a class of compounds known to exhibit anticancer activity through the inhibition of cyclin-dependent kinases (CDKs)[5].

Table 2: Anticancer Activity of Structurally Related Pyridine Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
3-Nitropyridine analoguesVarious cancer cell linesPotent antiproliferative effects[4]
Pyrimido[4,5-d]pyrimidine derivativesMCF-7 (Breast), A549 (Lung), HT-29 (Colon)Varies with substitution[5]
Quinazoline-chalcone derivativeK-562 (Leukemia), MCF7 (Breast)GI50: 0.622–1.81 μM

Deciphering the Mechanism: Structure-Activity Relationships and Future Directions

The biological activity of this compound derivatives will be intricately linked to their three-dimensional structure and the nature of the substituents introduced. The interplay between the electron-withdrawing nitro group and the halogenated pyridine core creates a unique electronic landscape that can be fine-tuned to optimize interactions with specific biological targets.

For antimicrobial activity , the lipophilicity and charge distribution of the molecule are critical factors. The introduction of lipophilic side chains via Suzuki coupling at the 2-position could enhance membrane perturbation, a known mechanism for some pyridinium-based antimicrobials.

G cluster_antimicrobial Potential Antimicrobial Mechanism A Derivative B Bacterial Cell Membrane A->B Interaction C Membrane Disruption B->C D Loss of Ion Gradients C->D E Cell Lysis D->E

Figure 2: Conceptual diagram of a potential antimicrobial mechanism of action.

In the context of anticancer activity , the substituents will dictate the specific intracellular target. For instance, if these derivatives function as microtubule inhibitors, the aryl or heteroaryl moieties introduced at the 2-position will likely play a crucial role in binding to the colchicine pocket of tubulin. Alternatively, if the 4-amino derivatives are developed as kinase inhibitors, the substituents on this amino group will be key for interacting with the ATP-binding site of the target kinase.

G cluster_anticancer Potential Anticancer Mechanism (Microtubule Inhibition) A Derivative B Tubulin Dimer A->B Binds to Colchicine Site C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

References

Methodological & Application

Application Notes and Protocols: Leveraging 2-Bromo-5-methyl-4-nitropyridine in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of 2-Bromo-5-methyl-4-nitropyridine in Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Within the vast landscape of coupling partners, this compound emerges as a highly valuable and strategic building block, particularly for researchers in pharmaceutical and materials science. The pyridine core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this reagent offers distinct advantages.[4][5][6]

The presence of a strongly electron-withdrawing nitro group significantly activates the pyridine ring, making the C2-position exceptionally susceptible to palladium-catalyzed cross-coupling.[2][7] This heightened reactivity often allows for milder reaction conditions and can be crucial when dealing with less reactive boronic acids. Furthermore, the nitro group itself serves as a versatile synthetic handle, amenable to reduction to an amine, which can then be further functionalized, opening pathways to a diverse array of complex molecules. The methyl group at the C5-position provides an additional point of structural diversity and can influence the physicochemical properties of the final product.

These application notes provide an in-depth guide to effectively utilize this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances dictated by its electronic properties, present robust and validated protocols, and offer insights gleaned from extensive practical experience to empower researchers to achieve high-yield, reproducible results.

Mechanistic Considerations: The Role of the Nitro Group

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9] However, the unique electronic nature of this compound introduces specific considerations that are vital for understanding and optimizing the reaction.

  • Facilitated Oxidative Addition: The electron-deficient nature of the pyridine ring, intensified by the C4-nitro group, renders the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.[2] This is often the rate-determining step, and its acceleration can lead to higher overall reaction efficiency.

  • Transmetalation Dynamics: While oxidative addition is facilitated, the electronic effects on the transmetalation step must also be considered. The transmetalation rate can be influenced by the choice of base and solvent, which are critical for the formation of the active boronate species.[10][11]

  • Potential for Catalyst Inhibition: The pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst deactivation.[8][12] The selection of appropriate ligands is therefore crucial to stabilize the catalytic species and prevent unwanted side reactions.

Recent studies have even explored the use of nitroarenes themselves as electrophilic partners, where the C-NO2 bond is cleaved in the oxidative addition step.[13][14][15] While our focus here is on the C-Br bond cleavage, this research underscores the profound impact of the nitro group on the reactivity of the aromatic system in palladium-catalyzed reactions.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L2) (Pyridyl Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-R(L2) (Di-organic Complex) Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product ArylHalide 2-Bromo-5-methyl- 4-nitropyridine ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-deficient arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the starting pyridine.[1][8]

  • Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir the reaction mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Reactions are typically complete within 4–12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings (e.g., with Heteroarylboronic Acids)

Heteroarylboronic acids can be more challenging due to potential catalyst inhibition or instability. This protocol utilizes a more robust catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Heteroarylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the heteroarylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and purge with an inert gas.

  • Solvent Addition: Add anhydrous toluene and a minimal amount of degassed water (e.g., 10:1 toluene:water) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvents inert->solvent heat Heat & Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Column Chromatography workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A typical workflow for Suzuki-Miyaura coupling experiments.

Data and Expected Outcomes

The yield and success of the coupling reaction are highly dependent on the nature of the boronic acid coupling partner. The following table provides a summary of expected outcomes based on literature precedents for structurally similar electron-deficient pyridines.[4][7]

Boronic Acid PartnerSubstituent TypeTypical Catalyst SystemExpected Yield RangeNotes
4-Methoxyphenylboronic acidElectron-DonatingPd(OAc)₂ / SPhos85-95%Generally high reactivity and clean conversion.
Phenylboronic acidNeutralPd(OAc)₂ / SPhos80-90%Standard, reliable coupling partner.
4-Cyanophenylboronic acidElectron-WithdrawingPd₂(dba)₃ / XPhos70-85%May require slightly stronger conditions due to reduced nucleophilicity.
3-Thiopheneboronic acidHeteroarylPd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos60-80%Potential for catalyst inhibition; robust catalyst systems are recommended.
3-Pyridylboronic acidHeteroaryl (N-containing)Pd₂(dba)₃ / XPhos50-75%The additional nitrogen atom can further complicate catalysis; careful optimization is key.[1]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides a logical framework for troubleshooting.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Inappropriate base or solvent. 4. Decomposition of boronic acid.1. Use a fresh catalyst or a pre-catalyst. 2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles). 3. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. 4. Use boronic ester (e.g., pinacol ester) which can be more stable.
Formation of Homocoupled Boronic Acid Product (R-R) 1. Presence of oxygen. 2. High reaction temperature.1. Improve inert atmosphere technique. 2. Lower the reaction temperature and extend the reaction time.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of excess water or protic sources. 2. Unstable boronic acid.1. Use anhydrous solvents and a carefully controlled amount of water. 2. Switch to the corresponding boronate ester.
Formation of Debrominated Starting Material 1. Presence of water/protons and certain phosphine ligands.1. Ensure anhydrous conditions. 2. Screen alternative ligands.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Low Yield / No Reaction CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckInert Is the atmosphere inert? CheckCatalyst->CheckInert Yes UseFreshCatalyst Use fresh/different catalyst CheckCatalyst->UseFreshCatalyst No CheckReagents Are reagents pure/stable? CheckInert->CheckReagents Yes ImproveDegassing Improve degassing protocol CheckInert->ImproveDegassing No CheckConditions Are conditions optimal? CheckReagents->CheckConditions Yes UseBoronateEster Use boronate ester CheckReagents->UseBoronateEster No (Boronic Acid Unstable) ScreenConditions Screen base, ligand, solvent, temp. CheckConditions->ScreenConditions No Success Problem Solved CheckConditions->Success Yes UseFreshCatalyst->CheckInert ImproveDegassing->CheckReagents UseBoronateEster->CheckConditions ScreenConditions->Success

Caption: A decision tree for troubleshooting common Suzuki-Miyaura coupling issues.

Conclusion

This compound is a powerful and versatile electrophile for Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature facilitates the key oxidative addition step, enabling the efficient synthesis of a wide range of 2-aryl-5-methyl-4-nitropyridines. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent system, researchers can overcome potential challenges such as catalyst inhibition and reagent instability. The protocols and insights provided in this guide offer a solid foundation for the successful application of this valuable building block in drug discovery, medicinal chemistry, and materials science, paving the way for the creation of novel and complex molecular architectures.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution with 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-5-methyl-4-nitropyridine. Substituted nitropyridines are crucial intermediates in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and practical advice for successful synthesis. We will explore the underlying principles that make this substrate highly reactive and provide a step-by-step workflow for its functionalization with a representative amine nucleophile.

Mechanistic Insights: The Chemistry of Activated Pyridines

Nucleophilic aromatic substitution is a powerful method for the functionalization of electron-deficient aromatic rings.[1] Unlike typical SN2 reactions, the SNAr pathway does not involve a backside attack, which is sterically impossible on an sp2 hybridized carbon within a ring.[1] Instead, the reaction proceeds via a two-step addition-elimination mechanism. The substrate, this compound, is exceptionally well-suited for this transformation due to a confluence of electronic factors.

Pillars of Reactivity:

  • The Pyridine Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring reduces the electron density of the aromatic system, making it more susceptible to nucleophilic attack.[2] This "built-in" activation is a key feature of heteroaromatic SNAr reactions.[3]

  • The Nitro Group Activator: A strong electron-withdrawing group, such as a nitro (NO₂) group, is essential for activating the ring towards nucleophilic attack.[1][4] When positioned ortho or para to the leaving group, the nitro group can stabilize the negative charge of the reaction intermediate through resonance.[3][4] In this molecule, the nitro group is para to the site of substitution (C2), providing maximal stabilization.

  • The Halogen Leaving Group: A good leaving group, typically a halide, is required at the position of attack.[1] While fluoride is often the best leaving group for SNAr due to the high polarization of the C-F bond, bromide is also highly effective.[1] The rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate, not the departure of the leaving group.[1][4]

The combination of these features allows the reaction to proceed efficiently, often under mild conditions. The attack of a nucleophile at the C2 position forms a negatively charged intermediate known as a Meisenheimer complex.[1][4] This intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[5][6] Aromatization is then restored by the expulsion of the bromide ion.

Caption: Figure 1: SNAr Mechanism on this compound

Experimental Protocol: Synthesis of 5-methyl-4-nitro-2-(morpholin-4-yl)pyridine

This protocol details the reaction of this compound with morpholine as a representative secondary amine nucleophile. This reaction is typically high-yielding and serves as a reliable model system.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask (50 mL or 100 mL)
MorpholineMagnetic stirrer and stir bar
N,N-Dimethylformamide (DMF), anhydrousHeating mantle with temperature control / Oil bath
Potassium Carbonate (K₂CO₃), anhydrous fine powderCondenser and inert gas line (N₂ or Ar)
Ethyl Acetate (EtOAc)Separatory funnel
Deionized Water (H₂O)Rotary evaporator
Brine (saturated NaCl solution)Thin Layer Chromatography (TLC) plates (Silica)
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)UV lamp for TLC visualization
Silica gel for column chromatographyGlassware for column chromatography

Step-by-Step Procedure

Workflow start 1. Reagent Setup react 2. Reaction Assembly - Combine reactants in DMF - Add K₂CO₃ - Heat to 80 °C start->react monitor 3. Monitor Progress - Use TLC (e.g., 3:1 Hexanes:EtOAc) - Spot starting material and reaction mixture react->monitor workup 4. Aqueous Workup - Cool to RT - Quench with water - Extract with EtOAc monitor->workup Upon completion dry 5. Dry & Concentrate - Wash organic layer with brine - Dry over Na₂SO₄ - Concentrate via rotary evaporation workup->dry purify 6. Purification - Perform silica gel column chromatography dry->purify characterize 7. Characterization - Analyze pure product (NMR, MS, etc.) purify->characterize

Caption: Figure 2: Experimental workflow for the SNAr reaction.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). K₂CO₃ acts as a non-nucleophilic base to scavenge the HBr formed during the reaction.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension.

  • Heating: Attach a condenser, place the flask under an inert atmosphere (N₂ or Ar), and heat the reaction mixture to 80 °C in an oil bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and filtering it through a small plug of silica or cotton. A suitable eluent system is typically 20-40% ethyl acetate in hexanes. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress. The reaction is generally complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with deionized water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

Scope, Data, and Troubleshooting

Nucleophile Scope and Expected Results

The protocol is robust and applicable to a wide range of nucleophiles.[1] Primary and secondary amines, thiols, and alkoxides are all effective coupling partners.[7][8]

Nucleophile Type Typical Conditions Expected Reactivity Notes
PiperidineSecondary AmineK₂CO₃, DMF, 80 °CHighSimilar to morpholine, typically provides high yields.
Benzyl MercaptanThiolK₂CO₃ or Cs₂CO₃, DMF, 50-70 °CHighThiolates are excellent nucleophiles for SNAr.[7] The reaction is often faster.
Sodium MethoxideAlkoxideNaOMe in MeOH or THF, RT to 50 °CHighWeaker O-nucleophiles may require stronger bases or higher temperatures.[7]
AnilinePrimary AmineK₂CO₃ or DIPEA, DMF/DMSO, 80-120 °CModerateLess nucleophilic than aliphatic amines; may require higher temperatures.
2-MercaptopyridineHeterocyclic ThiolK₂CO₃, DMF, RT to 60 °CHighProvides access to valuable 2-thiopyridine motifs.[9]
Troubleshooting and Key Considerations
  • Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and solvents are anhydrous. Water can hydrolyze the substrate or interfere with the base. For less reactive nucleophiles, consider using a more polar aprotic solvent like DMSO or increasing the reaction temperature.[3]

  • Side Reactions: In some cases with substituted amines, unexpected nitro-group migration has been observed, though this is more common with different substitution patterns on the pyridine ring.[10][11] Careful characterization of the final product is essential to confirm the expected regiochemistry.

  • Purification Issues: The product is often significantly more polar than the starting material. If the product is difficult to separate from the starting material, adjust the polarity of the chromatography eluent. If the product is highly polar, a reverse-phase purification may be necessary.

  • Safety: this compound is a halogenated nitroaromatic compound and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and perform the reaction in a well-ventilated fume hood. DMF is a reproductive toxin and should be handled accordingly.

Conclusion

The nucleophilic aromatic substitution of this compound is a reliable and versatile method for synthesizing a diverse array of substituted pyridines. The substrate's reactivity is driven by the synergistic electronic effects of the pyridine nitrogen and the para-nitro group, which stabilize the key Meisenheimer intermediate. The protocol provided herein, using morpholine as a model nucleophile, can be readily adapted for various N-, S-, and O-centered nucleophiles, making it a cornerstone reaction for applications in drug discovery and materials science.

References

Application Notes and Protocols: 2-Bromo-5-methyl-4-nitropyridine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolkit, heterocyclic scaffolds are paramount, with the pyridine core being a privileged structure in many clinically successful drugs. This document provides an in-depth technical guide on the strategic application of 2-Bromo-5-methyl-4-nitropyridine (CAS No. 66092-62-4), a highly functionalized and versatile building block, for the synthesis of novel kinase inhibitors. We will explore its inherent reactivity, provide detailed protocols for key chemical transformations, and illustrate its utility in a rational drug design workflow.

Introduction: The Strategic Advantage of this compound

The design of potent and selective kinase inhibitors often requires a molecular scaffold that allows for precise, multi-vector elaboration to optimize interactions within the ATP-binding pocket of the target kinase. This compound is an exemplary starting material engineered for this purpose, offering a confluence of strategically positioned functional groups.

  • The Bromine Handle (C2 Position): The bromine atom serves as a versatile anchor for modern palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl and heteroaryl moieties, which are crucial for probing hydrophobic pockets and establishing key interactions within the kinase active site.[1][2]

  • The Nitro Activating Group (C4 Position): The strongly electron-withdrawing nitro group serves a dual purpose. Firstly, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[3][4] Secondly, and more critically, it serves as a synthetic precursor to a 4-amino group. The resulting aminopyridine motif is a well-established "hinge-binder," a key pharmacophore that forms critical hydrogen bonds with the backbone of the kinase hinge region, a primary determinant of binding affinity.[5]

  • The Methyl Group (C5 Position): The methyl group can contribute to favorable hydrophobic interactions, influence the vectoral trajectory of substituents, and improve metabolic stability or other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This unique combination of functionalities makes this compound an indispensable intermediate for creating complex organic molecules with targeted biological activities.

Physicochemical and Spectroscopic Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 66092-62-4[6]
Molecular Formula C₆H₅BrN₂O₂[6]
Molecular Weight 217.02 g/mol [6]
Appearance Yellow to brown crystalline powder[7]
Topological Polar Surface Area 58.7 Ų[6]
Canonical SMILES CC1=CN=C(C=C1--INVALID-LINK--[O-])Br[6]

Note: Experimental spectroscopic data for this specific compound is not widely published. The data below is predicted based on its structure and analysis of similar compounds.[8][9]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~8.5H-6 (singlet)
~7.5H-3 (singlet)
~2.5-CH₃ (singlet)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~155C-4
~152C-6
~145C-2
~138C-5
~120C-3
~18-CH₃

Core Synthetic Strategies & Reaction Mechanisms

The synthetic power of this compound stems from its amenability to a sequence of high-yielding, well-understood chemical transformations.

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 Key Functional Group Interconversion cluster_3 Downstream Derivatization start This compound suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst) start->suzuki Versatile Scaffolding buchwald Buchwald-Hartwig Amination (R₂NH, Pd Catalyst) start->buchwald Introduce N-Substituents reduction Nitro Group Reduction (e.g., Fe/HCl, H₂/Pd-C) start->reduction Unmask Hinge-Binder suzuki_prod 2-Aryl-5-methyl-4-nitropyridine suzuki->suzuki_prod suzuki_prod->reduction Then Reduce final_inhibitor Complex Kinase Inhibitors suzuki_prod->final_inhibitor buchwald_prod 2-(Amino)-5-methyl-4-nitropyridine buchwald->buchwald_prod buchwald_prod->final_inhibitor reduction_prod 4-Amino-2-bromo-5-methylpyridine reduction->reduction_prod reduction_prod->suzuki Then Couple reduction_prod->final_inhibitor

Caption: Key synthetic pathways using this compound.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the cornerstone for creating C-C bonds, enabling the attachment of (hetero)aryl groups to the C2 position of the pyridine ring.[10][11]

Causality: The choice of a Suzuki coupling is driven by its exceptional functional group tolerance, the commercial availability of a vast library of boronic acids, and generally mild reaction conditions.[11] This allows for the rapid generation of a diverse library of analogs to probe the structure-activity relationship (SAR) of the target inhibitor.

Mechanism: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation where the aryl group is transferred from the boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11]

Buchwald-Hartwig Amination

For the formation of C-N bonds at the C2 position, the Buchwald-Hartwig amination is the method of choice.[12][13]

Causality: This reaction is synthetically powerful as it allows for the coupling of a wide range of primary and secondary amines, which are often key components of kinase inhibitor structures, contributing to solubility and target engagement.[12] The development of specialized phosphine ligands has dramatically expanded the scope and efficiency of this transformation.[13]

Mechanism: The mechanism is analogous to the Suzuki coupling, proceeding via oxidative addition, coordination and deprotonation of the amine to form a palladium-amido complex, followed by reductive elimination to yield the arylamine product.[13]

Nitro Group Reduction

The conversion of the 4-nitro group to a 4-amino group is arguably the most critical transformation in leveraging this building block for kinase inhibitor synthesis.

Causality: The 4-amino group is a bioisostere for the adenine amine in ATP and is fundamental for establishing hydrogen bond interactions with the kinase hinge region. This interaction is a primary anchor for a vast number of Type I kinase inhibitors.[5] Common and effective methods for this reduction include catalytic hydrogenation (H₂, Pd/C) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂).

Application Protocol: Synthesis of a 2,4,5-Substituted Pyridine Kinase Inhibitor Core

This section provides a representative, multi-step protocol illustrating the practical application of the synthetic strategies discussed above.

G A Start: 2-Bromo-5-methyl- 4-nitropyridine B Step 1: Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃) A->B C Intermediate 1: 2-Aryl-5-methyl- 4-nitropyridine B->C D Step 2: Nitro Reduction (Fe, NH₄Cl) C->D E Intermediate 2: 4-Amino-2-aryl- 5-methylpyridine D->E F Step 3: Acylation (Acid Chloride, Pyridine) E->F G Final Product: Kinase Inhibitor Core F->G

Caption: Experimental workflow for the synthesis of a kinase inhibitor core.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-(4-methoxyphenyl)-5-methyl-4-nitropyridine as an example of C-C bond formation.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound217.021.01.0217 mg
4-Methoxyphenylboronic acid151.961.21.2182 mg
K₂CO₃138.212.52.5345 mg
Pd(PPh₃)₄1155.560.050.0558 mg
1,4-Dioxane / H₂O (4:1)---10 mL

Procedure:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Add the degassed solvent mixture of 1,4-Dioxane (8 mL) and water (2 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize 2-(4-methoxyphenyl)-5-methylpyridin-4-amine from the product of Protocol 1.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-(4-methoxyphenyl)-5-methyl-4-nitropyridine244.241.01.0244 mg
Iron powder (<10 micron)55.855.05.0279 mg
NH₄Cl53.495.05.0267 mg
Ethanol / H₂O (4:1)---15 mL

Procedure:

  • To a 50 mL round-bottom flask, add the nitropyridine starting material (244 mg, 1.0 mmol), iron powder (279 mg, 5.0 mmol), and ammonium chloride (267 mg, 5.0 mmol).

  • Add the solvent mixture of ethanol (12 mL) and water (3 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate (30 mL) and a saturated aqueous solution of NaHCO₃ (20 mL) to the residue.

  • Separate the layers, extract the aqueous phase with ethyl acetate (2 x 20 mL), combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the desired aminopyridine, which can often be used in the next step without further purification.

Conclusion

This compound stands out as a premier building block for the synthesis of kinase inhibitors. Its pre-installed handles for orthogonal chemical modifications—palladium-catalyzed cross-coupling at the C2-bromo position and the latent C4-amino group (masked as a nitro group)—provide a robust and flexible platform for medicinal chemists. The protocols outlined herein demonstrate a reliable synthetic pathway to rapidly access complex molecular architectures, facilitating the systematic exploration of structure-activity relationships required for modern drug discovery campaigns.

References

The Strategic Application of 2-Bromo-5-methyl-4-nitropyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-5-methyl-4-nitropyridine as a pivotal starting material in the development of modern agrochemicals. We will elucidate a key synthetic pathway that transforms this nitro-containing pyridine into a versatile amino-pyridine intermediate, which serves as a cornerstone for constructing potent fungicidal agents. This document furnishes detailed, field-proven protocols, explains the causality behind experimental choices, and presents a comprehensive workflow from the initial reduction to the synthesis of a fungicide precursor analogous to commercial Succinate Dehydrogenase Inhibitors (SDHIs). This guide is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors.

Introduction: The Significance of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a privileged scaffold in a multitude of successful commercial agrochemicals, including fungicides, herbicides, and insecticides.[1] Its presence is often crucial for biological activity, influencing factors such as target binding, systemic transport within the plant, and metabolic stability. This compound is a highly functionalized building block, prized for its defined substitution pattern and the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is primed for various cross-coupling reactions, while the nitro group at the 4-position can be readily transformed into other functionalities, most notably an amino group, which dramatically alters the molecule's electronic properties and opens up new avenues for derivatization. This guide will focus on a critical two-step synthetic sequence: the reduction of this compound to a key amine intermediate, followed by its application in the synthesis of a fungicide precursor.

The Gateway Transformation: Reduction to 2-Amino-5-bromo-4-methylpyridine

A crucial step in harnessing the potential of this compound is the selective reduction of its nitro group to a primary amine. This transformation is fundamental as the resulting 2-amino-5-bromo-4-methylpyridine is a versatile intermediate for a wide range of agrochemical candidates, particularly fungicides.[1][2] Catalytic hydrogenation is a robust and scalable method for this conversion.

Rationale for Method Selection

Catalytic hydrogenation using palladium on carbon (Pd/C) is the chosen method due to its high efficiency, selectivity, and clean reaction profile, which minimizes the formation of byproducts. The use of hydrogen gas in an autoclave allows for controlled reaction conditions and is suitable for industrial-scale production. This method is adapted from established procedures for the reduction of similar nitropyridine systems.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Dichloromethane (DCM)

  • Autoclave reactor

Procedure:

  • In an autoclave, dissolve this compound (0.1 mol) in methanol.

  • Carefully add 10% Pd/C (0.1 g) to the solution under an inert atmosphere.

  • Seal the autoclave and pressurize it with hydrogen gas to 0.5 MPa.

  • Heat the reaction mixture to 20-40 °C and stir for 15 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; ensure the filter cake is kept wet with a solvent like dichloromethane to prevent ignition.

  • Wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain 2-Amino-5-bromo-4-methylpyridine.

Quantitative Data (Expected)
ParameterValueReference
Starting MaterialThis compoundN/A
Catalyst10% Pd/CN/A
SolventMethanolN/A
Reaction Temperature20-40 °CN/A
Hydrogen Pressure0.5 MPaN/A
Expected Yield>90%N/A

Application in Fungicide Synthesis: A Suzuki-Miyaura Coupling Approach

The synthesized 2-Amino-5-bromo-4-methylpyridine is an ideal precursor for modern fungicides, many of which are Succinate Dehydrogenase Inhibitors (SDHIs).[3] The bromine atom at the 5-position is perfectly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a crucial C-C bond, linking the pyridine core to other aromatic or heteroaromatic moieties.

Workflow for Fungicide Precursor Synthesis

G cluster_0 Key Intermediate Synthesis cluster_1 Fungicide Precursor Synthesis cluster_2 Further Elaboration & Biological Evaluation start This compound reduction Catalytic Hydrogenation (H₂, Pd/C) start->reduction intermediate 2-Amino-5-bromo-4-methylpyridine reduction->intermediate suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) intermediate->suzuki coupling_partner Aryl/Heteroaryl Boronic Acid (e.g., 1-Methyl-4-(boronic ester)-1H-pyrazole) coupling_partner->suzuki product Fungicide Precursor (e.g., Pyridine-Pyrazole Adduct) suzuki->product elaboration Further Chemical Modification product->elaboration screening Biological Screening elaboration->screening

Caption: Workflow for Agrochemical Discovery.

Experimental Protocol: Synthesis of a Pyridine-Pyrazole Fungicide Precursor

Objective: To synthesize a novel pyridine-based fungicide precursor via a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Potassium Carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine 2-Amino-5-bromo-4-methylpyridine (1.0 mmol), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol), and Potassium Carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • De-gas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90°C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-methyl-1H-pyrazol-4-yl)-5-bromo-4-methylpyridin-2-amine.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterValueReference
Starting Material2-Amino-5-bromo-4-methylpyridine[3]
Coupling Partner1-Methyl-4-(boronic ester)-1H-pyrazole[3]
CatalystPd(PPh₃)₄[3]
BaseK₂CO₃[3]
Solvent1,4-Dioxane/Water[3]
Reaction Temperature90°C[3]
Expected Yield60-85%[3]

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many of the fungicides developed from the 2-Amino-5-bromo-4-methylpyridine scaffold belong to the SDHI class.[3] These fungicides act by disrupting the fungal respiratory chain at Complex II (succinate dehydrogenase). This enzyme is critical for both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting this enzyme, the fungicide blocks the conversion of succinate to fumarate, leading to a depletion of cellular energy (ATP) and ultimately causing the death of the fungal cell.

cluster_atp TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate ETC Electron Transport Chain ATP ATP Production ETC->ATP Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II conversion Fumarate Fumarate Complex_II->ETC Complex_II->Fumarate SDHI SDHI Fungicide (Derived from Precursor) SDHI->Complex_II INHIBITS Cell_Death Fungal Cell Death

Caption: Mode of Action for a Pyridine-Based SDHI Fungicide.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of novel agrochemicals. The straightforward reduction of its nitro group provides access to the key intermediate, 2-Amino-5-bromo-4-methylpyridine. The utility of this intermediate in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions.

References

Topic: Scale-Up Synthesis of 2-Bromo-5-methyl-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methyl-4-nitropyridine and its subsequent derivatives are pivotal building blocks in medicinal and agrochemical chemistry.[1] Their unique electronic and steric properties, conferred by the bromine, methyl, and nitro substituents, make them highly versatile intermediates for constructing complex, biologically active molecules, including potent kinase inhibitors for cancer therapy.[1] This document provides a comprehensive guide to the multi-step, scale-up synthesis of the core this compound intermediate and its subsequent derivatization through modern cross-coupling methodologies. We will delve into the mechanistic rationale behind the synthetic strategy, provide detailed, field-tested protocols, and address critical safety and scalability considerations.

Introduction: The Strategic Importance of Substituted Nitropyridines

The pyridine nucleus is a privileged scaffold in drug discovery. The introduction of a nitro group and a halogen atom, specifically bromine, creates a highly reactive and versatile substrate. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the bromine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential, regioselective modifications, making compounds like this compound indispensable for building molecular libraries for drug and pesticide development.[2]

However, the synthesis of nitropyridines is not without challenges. The nitration of pyridine rings can be difficult and often requires harsh conditions.[3][4] On a larger scale, these reactions pose significant safety risks, including the potential for thermal runaways and the handling of highly corrosive and toxic reagents.[5][6] This guide aims to provide robust and validated protocols that mitigate these risks while ensuring high yield and purity.

Synthetic Strategy and Mechanistic Overview

The most efficient and scalable synthesis of this compound derivatives involves a multi-step sequence starting from a readily available precursor, 2-amino-5-methylpyridine. The overall workflow involves nitration, diazotization-bromination (Sandmeyer reaction), and subsequent functionalization via cross-coupling.

G A 2-Amino-5-methylpyridine B Step 1: Nitration A->B C 2-Amino-5-methyl-4-nitropyridine B->C D Step 2: Sandmeyer Reaction C->D E This compound (Core Intermediate) D->E F Step 3: Derivatization E->F G Suzuki Coupling F->G e.g. H Buchwald-Hartwig Amination F->H e.g. I Final Derivative (C-C Coupled) G->I J Final Derivative (C-N Coupled) H->J

Caption: Overall Synthetic Workflow.

Step 1: Electrophilic Nitration

The initial step involves the nitration of 2-amino-5-methylpyridine. This is an electrophilic aromatic substitution reaction where the powerful electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-donating amino group strongly activates the pyridine ring, directing the incoming electrophile.

Step 2: Sandmeyer Reaction

With the nitro group installed, the amino group is converted to a bromine atom. This classic transformation is achieved via a Sandmeyer reaction. The 2-amino-5-methyl-4-nitropyridine is first treated with a nitrite source (e.g., tert-butyl nitrite or sodium nitrite) in an acidic medium to form a diazonium salt intermediate.[7] This intermediate is highly reactive and is immediately treated with a copper(I) bromide (CuBr) salt. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding the target this compound.

Step 3: Palladium-Catalyzed Cross-Coupling

The synthesized 2-bromo intermediate is a versatile substrate for creating carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds.[8] It involves the coupling of the 2-bromo intermediate with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.[9][10][11] The reaction proceeds through a well-established catalytic cycle.

SuzukiCycle pd0 Pd(0)L_n add Oxidative Addition pd0->add R¹-X (2-Bromopyridine) pd2 R¹-Pd(II)L_n-X add->pd2 trans Transmetalation pd2->trans R²-B(OR)₂ (Boronic Acid) + Base pd2_r2 R¹-Pd(II)L_n-R² trans->pd2_r2 elim Reductive Elimination pd2_r2->elim elim->pd0 Catalyst Regeneration product R¹-R² elim->product

Caption: Suzuki-Miyaura Catalytic Cycle.

  • Buchwald-Hartwig Amination: This reaction is analogous to the Suzuki coupling but forms C-N bonds by coupling the 2-bromo intermediate with a primary or secondary amine.[12] This method is exceptionally useful for synthesizing libraries of aminopyridine derivatives.

Protocols for Scale-Up Synthesis

Safety Precaution: All procedures involving concentrated acids, nitrating mixtures, and organic solvents must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. Nitropyridine compounds are potentially toxic and should be handled with care.[3][13]

Protocol 1: Synthesis of 2-Amino-5-methyl-4-nitropyridine (Intermediate)

This protocol is adapted from established methods for the nitration of substituted aminopyridines.[7]

Materials:

  • 2-Amino-5-methylpyridine (1.0 mol, 108.14 g)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Concentrated Ammonium Hydroxide solution (~30%)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 300 mL of concentrated sulfuric acid.

  • Dissolution: Cool the flask in an ice/salt bath to 0-5 °C. Slowly add 2-amino-5-methylpyridine (108.14 g) in portions, ensuring the temperature does not exceed 20 °C. Stir until all solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 75 mL of concentrated nitric acid to 150 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the flask via the dropping funnel over 2-3 hours, maintaining the internal reaction temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 50 °C and hold for 6-8 hours.[7] Monitor the reaction by TLC (e.g., 3:1 petroleum ether:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a large beaker containing ~2 kg of crushed ice with vigorous stirring.

  • Neutralization: Cool the resulting solution in an ice bath and slowly neutralize by adding concentrated ammonium hydroxide solution. This is a highly exothermic process; add the base slowly to maintain the temperature below 30 °C. Adjust the pH to ~9.

  • Isolation: A yellow solid will precipitate. Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the solid under vacuum at 50 °C to yield 2-amino-5-methyl-4-nitropyridine.

Protocol 2: Synthesis of this compound

This protocol employs a Sandmeyer-type reaction for the conversion of the amino group to a bromo group.[7]

Materials:

  • 2-Amino-5-methyl-4-nitropyridine (0.5 mol, 76.56 g)

  • Copper(I) Bromide (CuBr) (0.6 mol, 86.07 g)

  • tert-Butyl nitrite (0.6 mol, 73.89 g, ~82 mL)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a 2 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add Copper(I) Bromide (86.07 g) and 800 mL of anhydrous acetonitrile.

  • Addition of Reactants: Heat the mixture to 60-65 °C. In a separate beaker, dissolve 2-amino-5-methyl-4-nitropyridine (76.56 g) in 300 mL of acetonitrile (with gentle warming if necessary) and add it to the dropping funnel. Add tert-butyl nitrite (82 mL) to the CuBr/acetonitrile slurry.

  • Reaction: Slowly add the solution of 2-amino-5-methyl-4-nitropyridine to the reaction flask over 1 hour. An exotherm and gas evolution (N₂) will be observed.

  • Heating: After the addition is complete, heat the mixture to 70 °C and stir for 2-3 hours until TLC analysis indicates the consumption of the starting material.[7]

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the acetonitrile.

  • Extraction: Add 1 L of ethyl acetate and 500 mL of water to the residue. Stir vigorously. Separate the organic layer.

  • Washing: Wash the organic phase sequentially with 500 mL of water, 500 mL of saturated sodium bicarbonate solution, and 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography (e.g., silica gel, petroleum ether:ethyl acetate gradient) to yield pure this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

This is a general protocol for the palladium-catalyzed coupling with an arylboronic acid.[11][14]

Materials:

  • This compound (100 mmol, 21.7 g)

  • Arylboronic acid (e.g., Phenylboronic acid) (120 mmol, 14.63 g)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%, 2.31 g)

  • Potassium Phosphate (K₃PO₄) (220 mmol, 46.7 g)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried 1 L flask equipped with a magnetic stirrer and reflux condenser, add this compound (21.7 g), phenylboronic acid (14.63 g), potassium phosphate (46.7 g), and Pd(PPh₃)₄ (2.31 g).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add 400 mL of anhydrous 1,4-dioxane and 100 mL of degassed water via cannula or syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.[11]

  • Work-up: After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with 500 mL of ethyl acetate and wash with 300 mL of water and 300 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-methyl-4-nitro-2-phenylpyridine derivative.

Summary of Key Reaction Parameters

Reaction Stage Key Reagents Solvent Temp. (°C) Time (h) Typical Yield (%)
Nitration 2-Amino-5-methylpyridine, H₂SO₄, HNO₃H₂SO₄5-507-1060-75
Sandmeyer Reaction 2-Amino-5-methyl-4-nitropyridine, t-BuONO, CuBrAcetonitrile60-702-455-70[7]
Suzuki Coupling This compound, Arylboronic acid, Pd(PPh₃)₄, K₃PO₄Dioxane/Water85-9512-1870-90[11]
Buchwald-Hartwig This compound, Amine, Pd₂(dba)₃/Ligand, NaOtBuToluene80-1108-1675-95[12]

Conclusion

The synthetic routes outlined in this application note provide a robust and scalable platform for the production of this compound and its diverse derivatives. By understanding the underlying reaction mechanisms and adhering to the detailed protocols, researchers can safely and efficiently produce these valuable intermediates. The subsequent application of powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens the door to a vast chemical space, enabling the discovery and development of novel pharmaceuticals and agrochemicals. Careful control of reaction parameters, particularly temperature during nitration, and the use of inert atmospheres for catalytic steps are paramount to achieving high yields and purity on a large scale.

References

The Strategic Utility of 2-Bromo-5-methyl-4-nitropyridine in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold remains a privileged structure, integral to the architecture of numerous approved therapeutic agents.[1] Within this class, 2-Bromo-5-methyl-4-nitropyridine has emerged as a highly versatile and reactive intermediate, pivotal in the synthesis of complex pharmaceutical molecules. Its strategic arrangement of a bromine atom, a nitro group, and a methyl group on the pyridine ring provides a rich platform for a variety of chemical transformations, making it an invaluable building block in drug discovery and development.

The presence of both a bromine atom and a nitro group makes the pyridine ring highly amenable to a range of chemical transformations. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, and amino moieties.[2][3] The nitro group, an electron-withdrawing entity, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a key site for further molecular elaboration.[4] This dual reactivity allows for a modular and convergent approach to the synthesis of complex drug candidates, particularly in the realm of kinase inhibitors for oncology.[2]

This technical guide provides a comprehensive overview of the applications of this compound in pharmaceutical synthesis. It offers detailed experimental protocols, an exploration of the underlying reaction mechanisms, and practical insights to empower researchers in their drug discovery endeavors.

Core Molecular Data and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical intermediate.

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₂[5][6]
Molecular Weight 217.02 g/mol [5][6]
CAS Number 66092-62-4[5][6]
Appearance Pale yellow crystalline solid[7]
Melting Point 40 - 45 °C[8]

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the latest Safety Data Sheet (SDS) before use.[5][9]

  • Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.[8][10] May also cause respiratory irritation.[8][10]

  • Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[5] In case of skin contact, wash off with soap and plenty of water.[5] If swallowed, rinse mouth with water and consult a physician.[5]

Key Synthetic Transformations and Protocols

The strategic functionalization of this compound is central to its utility. The following sections detail key reactions and provide adaptable protocols for their execution.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][11]

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[12][13] This reaction couples the bromine atom of this compound with an organoboron reagent, typically a boronic acid or ester.[14]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands are commonly used. The choice of ligand can be crucial for optimizing yield and reaction time.[12][15]

  • Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step in the catalytic cycle.[12][14]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted Protocol)

This protocol is adapted from established procedures for structurally similar bromopyridines.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyridine).[15]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Script for Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing many kinase inhibitors that feature an aminopyridine core.[1][3] This reaction couples the bromine atom with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium catalyst, often in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP), is required to facilitate the catalytic cycle. The ligand choice is critical for preventing catalyst deactivation and promoting efficient reductive elimination.[3][11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, forming the active nucleophile.[3]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.[3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Adapted Protocol)

This protocol is adapted from established procedures for structurally similar bromopyridines.[3][16]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

DOT Script for Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Add this compound, Pd Catalyst, Ligand, and Base to Schlenk Tube Evac_Backfill Evacuate and Backfill with Argon (3x) Add_Reagents->Evac_Backfill Add_Solvent_Amine Add Anhydrous Toluene and Amine Evac_Backfill->Add_Solvent_Amine Heat_Stir Heat to 110 °C with Vigorous Stirring Add_Solvent_Amine->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute_Filter Dilute with Ethyl Acetate, Filter through Celite Cool->Dilute_Filter Wash_Dry Wash with Water/Brine, Dry over Na2SO4 Dilute_Filter->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the para-nitro group, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).[17] This reaction typically involves the displacement of the bromide by a strong nucleophile. While the C-Br bond is less reactive than a C-F bond in SNAr reactions, the strong activation by the nitro group can facilitate this transformation.[18]

Experimental Protocol: SNAr with Sodium Methoxide (Adapted Protocol)

This protocol is conceptual and based on general principles of SNAr on activated halopyridines.[17][18]

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group in the derivatives of this compound can be readily reduced to a primary amine. This transformation is crucial as the resulting amino group serves as a key handle for further functionalization, often through amide bond formation, to complete the synthesis of the target pharmaceutical.[4]

Common Reducing Agents and Conditions:

Reducing AgentTypical ConditionsNotes
H₂, Pd/C Methanol or Ethanol, room temperature, atmospheric or elevated pressureA clean and efficient method, often providing high yields.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, refluxA classic and reliable method for nitro group reduction.
Iron powder, NH₄Cl Ethanol/Water, refluxAn inexpensive and effective reducing system.

Application in the Synthesis of Vatalanib Intermediate

Vatalanib (PTK787) is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) that has been investigated for cancer therapy.[19][20] The synthesis of Vatalanib and related kinase inhibitors often involves intermediates structurally similar to derivatives of this compound. For instance, the core structure of Vatalanib is N-(4-chlorophenyl)-4-(4-pyridylmethyl)phthalazin-1-amine.[21] While not a direct precursor, the synthetic strategies employed for compounds like Vatalanib highlight the importance of the reactions discussed above in constructing complex, biologically active molecules.[21]

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its unique electronic and structural features allow for a wide range of selective transformations, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. The ability to sequentially or concurrently modify the C-Br and C-NO₂ positions provides a robust platform for the construction of complex molecular architectures, particularly in the development of novel kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methyl-4-nitropyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This guide provides detailed application notes and protocols for the palladium-catalyzed coupling of 2-Bromo-5-methyl-4-nitropyridine with a variety of boronic acids. The resulting 2-aryl-5-methyl-4-nitropyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted pyridines in pharmacologically active molecules.[4] The electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring present unique challenges and considerations for this transformation, which will be addressed herein.

Reaction Mechanism and Theoretical Background

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The electron-deficient nature of the this compound substrate can influence the oxidative addition step. Conversely, the electronic properties of the boronic acid coupling partner will affect the transmetalation step.[5]

Catalytic Cycle Diagram

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L_n-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate [Ar-Pd(II)L_n-Ar'] transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate 2-Bromo-5-methyl- 4-nitropyridine (Ar-Br) substrate->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)₂) + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization depending on the specific boronic acid used.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (5-10 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->setup inert Establish Inert Atmosphere (Ar or N₂) setup->inert solvent Add Anhydrous Solvent inert->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Condition Selection

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates.[6][7]

Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosPhosphine ligands with varying steric bulk and electron-donating properties can enhance catalyst stability and activity.[6] For challenging couplings, more advanced catalysts with bulky biarylphosphine ligands (e.g., SPhos) may be necessary.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for less reactive substrates.
Solvent 1,4-Dioxane, Toluene, DMFThe solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are generally preferred. The addition of water can sometimes be beneficial, particularly when using boronic acid pinacol esters.[9]
Troubleshooting Common Issues
Problem Possible Cause Solution
Low or No Yield Catalyst deactivation by the pyridine nitrogen.[8][10]Use bulky, electron-rich phosphine ligands to shield the palladium center. Consider using a pre-catalyst that is more resistant to inhibition.
Protodeborylation (hydrolysis of the boronic acid).Use anhydrous solvents and ensure all reagents are dry. A less harsh base or lower reaction temperature might be beneficial.[11]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Dehalogenation of Starting Material Side reaction favored under certain conditions.Screen different bases, solvents, and temperatures to find conditions that favor cross-coupling.

Applications in Drug Discovery

The 2-aryl-5-methyl-4-nitropyridine core is a valuable scaffold in medicinal chemistry. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of functional groups.[12] This allows for the rapid generation of diverse compound libraries for screening against various biological targets. For instance, substituted pyridines are known to act as kinase inhibitors, which are a major class of anticancer drugs.[4]

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance of 2-Amino-5-methyl-4-nitropyridine Derivatives

The palladium-catalyzed amination of 2-Bromo-5-methyl-4-nitropyridine is a pivotal transformation in medicinal chemistry and materials science. This reaction, a specialized application of the broader Buchwald-Hartwig amination, facilitates the construction of a crucial carbon-nitrogen (C-N) bond, yielding 2-amino-5-methyl-4-nitropyridine scaffolds. These structures are integral to the synthesis of a diverse range of functional molecules, including pharmaceuticals and agrochemicals. The strategic placement of the amino, methyl, and nitro groups on the pyridine ring offers multiple points for further derivatization, making the aminated product a valuable building block for creating extensive chemical libraries for drug discovery and lead optimization.[1][2] The electron-withdrawing nature of the nitro group presents unique challenges and considerations in the catalytic cycle, necessitating carefully optimized protocols for efficient and high-yielding synthesis.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[3] The reaction proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound.

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical at this stage to facilitate this addition and stabilize the resulting complex.[4][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming an amido-palladium complex.[4][6]

  • Reductive Elimination: The final step involves the reductive elimination from the amido-palladium complex to form the desired C-N bond and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[3][4]

The presence of the electron-withdrawing nitro group on the pyridine ring can influence the rate of oxidative addition and the overall efficiency of the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex Ar-Pd(II)(L₂)Br Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)(L₂)(R₂NH)]⁺Br⁻ Oxidative Addition Complex->Amine Coordination R₂NH Amido Complex Ar-Pd(II)(L₂)(NR₂) Amine Coordination->Amido Complex Base, -HBase⁺Br⁻ Amido Complex->Pd(0)L2 Product Ar-NR₂ Amido Complex->Product Reductive Elimination

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Key Experimental Parameters and Reagent Selection

The success of the palladium-catalyzed amination of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical components and conditions based on established protocols for similar electron-deficient bromopyridines.[2][7]

ComponentRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst.[2]
Phosphine Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency and substrate scope.[5][8]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate)A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. NaOtBu is highly effective but can be sensitive to certain functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives.[6][9]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst.
Temperature 80-110 °CThe reaction generally requires elevated temperatures to drive the catalytic cycle efficiently.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen and moisture.

Experimental Protocol: General Procedure for the Amination of this compound

This protocol provides a representative procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add solids to Schlenk tube: This compound, Pd₂(dba)₃, XPhos, NaOtBu B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous toluene and amine via syringe B->C D Heat reaction mixture to 100 °C with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate and filter through Celite® F->G H Wash with water and brine G->H I Dry organic layer, concentrate, and purify by chromatography H->I

Caption: Experimental workflow for the amination reaction.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.5 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Seal the Schlenk tube, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 8-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-methyl-4-nitropyridine derivative.

Troubleshooting and Safety Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The palladium catalyst is sensitive to oxygen.

    • Insufficient Base: The choice and quality of the base are critical. Ensure the base is fresh and has not been exposed to moisture.

    • Ligand Decomposition: Some phosphine ligands can be air-sensitive. Handle them accordingly.

  • Side Reactions:

    • Hydrodehalogenation: In some cases, reduction of the C-Br bond can occur. This may be minimized by adjusting the ligand, base, or temperature.

    • Nitro Group Reduction: While generally compatible, the nitro group can sometimes be reduced under certain palladium-catalyzed conditions, especially if a hydrogen source is present. Careful control of the reaction environment is necessary.

  • Safety Precautions:

    • Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

    • Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Anhydrous solvents can be flammable. Work away from ignition sources.

Conclusion

The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of valuable 2-amino-5-methyl-4-nitropyridine derivatives. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and purity of the desired products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and related fields to successfully implement this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: Strategic Derivatization of 2-Bromo-5-methyl-4-nitropyridine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-bromo-5-methyl-4-nitropyridine scaffold is a cornerstone building block in modern medicinal chemistry. Its unique electronic and structural features—a strategically placed bromine atom amenable to cross-coupling, a strongly electron-withdrawing nitro group, and a methyl substituent—offer a rich platform for molecular elaboration. The inherent reactivity of this heterocycle allows for precise, regioselective modifications, making it an indispensable intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and infectious diseases.[1] This guide provides an in-depth analysis of key derivatization strategies, supported by detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

The Strategic Value of the this compound Scaffold

The utility of this scaffold lies in its predictable and versatile reactivity profile. The pyridine core is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[2] The substituents on this particular scaffold provide distinct handles for chemical modification:

  • C2-Bromine: This position is primed for a variety of palladium-catalyzed cross-coupling reactions. It serves as the primary attachment point for introducing aryl, heteroaryl, alkyl, and amino moieties, enabling the systematic exploration of chemical space around the core.[3]

  • C4-Nitro Group: As a potent electron-withdrawing group, it profoundly influences the ring's electronics. It activates the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr) , sometimes acting as a leaving group itself.[4][5][6] Furthermore, the nitro group can be readily reduced to a primary amine, which opens up a vast array of subsequent functionalization chemistries, such as amide and sulfonamide formation.

  • C5-Methyl Group: This group provides a steric and electronic perturbation that can be crucial for modulating a compound's binding affinity, selectivity, and metabolic stability.

This multi-faceted reactivity allows for a modular approach to library synthesis, where each reactive site can be addressed independently to generate diverse and highly functionalized molecules.

Key Derivatization Strategy I: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, making it ideal for synthesizing biaryl and heteroaryl structures common in kinase inhibitors.[7][8]

Mechanistic Rationale

The reaction proceeds via a palladium-based catalytic cycle. The catalytically active Pd(0) species undergoes oxidative addition into the C-Br bond of the pyridine. The subsequent critical step is transmetalation , where the organic group from a boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[9] The cycle concludes with reductive elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L)₂ transmetalation->pd_r_complex [R-B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product reactants Ar-Br + R-B(OH)₂ base Base (e.g., K₂CO₃) base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Alternatively, for microwave synthesis, heat to 120-140 °C for 20-60 minutes.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Suzuki-Miyaura Reaction Parameters
Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (3-5%)PPh₃ (internal)K₂CO₃ (2.0)Dioxane/H₂O9075-95
Pd(dppf)Cl₂ (2-3%)dppf (internal)Cs₂CO₃ (2.0)Toluene11080-98
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)Dioxane10085-99

Key Derivatization Strategy II: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of substituted aminopyridines that are prevalent in pharmacologically active molecules.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. A key challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, inhibiting catalytic activity. This is overcome by using bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) which stabilize the palladium catalyst and facilitate the crucial reductive elimination step.[10] For volatile amines like methylamine or dimethylamine, conducting the reaction in a sealed tube is essential to maintain a sufficient concentration of the nucleophile at elevated temperatures.[10][11][12]

Buchwald_Hartwig_Workflow start Start: Assemble Reagents reagents 1. This compound 2. Amine (R₂NH) 3. Pd Catalyst (e.g., Pd(OAc)₂) 4. Ligand (e.g., dppp) 5. Base (e.g., NaOt-Bu) 6. Anhydrous Solvent (Toluene) start->reagents setup Combine in a Schlenk Tube or Sealed Vial reagents->setup inert Evacuate & Backfill with Inert Gas (Ar/N₂) setup->inert heat Heat Reaction Mixture (80-110 °C, 12-24h) inert->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product: Substituted Aminopyridine purify->product

Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dry Schlenk tube or a pressure-rated sealed vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL). To this mixture, add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Sealing and Heating: Securely seal the tube or vial. Heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.[3]

  • Monitoring: After cooling, a small aliquot can be carefully removed and analyzed by TLC or LC-MS to check for completion.

  • Workup: Cool the reaction mixture to room temperature. Carefully unseal the vessel and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extraction and Purification: Dilute with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Reaction Parameters
Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2%)BINAP (4%)NaOt-Bu (1.4)Toluene11070-90
Pd₂(dba)₃ (1.5%)XPhos (3.5%)K₃PO₄ (2.0)Dioxane10075-95
Pd(OAc)₂ (5%)dppp (10%)NaOt-Bu (2.0)Toluene8065-85 (for volatile amines)[10][12]

Key Derivatization Strategy III: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, transition-metal-free method for functionalizing electron-deficient aromatic rings. The C4-nitro group on the scaffold makes the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., alkoxide, thiolate, or amine) attacks an electron-deficient carbon atom of the pyridine ring (typically C2, C4, or C6). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6] The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. In the second step, a leaving group (in this case, potentially the nitro group itself or another substituent) is expelled, restoring the aromaticity of the ring.[5][13][14]

SNAr_Mechanism start Electron-Deficient Nitropyridine + Nucleophile attack Nucleophilic Attack start->attack meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer elimination Elimination of Leaving Group meisenheimer->elimination Rearomatization product Substituted Product elimination->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol: SNAr with an Alkoxide

  • Nucleophile Preparation: In a dry flask under an inert atmosphere, dissolve the desired alcohol (e.g., methanol, 5.0 equiv.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.5 equiv.) portion-wise. Stir for 20 minutes to generate the sodium alkoxide nucleophile.

  • Substrate Addition: To the solution of the nucleophile, add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.

Data Presentation: SNAr Reaction Parameters
NucleophileBaseSolventTemp (°C)Target Position
R-OHNaH, K₂CO₃DMF, THF0 - 25C4 (displacing NO₂)
R-SHK₂CO₃, Et₃NDMSO, Acetonitrile25 - 60C4 (displacing NO₂)
R₂NH- (self-basic) or K₂CO₃DMSO80 - 120C4 (displacing NO₂)

Conclusion: A Versatile Scaffold for Drug Discovery

The this compound scaffold offers medicinal chemists a reliable and highly adaptable platform for generating novel molecular entities. The distinct reactivity of its substituent groups enables a range of high-yield derivatization reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. Mastery of these protocols allows for the rapid and systematic synthesis of compound libraries, accelerating the journey from a chemical starting point to a potential drug candidate. The strategic application of these methods is central to the development of next-generation therapeutics, particularly in the synthesis of targeted agents like kinase inhibitors.[15][16]

References

The Strategic Role of 2-Bromo-5-methyl-4-nitropyridine in the Synthesis of Targeted Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-methyl-4-nitropyridine, a highly functionalized heterocyclic intermediate, and its pivotal role in the discovery and development of targeted cancer therapies. We will explore the unique chemical reactivity imparted by its substituent groups and detail its application as a versatile scaffold in the synthesis of potent kinase inhibitors, with a particular focus on Polo-like kinase 1 (PLK1). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and practical methodologies for leveraging this compound in modern oncology research. Detailed, field-proven protocols for key synthetic transformations and biological assays are provided, supported by a framework of scientific integrity and authoritative references.

Introduction: The Significance of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its heteroaromatic nature, capacity for hydrogen bonding, and tunable electronic properties make it an ideal scaffold for designing molecules that can potently and selectively interact with the ATP-binding pocket of protein kinases.[2] Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]

This compound (CAS No: 66092-62-4) emerges as a particularly valuable building block for the synthesis of kinase inhibitors. The strategic placement of its functional groups—a bromine atom, a methyl group, and a nitro group—provides a rich set of chemical handles for diversification and optimization of drug candidates.

  • 2-Bromo Group: Serves as a versatile anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide variety of aryl, heteroaryl, and amino substituents to explore the chemical space and optimize binding interactions with the target kinase.[1]

  • 4-Nitro Group: As a strong electron-withdrawing group, it significantly influences the reactivity of the pyridine ring.[5] More importantly, it can be readily reduced to a primary amine, a crucial functional group for building more complex heterocyclic systems, such as the imidazo[4,5-b]pyridine core found in many kinase inhibitors.[6][7]

  • 5-Methyl Group: This group can contribute to hydrophobic interactions within the kinase active site and influence the overall conformation of the inhibitor, thereby affecting both potency and selectivity.[1]

Biological Target in Focus: Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of the cell cycle.[8] It plays a critical role in several key mitotic events, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3][6]

Numerous studies have demonstrated that PLK1 is overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis and decreased patient survival.[4][8] This overexpression is not merely a consequence of increased proliferation but can actively contribute to carcinogenesis.[9] Consequently, targeting PLK1 has become a highly promising strategy for cancer therapy, with several small-molecule inhibitors undergoing clinical investigation.[8][10]

PLK1 Signaling Pathway and Therapeutic Rationale

Inhibition of PLK1 disrupts the cell cycle at multiple points, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells. The diagram below illustrates the central role of PLK1 in cell cycle progression and the point of therapeutic intervention.

PLK1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Phase Centrosome_Maturation Centrosome Maturation G2->Centrosome_Maturation PLK1 Activity Mitotic_Entry Mitotic Entry (Prophase) Spindle_Assembly Spindle Assembly (Metaphase) Chromosome_Segregation Chromosome Segregation (Anaphase) Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Cytokinesis Cytokinesis (Telophase) Chromosome_Segregation->Mitotic_Arrest PLK1 PLK1 Kinase PLK1->Spindle_Assembly Regulates PLK1->Chromosome_Segregation Regulates PLK1->Cytokinesis Regulates G2_M_Transition G2/M Checkpoint PLK1->G2_M_Transition Inhibitor PLK1 Inhibitor (e.g., from Pyridine Scaffold) Inhibitor->PLK1 G2_M_Transition->Mitotic_Entry Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Figure 1: Simplified PLK1 signaling pathway in cell cycle regulation and the point of therapeutic inhibition.

Application in Synthesis: A Multi-Step Protocol

The true utility of this compound lies in its role as a versatile starting material for multi-step syntheses.[5] The following protocols are adapted from established, peer-reviewed methodologies for analogous compounds and represent a robust workflow for generating complex kinase inhibitors.[6][7]

Synthetic Workflow Overview

The overall strategy involves a series of key transformations:

  • Buchwald-Hartwig Amination: To convert the C2-bromo group into a C2-amino group, a necessary precursor for subsequent cyclization.

  • Nitro Group Reduction: Conversion of the C4-nitro group to an amine to generate a 1,2-diamine moiety.

  • Cyclization: Reaction of the diamine with an appropriate reagent to form a fused heterocyclic core, such as an imidazo[4,5-b]pyridine.

  • Diversification (Optional): Further functionalization of the core structure, for example, via Suzuki coupling if other halogenated positions are available.

Synthetic_Workflow Start 2-Bromo-5-methyl- 4-nitropyridine Step1 Buchwald-Hartwig Amination (e.g., with Benzylamine) Start->Step1 Intermediate1 2-Amino-5-methyl- 4-nitropyridine Derivative Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) Intermediate1->Step2 Intermediate2 Pyridine-3,4-diamine Intermediate Step2->Intermediate2 Step3 Cyclization (e.g., with Aldehyde or Carboxylic Acid) Intermediate2->Step3 Final_Core Fused Heterocyclic Core (e.g., Imidazo[4,5-b]pyridine) Step3->Final_Core Final_Inhibitor Potent Kinase Inhibitor Final_Core->Final_Inhibitor

Figure 2: General synthetic workflow for converting this compound into a complex kinase inhibitor.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 3.A: Buchwald-Hartwig Amination of this compound

Objective: To synthesize a 2-amino-5-methyl-4-nitropyridine derivative via palladium-catalyzed C-N cross-coupling. This protocol is a general guideline; the choice of ligand and base may require optimization for specific amines.[6]

Reagent/MaterialAmount (for 1 mmol scale)Purpose
This compound1.0 eq (217 mg)Starting Material
Primary/Secondary Amine (e.g., Benzylamine)1.2 eqCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))2 mol% (18.3 mg)Palladium Pre-catalyst
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)4 mol% (19.1 mg)Ligand
Sodium tert-butoxide (NaOtBu)1.4 eq (135 mg)Base
Anhydrous Toluene5 mLSolvent
Inert Gas (Argon or Nitrogen)-To maintain an oxygen-free atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Atmosphere Exchange: Seal the Schlenk tube, evacuate, and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 3.B: Reduction of the Nitro Group

Objective: To convert the 4-nitro group of the aminopyridine derivative to a 4-amino group, creating the key diamine intermediate.[7]

Reagent/MaterialAmount (for 1 mmol scale)Purpose
2-Amino-5-methyl-4-nitropyridine Derivative1.0 eqStarting Material
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)5.0 eq (1.13 g)Reducing Agent
Ethanol (or Ethyl Acetate)10 mLSolvent
Saturated Sodium Bicarbonate (NaHCO₃)As neededFor neutralization

Procedure:

  • Reaction Setup: Dissolve the 2-amino-5-methyl-4-nitropyridine derivative in ethanol in a round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate to the solution.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). The product spot should be visible with a UV lamp and may stain with ninhydrin.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate (25 mL).

    • Carefully add saturated sodium bicarbonate solution dropwise with vigorous stirring until the pH of the aqueous layer is ~8-9 and gas evolution ceases. Caution: Initial neutralization is exothermic.

    • The tin salts will precipitate as a white solid. Filter the entire mixture through a pad of Celite®.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product, which is often used in the next step without further purification.

Data Presentation: Biological Activity of Resulting Inhibitors

While a direct synthesis of a PLK1 inhibitor from this compound is not prominently documented in peer-reviewed literature, the pyridine scaffold is central to many potent kinase inhibitors. The table below presents illustrative data for various novel, potent PLK1 inhibitors to provide context for the expected activity of compounds synthesized from this class of intermediates.

Compound IDTarget KinaseIC₅₀ Value (nM)Cell LineCellular Activity (IC₅₀, nM)Reference
BI 2536PLK10.83HCT-116 (Colon)~30[11]
GSK461364APLK12.2HeLa (Cervical)~22[11]
Compound 5i PLK1680HeLa (Cervical)510
Compound 15 PLK1219N/AN/A[11]

Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Conclusion and Future Directions

This compound is a high-value synthetic intermediate with significant potential in targeted cancer therapy research. Its well-defined reactive sites allow for the application of robust and modular synthetic strategies, such as the Buchwald-Hartwig amination and nitro group reduction, to construct complex heterocyclic systems. These scaffolds are ideally suited for targeting the ATP-binding site of oncogenic kinases like PLK1. The protocols and strategic insights provided in this guide offer a solid foundation for researchers to design and synthesize novel kinase inhibitors. Future work should focus on the systematic exploration of the structure-activity relationships of inhibitors derived from this scaffold to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-4-nitropyridine (CAS No. 23056-47-5). This versatile heterocyclic compound is a critical intermediate in the pharmaceutical and agrochemical industries, valued for its role as a building block in developing advanced molecules with targeted biological activities. Its structure, featuring both a bromine atom and a nitro group on the pyridine ring, makes it highly reactive and suitable for a variety of chemical transformations.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your synthesis. The information is structured to address common challenges encountered during the multi-step synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most frequently cited method is a two-step process starting from 2-Amino-4-methylpyridine.[1]

  • Nitration: The starting material, 2-Amino-4-methylpyridine, is first nitrated using a mixture of concentrated nitric and sulfuric acids to produce the intermediate, 2-Amino-4-methyl-5-nitropyridine.

  • Diazotization-Bromination (Sandmeyer-type reaction): The amino group of the intermediate is then converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product.[1][2]

Q2: Why are the reported yields for the initial nitration step often very low?

The low yields in the nitration of pyridine derivatives are a well-known challenge in synthetic chemistry. The core issue stems from the basic nature of the pyridine nitrogen atom. In the presence of strong acids like the nitric/sulfuric acid mixture required for nitration, the ring nitrogen is protonated.[3] This converts the pyridine into a pyridinium cation, which is strongly deactivated towards electrophilic aromatic substitution, making the reaction sluggish and requiring harsh conditions (e.g., high temperatures) which can lead to side reactions and degradation, thus lowering the yield.[1][3]

Q3: What are the critical parameters to control during the second step (diazotization and bromination)?

This Sandmeyer-type reaction is highly sensitive to several factors:

  • Temperature: This is arguably the most critical parameter. The diazotization step must be carried out at low temperatures (typically below 0°C) to prevent the unstable diazonium salt from decomposing prematurely.[2][4] During the addition of the bromide source, the temperature must be carefully controlled as the reaction is often exothermic.[5]

  • Reagent Stoichiometry: The molar ratios of the amine, the diazotizing agent (e.g., sodium nitrite or tert-butyl nitrite), and the bromide source (e.g., CuBr, HBr) must be precise.[1][2] An excess of the nitrite can lead to unwanted side reactions, while insufficient amounts will result in an incomplete reaction.

  • Acid Concentration: For diazotization using sodium nitrite, a strong acid like hydrobromic acid (HBr) is required to generate the necessary nitrous acid (HNO₂) in situ.[2][5] The concentration of this acid is crucial for the stability of the diazonium salt.

  • Efficient Stirring: The reaction mixture can become thick and heterogeneous.[5] Efficient stirring is essential to ensure proper mixing and heat transfer, preventing localized overheating and side reactions.

Q4: What are the most common impurities and how can they be minimized?

The primary impurities depend on the reaction step:

  • Nitration Step:

    • Isomeric Products: Although the 2-amino and 4-methyl groups direct the nitration primarily to the 5-position, other isomers can form under harsh conditions.

    • Degradation Products: Overheating or prolonged reaction times can lead to the formation of tar-like substances.

    • Minimization: Strict temperature control during the addition of the nitrating mixture and careful monitoring of the reaction progress via TLC are essential.[6]

  • Sandmeyer Step:

    • Phenolic Byproducts: Premature decomposition of the diazonium salt before the bromide can attack will lead to the formation of the corresponding hydroxy-pyridine, a common byproduct in Sandmeyer reactions. This is minimized by maintaining low temperatures.

    • Azo Compounds: Side reactions can lead to the formation of colored azo compounds.

    • Minimization: Ensure the copper(I) bromide is active and that the reaction temperature is kept consistently low until the diazonium salt has been fully consumed.

Q5: How should the final product be purified?

The crude product is typically isolated by extraction and then purified using column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] The exact ratio should be determined by TLC analysis to achieve optimal separation from any unreacted starting material and byproducts.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
STEP 1: NITRATION
Low or No Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting material or product due to excessive temperature. 3. Ineffective nitrating mixture (old or improperly prepared acids).1. Monitor the reaction progress using TLC to ensure the starting material is consumed.[6] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, but with caution. 2. Maintain strict temperature control (5-20°C) during the dropwise addition of the nitrating mixture.[1] Use an ice bath to manage any exotherm. 3. Use fresh, high-purity concentrated sulfuric and nitric acids.
Formation of Dark Tar or Insoluble Material 1. Reaction temperature was too high, causing polymerization or degradation. 2. "Runaway" reaction due to adding the nitrating mixture too quickly.1. Ensure the initial solution of 2-amino-4-methylpyridine in sulfuric acid is adequately cooled before beginning the addition of the nitric acid.[1] 2. Add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively.
Difficult Work-up / Product Isolation 1. The product may be partially soluble in the aqueous phase after neutralization. 2. Formation of a fine precipitate that is difficult to filter.1. After neutralizing the reaction mixture with a base (e.g., ammonia solution), ensure the pH is sufficiently high (pH 9) to deprotonate the product fully.[1] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). 2. Allow the precipitate to digest (stand in the mother liquor) for a longer period to encourage particle growth. Consider using a filter aid like Celite.
STEP 2: SANDMEYER REACTION
Low Yield of Brominated Product 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Loss of product during work-up and purification.1. Ensure accurate stoichiometry of the diazotizing agent (e.g., tert-butyl nitrite).[1] 2. Maintain a low temperature (e.g., below 0°C if using NaNO₂/HBr, or as specified for other reagents) throughout the formation and reaction of the diazonium salt.[2][5] 3. Optimize the extraction and column chromatography steps to minimize losses.[6]
Reaction Mixture Turns Dark Red/Brown 1. Formation of azo-coupling byproducts. 2. General decomposition.1. This can indicate that the diazonium salt is reacting with unreacted amine or other nucleophiles. Ensure slow, controlled addition of the diazotizing agent to the amine solution. 2. Check and maintain rigorous temperature control.
Significant Phenolic Byproduct Detected (by LC-MS or NMR) 1. The diazonium salt reacted with water before the bromide source. 2. Inactive copper(I) bromide catalyst.1. This is a classic sign of the reaction temperature being too high. 2. Use fresh, high-quality cuprous bromide. Ensure it is added at the appropriate stage of the reaction as per the protocol.[1]

Visualized Workflows and Logic

Overall Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-4-methylpyridine C Nitration Reaction (5-50°C) A->C B Mix H₂SO₄ + HNO₃ B->C D Work-up & Purification (Neutralization, Extraction, Chromatography) C->D E Intermediate: 2-Amino-4-methyl-5-nitropyridine D->E G Diazotization & Bromination (60-70°C) E->G F t-BuONO + CuBr in Acetonitrile F->G H Work-up & Purification (Extraction, Chromatography) G->H I Final Product: This compound H->I

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Decision Tree: Low Yield in Nitration

G start Low Yield in Nitration Step check_tlc Was starting material fully consumed (TLC)? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn  No check_tar Was significant tar/ degradation observed? check_tlc->check_tar  Yes no_path No sol_incomplete Action: Extend reaction time or cautiously increase temp. Monitor closely. incomplete_rxn->sol_incomplete yes_path Yes temp_issue Probable Overheating check_tar->temp_issue  Yes workup_issue Possible Work-up Loss check_tar->workup_issue  No yes_tar Yes sol_temp Action: Improve cooling. Add nitrating mix slower. Check thermometer calibration. temp_issue->sol_temp no_tar No sol_workup Action: Check pH after neutralization. Perform multiple extractions. Analyze aqueous layer for product. workup_issue->sol_workup

Caption: Decision tree for diagnosing low nitration yields.

Optimized Experimental Protocols

The following protocols are based on literature procedures, enhanced with insights for improved yield and safety.[1]

Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine (Intermediate)
ParameterLiterature Value[1]Recommended Optimized ValueRationale for Optimization
Temperature Control 5-20°C during addition, then 50°C0-5°C during addition, then 45-50°CLower initial temperature minimizes immediate degradation upon addition of the strong nitrating mixture.
Reaction Time 7 hours at 50°CMonitor by TLC until SM consumed (~6-8 hrs)Fixed reaction times can be inefficient. TLC monitoring ensures the reaction is stopped precisely when complete, avoiding byproduct formation from prolonged heating.[6]
Work-up Pour into ice, adjust pH to 9Pour into ice, adjust pH to 9-10, extract 3-4 times with EtOAc or DCMEnsuring a slightly higher pH guarantees the amine is fully deprotonated for better extraction. Multiple extractions recover more product.
Yield 18%Target: 25-35%Optimization focuses on minimizing degradation and improving recovery.

Step-by-Step Procedure:

  • Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-methyl-2-aminopyridine (5.80 g, 53.6 mmol) to concentrated sulfuric acid (8 mL). Cool the mixture to 0-5°C in an ice-salt bath.

    • Scientist's Note: The dissolution is exothermic; ensure the mixture is fully cooled before proceeding.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (4.05 mL, 91 mmol) to concentrated sulfuric acid (8 mL) with cooling.

  • Reaction: Add the nitrating mixture dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • Scientist's Note: This is the most critical step. A rapid addition will cause a dangerous exotherm and significant tar formation.

  • Heating: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then slowly heat to 45-50°C.

  • Monitoring: Monitor the reaction's progress every hour using TLC (Eluent: 3:1 Petroleum Ether: Ethyl Acetate). The reaction is complete when the starting material spot has disappeared.

  • Work-up: Once complete, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 200 g).

  • Neutralization: In a well-ventilated fume hood, slowly neutralize the acidic solution to pH 9-10 using a concentrated ammonia solution while cooling in an ice bath. A yellow-brown solid should precipitate.

  • Isolation: Filter the solid using a Buchner funnel and wash it thoroughly with cold deionized water.

  • Purification: The crude solid can be purified by column chromatography on silica gel (Eluent: 3:1 Petroleum Ether: Ethyl Acetate) to yield the pure intermediate.

Protocol 2: Synthesis of this compound (Final Product)
ParameterLiterature Value[1]Recommended Optimized ValueRationale for Optimization
Reagents tert-butyl nitrite, cuprous bromidetert-butyl nitrite, cuprous bromideThis reagent combination is effective, though traditional NaNO₂/HBr could also be used with stricter low-temperature control.
Temperature Control 60-65°C during addition, then 70°C55-60°C throughoutA slightly lower and more consistent temperature can reduce the formation of thermal decomposition byproducts without significantly slowing down the reaction.
Reaction Time 2 hours at 70°CMonitor by TLC until SM consumed (~2-3 hrs)As with the first step, TLC monitoring provides a more accurate endpoint for the reaction.
Yield 17%Target: 25-40%Optimization focuses on minimizing thermal decomposition and improving reaction control.

Step-by-Step Procedure:

  • Setup: In a flask equipped with a stirrer and condenser, add cuprous bromide (225 mg, 1.57 mmol) and acetonitrile (10 mL).

  • Reagent Addition: Heat the mixture to 55-60°C. In portions, add the 2-Amino-4-methyl-5-nitropyridine (202 mg, 1.96 mmol, assuming a typo in the literature and should be ~1.3 mmol based on CuBr amount; adjust stoichiometry accordingly). Then, add tert-butyl nitrite (202 mg, 1.96 mmol) to the mixture.

    • Scientist's Note: The literature stoichiometry appears unusual. A typical Sandmeyer reaction uses a catalytic amount of copper. Here it is used in near-stoichiometric amounts. It's crucial to re-evaluate reagent ratios based on established Sandmeyer principles. A 1:1.2:0.2 ratio of Amine:Nitrite:Cu(I) is a more common starting point.

  • Reaction: Stir the mixture at 55-60°C, monitoring for the evolution of nitrogen gas. Monitor the reaction by TLC (Eluent: 10:1 Petroleum Ether: Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

  • Purification: Purify the crude residue by column chromatography on silica gel (Eluent: 10:1 Petroleum Ether: Ethyl Acetate) to afford the final product.

References

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2-Bromo-5-methyl-4-nitropyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both safety and success in your laboratory endeavors.

Overview of Synthetic Strategy

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries. Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the nitration of a substituted pyridine followed by a Sandmeyer-type reaction to introduce the bromine atom.[1][2]

The presence of both a bromine atom and a nitro group on the pyridine ring makes this compound highly reactive and suitable for a variety of chemical transformations, making it a key building block for more complex molecules.

Generalized Synthetic Pathway

The synthesis typically proceeds in two main stages:

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Diazotization and Bromination: Conversion of an amino group to a diazonium salt, followed by displacement with a bromide ion.[3]

Below is a visual representation of a common synthetic workflow.

Synthetic_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Sandmeyer Reaction A 2-Amino-5-methylpyridine B 2-Amino-5-methyl-4-nitropyridine A->B HNO₃ / H₂SO₄ C Aryl Diazonium Salt B->C NaNO₂ / HBr D This compound C->D CuBr

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: Low yield in the nitration step (Stage 1). What are the likely causes and how can I improve it?

A1: Low yields during the nitration of 2-amino-5-methylpyridine are a frequent challenge. The primary causes are often related to reaction conditions and work-up procedures.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Inadequate Temperature Control The nitration of pyridines is a highly exothermic reaction. If the temperature is not strictly controlled, side reactions, such as dinitration or oxidation, can occur, leading to a lower yield of the desired product.Maintain the reaction temperature between 5-20°C during the addition of the nitrating mixture.[1] Use an ice-salt bath for more efficient cooling.
Incorrect Acid Concentration The concentration of sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. Insufficiently strong acidic conditions will result in a lower concentration of the nitronium ion and thus a slower and less efficient reaction.Use concentrated sulfuric acid and ensure all reagents are anhydrous. The presence of water can dilute the acid and inhibit the formation of the nitronium ion.
Suboptimal Reaction Time Incomplete reaction is a common reason for low yields. If the reaction is not allowed to proceed for a sufficient amount of time, a significant portion of the starting material will remain unreacted.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate. A typical reaction time is around 7 hours at 50°C after the initial stirring at room temperature.[1]
Product Loss During Work-up The product, 2-amino-5-methyl-4-nitropyridine, has some solubility in water. During the neutralization and extraction steps, a significant amount of the product can be lost if not performed carefully.After pouring the reaction mixture onto ice, carefully adjust the pH to 9 with a concentrated ammonia solution.[1] Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize product recovery.
Q2: The diazotization reaction (Stage 2) is not proceeding as expected, and I observe a dark brown or black coloration. What's happening?

A2: A dark coloration during diazotization is a strong indicator of diazonium salt decomposition or unwanted side reactions.[4] This is a critical step, and maintaining the stability of the diazonium salt is paramount.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Elevated Temperature Aryl diazonium salts are notoriously unstable at higher temperatures and can decompose to form phenols and other byproducts, often accompanied by the evolution of nitrogen gas.[4] This decomposition is often the source of the dark coloration.The reaction must be carried out at low temperatures, typically between 0-5°C.[4] Use an ice-salt bath to maintain this temperature range, especially during the dropwise addition of the sodium nitrite solution.
Insufficient Acidity High acidity is necessary to generate the nitrosonium ion (NO⁺) from sodium nitrite and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which leads to the formation of colored azo compounds.[4]Use a strong mineral acid such as hydrobromic acid (HBr).[2] Ensure there is a sufficient excess of acid to maintain a highly acidic environment throughout the reaction.
Slow or Incomplete Dissolution of the Amine If the starting amine, 2-amino-5-methyl-4-nitropyridine, is not fully dissolved in the acidic medium before the addition of sodium nitrite, the diazotization will be incomplete, leading to a mixture of products and a lower yield.Ensure the amine is completely dissolved in the acid before cooling the solution and adding the sodium nitrite. Gentle warming may be necessary to achieve complete dissolution before cooling the mixture for the reaction.
Q3: My final product, this compound, is impure after the Sandmeyer reaction. How can I improve its purity?

A3: Impurities in the final product often stem from side reactions during the Sandmeyer reaction or incomplete removal of byproducts during purification.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Recommended Solution
Formation of Phenolic Byproducts If the diazonium salt decomposes before it can react with the copper(I) bromide, it will form the corresponding phenol, 5-methyl-4-nitropyridin-2-ol. This is more likely to occur if the temperature is not well-controlled.Add the cold diazonium salt solution slowly to the cold solution of copper(I) bromide.[5] This ensures that the diazonium salt reacts with the copper catalyst as soon as it is introduced into the reaction vessel, minimizing the time it has to decompose.
Presence of Unreacted Starting Material If the Sandmeyer reaction does not go to completion, the final product will be contaminated with the starting material from the previous step, 2-amino-5-methyl-4-nitropyridine.Ensure that the diazotization was complete before proceeding to the Sandmeyer reaction. Use a slight excess of tert-butyl nitrite or sodium nitrite.[1] Also, ensure the catalytic activity of the copper(I) bromide by using a fresh, high-quality reagent.
Ineffective Purification The crude product will likely contain a mixture of the desired product, byproducts, and residual reagents. Ineffective purification will result in a final product of low purity.Purify the crude product using column chromatography. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1] The exact ratio may need to be optimized based on TLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis? A1: Safety is of utmost importance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9] The nitration step involves the use of concentrated strong acids and is highly exothermic. Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care and used immediately after preparation.[4]

Q2: Can I use a different brominating agent for the Sandmeyer reaction? A2: While copper(I) bromide is the most common and effective catalyst for this transformation, other copper(I) salts like copper(I) chloride can also be used, though this would result in the chlorinated analogue.[3] The choice of the copper(I) halide is crucial for the specific halogen to be introduced.

Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected ¹H NMR signals for the product are a singlet for the pyridine proton, another singlet for the other pyridine proton, and a singlet for the methyl protons.[1]

Q4: Are there any alternative synthetic routes to this compound? A4: While the Sandmeyer reaction is a common method, other synthetic strategies may exist. For instance, direct bromination of a suitable pyridine precursor could be explored. Additionally, starting from a different isomer and performing a series of functional group interconversions could also lead to the desired product. However, the described two-step process is generally the most direct and well-established.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methyl-4-nitropyridine
  • In a reaction vessel, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid.

  • Cool the mixture to 5-20°C in an ice bath.[1]

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 5-20°C.[1]

  • After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat to 50°C and stir for 7 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture onto crushed ice and neutralize to pH 9 with a concentrated ammonia solution.[1]

  • Filter the resulting precipitate and purify by column chromatography (petroleum ether: ethyl acetate = 3:1) to obtain 2-amino-5-methyl-4-nitropyridine.[1]

Protocol 2: Synthesis of this compound
  • In a reaction vessel, prepare a mixture of tert-butyl nitrite and cuprous bromide in acetonitrile.[1]

  • Heat the mixture to 60-65°C.[1]

  • Add 2-amino-5-methyl-4-nitropyridine in portions to the heated mixture.

  • After the addition is complete, heat the mixture to 70°C and stir for 2 hours.[1]

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous work-up with ethyl acetate and water. Collect the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.[1]

  • Remove the solvent under vacuum and purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield this compound.[1]

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.

Troubleshooting_Logic cluster_synthesis Synthesis of this compound cluster_nitration Stage 1: Nitration cluster_nitration_solutions Solutions cluster_sandmeyer Stage 2: Sandmeyer Reaction cluster_diazotization_solutions Solutions cluster_purity_solutions Solutions start Start Synthesis nitration Nitration Step start->nitration check_yield_nitration Low Yield? nitration->check_yield_nitration temp_control_nitration Control Temperature (5-20°C) check_yield_nitration->temp_control_nitration Yes diazotization Diazotization check_yield_nitration->diazotization No acid_conc Use Conc. H₂SO₄ temp_control_nitration->acid_conc reaction_time Monitor with TLC acid_conc->reaction_time workup Optimize Work-up reaction_time->workup workup->nitration check_color Dark Coloration? diazotization->check_color temp_control_diazo Maintain 0-5°C check_color->temp_control_diazo Yes sandmeyer Sandmeyer Reaction check_color->sandmeyer No acidity Ensure High Acidity temp_control_diazo->acidity dissolution Complete Amine Dissolution acidity->dissolution dissolution->diazotization check_purity Low Purity? sandmeyer->check_purity byproducts Control Temp. During Addition check_purity->byproducts Yes end_product Pure Product check_purity->end_product No unreacted_sm Ensure Complete Diazotization byproducts->unreacted_sm purification Column Chromatography unreacted_sm->purification purification->sandmeyer

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Managing Side Reactions in 2-Bromo-5-methyl-4-nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Bromo-5-methyl-4-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and manage common side reactions, ensuring the efficiency and success of your synthetic endeavors.

Understanding the Core Reactivity of this compound

This compound is a highly valuable intermediate, primarily due to its specific reactivity profile. The pyridine ring is inherently electron-deficient because of the electronegative nitrogen atom.[1][2] This effect is powerfully amplified by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 4-position (para to the nitrogen). This electronic arrangement, combined with a good leaving group (Bromine) at the 2-position (ortho to the nitrogen), makes the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[3]

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the cornerstone of the reaction's feasibility. For attacks at the C2 and C4 positions, a key resonance structure places the negative charge directly on the ring nitrogen, providing significant stabilization.[4][5]

Fig 1. General SNAr mechanism at the C2 position.
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the laboratory when working with this compound.

Q1: My SNAr reaction has a low yield or fails to proceed to completion. What are the primary factors to investigate?

Answer: This is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The causality is typically linked to insufficient activation of the nucleophile or suboptimal reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield / Failed Reaction CheckSM 1. Verify Starting Materials Start->CheckSM CheckCond 2. Assess Reaction Conditions Start->CheckCond CheckNu 3. Evaluate Nucleophile & Base Start->CheckNu Purity Purity of Pyridine Substrate? (NMR, LCMS) CheckSM->Purity NuIntegrity Is Nucleophile Stable/Pure? CheckSM->NuIntegrity Solvent Is Solvent Anhydrous & Degassed? (Aprotic Polar Preferred: DMF, DMSO, ACN) CheckCond->Solvent Temp Is Temperature Optimal? (Start low, e.g., 0°C to RT, then heat cautiously) CheckCond->Temp Atmosphere Inert Atmosphere Maintained? (N2 or Ar) CheckCond->Atmosphere BaseStrength Is Base Strong Enough? (e.g., NaH, K2CO3, DIPEA) CheckNu->BaseStrength

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the synthesis and optimization of 2-Bromo-5-methyl-4-nitropyridine (CAS No. 66092-62-4). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a versatile building block in medicinal chemistry and agrochemical development, its efficient synthesis is paramount.[1] This guide provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol to help you navigate the common challenges associated with its preparation.

Core Synthesis Pathway: A Two-Step Approach

The most prevalent and logical synthetic route to this compound involves a two-step process starting from 2-Amino-5-methylpyridine. This pathway is designed to control the regioselectivity of the functional group additions.

  • Nitration: The initial step is the electrophilic nitration of 2-Amino-5-methylpyridine to introduce the nitro group at the C4 position, yielding 2-Amino-5-methyl-4-nitropyridine. The directing effects of the amino and methyl groups make this a challenging but controllable transformation.

  • Sandmeyer Reaction: The subsequent step involves the conversion of the amino group on the 2-Amino-5-methyl-4-nitropyridine intermediate into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product.[2]

Synthesis_Workflow start 2-Amino-5-methylpyridine intermediate 2-Amino-5-methyl-4-nitropyridine start->intermediate Step 1: Nitration (H₂SO₄ / HNO₃) product This compound intermediate->product Step 2: Sandmeyer Reaction (NaNO₂ / HBr, CuBr)

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Yield in Nitration Step (Step 1) 1. Incorrect Regiochemistry: Formation of other nitro-isomers due to suboptimal temperature control. 2. Over-Nitration: Formation of dinitro products under overly harsh conditions. 3. Incomplete Reaction: Insufficient reaction time or acid concentration. 4. Product Degradation: Charring or decomposition at elevated temperatures.1. Temperature Control: Maintain a strict temperature range of 0-5°C during the addition of the nitrating mixture. The directing effects of substituents are highly temperature-dependent. 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of nitric acid. A large excess can promote di-nitration. 3. Reaction Monitoring: Monitor the reaction's progress via Thin-Layer Chromatography (TLC). This provides empirical evidence of starting material consumption. 4. Controlled Addition: Add the starting material portion-wise to the cold acid mixture to dissipate exothermic heat effectively and prevent localized temperature spikes.
Low Yield or Failed Sandmeyer Reaction (Step 2) 1. Decomposition of Diazonium Salt: The diazonium intermediate is thermally unstable and can decompose if the temperature rises above 5°C before the addition of the copper catalyst.[3] 2. Premature N₂ Gas Evolution: If the nitrite solution is added too quickly, localized warming can cause the diazonium salt to decompose back to the amine or form undesired phenols. 3. Inactive Catalyst: The copper(I) bromide may have oxidized to copper(II), which is less effective.1. Strict Temperature Control: Perform the diazotization and copper salt addition in an ice-salt bath to maintain a temperature between -5°C and 0°C.[4] 2. Slow, Sub-surface Addition: Add the sodium nitrite solution dropwise and ensure the tip of the addition funnel is below the surface of the reaction mixture to ensure rapid mixing and prevent localized heating. 3. Use Fresh Catalyst: Ensure the CuBr is fresh and has the characteristic white-to-light-green appearance. If it is dark green or blue, it has likely oxidized.
Final Product is Dark/Oily and Difficult to Purify 1. Phenolic Impurities: Formation of 5-methyl-4-nitro-2-pyridone from the reaction of the diazonium salt with water. 2. Azo Coupling Byproducts: The diazonium salt can couple with the electron-rich starting material or product to form colored azo compounds.[5] 3. Residual Copper Salts: Incomplete removal of the copper catalyst during workup.1. Anhydrous Conditions: While the reaction is in an aqueous acid, minimizing excess water and ensuring low temperatures reduces phenol formation.[2] 2. Purification Strategy: After the initial workup, perform a column chromatography purification. A gradient elution (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity) is effective at separating the desired product from more polar impurities.[6] 3. Aqueous Wash: During the workup, wash the organic extract with an aqueous solution of ammonium chloride or EDTA to chelate and remove residual copper salts.
Reaction Stalls or is Incomplete 1. Insufficient Acid: The diazotization step requires a sufficient excess of strong acid (like HBr) to generate nitrous acid (HNO₂) from sodium nitrite and maintain an acidic environment.[5] 2. Poor Reagent Quality: The starting 2-Amino-5-methyl-4-nitropyridine may be impure.1. Acid Stoichiometry: Ensure at least 3 equivalents of HBr are used: one to protonate the starting amine, one to react with NaNO₂, and one to maintain acidity. 2. Purity Check: Verify the purity of the intermediate from Step 1 by ¹H NMR or melting point before proceeding to the Sandmeyer reaction. Recrystallize if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration performed on 2-Amino-5-methylpyridine instead of directly on 5-methyl-2-bromopyridine? A1: The amino group (-NH₂) is a powerful activating, ortho-para directing group, while the methyl group (-CH₃) is weakly activating. In a strong acid, the amino group is protonated to -NH₃⁺, which becomes a meta-directing deactivator. This complex interplay allows for targeted nitration at the C4 position. Nitrating 5-methyl-2-bromopyridine would likely lead to a different isomer distribution and require harsher conditions.

Q2: How critical is the choice of acid for the Sandmeyer reaction? Can I use HCl instead of HBr? A2: The acid serves two purposes: generating nitrous acid and providing the halide nucleophile. Using HBr is essential for the bromination reaction as it provides the bromide ions for the final substitution step. If you were to use HCl and CuBr, you would likely get a mixture of chloro and bromo products, with the chloro product potentially dominating due to the higher concentration of chloride ions.[3]

Q3: What are the best analytical techniques to monitor the reaction and characterize the final product? A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a mobile phase like 3:1 petroleum ether:ethyl acetate to track the consumption of starting material and the appearance of the product spot.[6]

  • Final Product Characterization:

    • ¹H NMR: To confirm the structure and check for isomeric impurities. The expected spectrum for this compound should show two distinct singlets in the aromatic region and one singlet for the methyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight (217.02 g/mol ) and the characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in an approximate 1:1 ratio).[7]

    • HPLC: To determine the purity of the final product with high accuracy.[7]

Q4: I am having trouble with the workup. The product seems to be partially soluble in the aqueous layer. What can I do? A4: After neutralizing the reaction mixture, ensure the pH is between 7 and 8. If the solution is too acidic, the pyridine nitrogen can be protonated, increasing aqueous solubility. If it is too basic, side reactions can occur. Use a larger volume of a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous phase.

Troubleshooting_Logic Start Low Final Yield Step1_Check Analyze Step 1 (Nitration) Start->Step1_Check Step2_Check Analyze Step 2 (Sandmeyer) Start->Step2_Check TLC_Step1 TLC shows multiple spots? Step1_Check->TLC_Step1 SM_Remaining TLC shows starting material? Step1_Check->SM_Remaining Decomp Excessive frothing / color change? Step2_Check->Decomp Purification Product oily/impure? Step2_Check->Purification Temp_Step1 Issue: Poor Regioselectivity Solution: Check Temperature Control (0-5°C) TLC_Step1->Temp_Step1 Yes Time_Step1 Issue: Incomplete Reaction Solution: Increase reaction time / Monitor via TLC SM_Remaining->Time_Step1 Yes Temp_Step2 Issue: Diazonium Decomposition Solution: Check Temp Control (-5 to 0°C) Decomp->Temp_Step2 Yes Column Issue: Byproducts Solution: Use Column Chromatography Purification->Column Yes

Caption: A troubleshooting decision tree for low yield issues.

Detailed Experimental Protocol

This protocol is a self-validating system that includes in-process checks for optimal results.

Step 1: Synthesis of 2-Amino-5-methyl-4-nitropyridine

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5 mL per 1g of starting material). Cool the flask to 0°C in an ice-salt bath.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.2 equivalents) to concentrated sulfuric acid (2 mL per 1g of starting material), keeping the mixture cooled in an ice bath.

  • Reactant Addition: Slowly add the prepared nitrating mixture to the flask containing sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Substrate Addition: Once the acid mixture is cooled back to 0°C, add 2-Amino-5-methylpyridine (1.0 equivalent) in small portions over 30-45 minutes. The internal temperature must be maintained between 0-5°C.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Monitoring: Take a small aliquot, carefully quench it in ice, neutralize with NaHCO₃, and extract with ethyl acetate. Spot on a TLC plate (Mobile Phase: 1:1 Hexane:Ethyl Acetate) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is ~8. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-5-methyl-4-nitropyridine.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Preparation: In a three-neck round-bottom flask, suspend 2-Amino-5-methyl-4-nitropyridine (1.0 equivalent) in 48% hydrobromic acid (HBr, 4-5 equivalents). Cool the mixture to -5°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.2 equivalents) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature is strictly maintained between -5°C and 0°C. Stir for an additional 30 minutes at this temperature.

  • Catalyst Addition: In a separate beaker, dissolve copper(I) bromide (CuBr, 1.2 equivalents) in 48% HBr (1-2 equivalents) and cool it to 0°C. Add this catalyst solution slowly to the cold diazonium salt solution.

  • Reaction: A vigorous evolution of N₂ gas will be observed. After the addition is complete, allow the reaction to warm slowly to room temperature and then heat to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.[6]

  • Work-up: Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of 7-8.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a solid.

References

troubleshooting failed reactions with 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-methyl-4-nitropyridine (CAS No. 66092-62-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile, yet challenging, heterocyclic building block. As a highly activated electron-deficient pyridine, its reactivity is pronounced, offering significant synthetic opportunities but also presenting unique challenges.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during its use in pivotal reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems in a question-and-answer format. The guidance is structured to help you diagnose the root cause of a failed reaction and provides actionable steps for optimization.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Question: My Suzuki coupling reaction with this compound is not proceeding or giving very low yields. I see mostly unreacted starting material. What are the likely causes and how can I fix it?

Answer:

Failure in Suzuki coupling with substituted bromopyridines is a frequent challenge, often stemming from the inherent properties of the pyridine ring.[2] The electron-deficient nature of the this compound ring and the presence of the basic nitrogen atom can significantly interfere with the palladium catalytic cycle.[2]

Here is a systematic approach to troubleshooting:

1. Catalyst Deactivation: The Primary Suspect

The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[2] This is the most common cause of failure.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium, preventing the pyridine nitrogen from binding while promoting the desired oxidative addition and reductive elimination steps.

Catalyst / Ligand SystemRecommendationRationale
Pd(PPh₃)₄Often fails with pyridines.PPh₃ is not bulky or electron-rich enough to prevent catalyst inhibition.
Buchwald Ligands (Recommended) XPhos, SPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are designed to promote challenging couplings and are highly effective for electron-deficient heterocycles.
Pre-formed Catalysts (Recommended) XPhos Pd G3/G4These are air- and moisture-stable pre-catalysts that ensure efficient generation of the active Pd(0) species in solution.

2. Inadequate Base Selection

The base plays a critical role in the transmetalation step. Its strength, solubility, and compatibility are crucial.

  • Ineffective Base: A base that is too weak or poorly soluble may not facilitate the transfer of the organic group from the boron atom to the palladium catalyst.[3]

  • Protodeboronation: The use of strong aqueous bases can lead to the undesired cleavage of the C-B bond in the boronic acid partner, replacing it with a hydrogen atom.[2]

BaseCommon SolventsEfficacy & Comments
Na₂CO₃ / K₂CO₃Toluene/H₂O, Dioxane/H₂OStandard choices, but may cause protodeboronation. Can be effective but often require optimization.[4]
K₃PO₄ (Recommended) Dioxane, THF/H₂OA stronger, highly effective base for challenging substrates. Its use in finely powdered form is crucial.[2][3]
Cs₂CO₃Dioxane, DMFA very strong and effective base, particularly for difficult couplings, but more expensive.

3. Sub-Optimal Reaction Conditions

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to oxidation and deactivation. This also promotes the unwanted homocoupling of the boronic acid.[2]

  • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[2]

  • Temperature: Insufficient heat can lead to a sluggish or incomplete reaction. Most Suzuki couplings with bromopyridines require elevated temperatures (typically 80-110 °C).[2]

Troubleshooting Workflow: Failed Suzuki Coupling

Below is a logical workflow to diagnose the issue with your reaction.

Suzuki_Troubleshooting start Reaction Failed: Low Yield / No Conversion check_reagents Step 1: Verify Reagent Quality - this compound (Purity?) - Boronic Acid (Degraded?) - Solvents (Anhydrous & Degassed?) start->check_reagents optimize_catalyst Step 2: Optimize Catalyst System - Switch to Bulky Ligand (e.g., XPhos) - Use a Pre-catalyst (e.g., XPhos Pd G3) - Increase Catalyst Loading (2-5 mol%) check_reagents->optimize_catalyst Reagents OK optimize_base Step 3: Re-evaluate Base - Switch to K₃PO₄ (finely powdered) - Ensure 2-3 equivalents are used - Check solubility in reaction media optimize_catalyst->optimize_base No Improvement success Reaction Successful optimize_catalyst->success Improvement Seen optimize_conditions Step 4: Adjust Conditions - Increase Temperature (e.g., in 10°C increments) - Increase Reaction Time - Ensure rigorous inert atmosphere optimize_base->optimize_conditions No Improvement optimize_base->success Improvement Seen optimize_conditions->success Improvement Seen

Caption: A step-by-step diagnostic workflow for troubleshooting failed Suzuki reactions.

Issue 2: Failed or Incomplete Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to displace the bromine on this compound with an amine/alkoxide nucleophile, but the reaction is slow, incomplete, or fails entirely. Why is this happening?

Answer:

While this compound is highly activated for Nucleophilic Aromatic Substitution (SNAr), reaction failure can still occur due to issues with the nucleophile, solvent, or temperature. The mechanism proceeds through a negatively charged Meisenheimer intermediate, and the stability of this complex is paramount.[5][6]

1. Nucleophile Strength and Stability

  • Insufficient Nucleophilicity: The reaction rate is directly dependent on the strength of the nucleophile. Weakly basic amines or sterically hindered nucleophiles may react very slowly.

    • Solution: If using an amine, consider deprotonating it first with a non-nucleophilic base (e.g., NaH, LHMDS) to generate the more potent amide anion. For alcohol nucleophiles, conversion to the corresponding alkoxide is essential.

  • Nucleophile Degradation: Ensure the nucleophile is pure and has not degraded during storage.

2. Solvent Choice is Critical

The solvent must be able to stabilize the charged Meisenheimer intermediate.

  • Solution: Polar aprotic solvents are ideal for SNAr reactions as they can solvate cations effectively while leaving the nucleophile relatively "bare" and reactive.

SolventRecommendationRationale
Toluene, THFPoor choices.Non-polar or less polar solvents do not effectively stabilize the charged intermediate.
DMF, DMSO (Recommended) Excellent choices.Their high polarity and aprotic nature strongly favor the formation and stabilization of the Meisenheimer complex.[5]
AcetonitrileGood choice.A suitable polar aprotic solvent, though sometimes less effective than DMF or DMSO.

3. Insufficient Thermal Energy

Although the substrate is activated, breaking the C-Br bond and overcoming the activation energy barrier still requires thermal input.

  • Solution: Many SNAr reactions require heating. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 60-100 °C) while monitoring for starting material consumption and potential byproduct formation by TLC or LC-MS.[5]

Key Factors for Successful SNAr

This diagram illustrates the interplay of factors required for an efficient SNAr reaction on this substrate.

SNAr_Factors substrate This compound product Successful SNAr Product substrate->product nucleophile Strong Nucleophile (e.g., R-NH⁻, R-O⁻) nucleophile->product solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->product temperature Sufficient Temperature (e.g., RT to 100°C) temperature->product

Caption: Critical components for a successful SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Some suppliers recommend refrigeration (2-8°C).[8] It should be protected from light and moisture to prevent potential degradation.[8]

Q2: What are the main safety precautions for handling this compound? A: this compound is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a chemical fume hood.[9] Avoid contact with strong oxidizing agents.[8]

Q3: I see byproducts in my reaction. What are the likely culprits? A: For Suzuki couplings , common byproducts include the homocoupled product of the boronic acid (a biaryl) and the debrominated starting material (5-methyl-4-nitropyridine).[2] Homocoupling is caused by oxygen, while debromination can result from certain reaction conditions, particularly with excess base and protic sources.[2][3] For SNAr reactions , byproducts are less common but could arise from side reactions with the nitro group if overly harsh conditions or reducing agents are present.

Q4: My purification is difficult. Any suggestions? A: Post-reaction workup is critical. A standard aqueous workup involving dilution with a solvent like ethyl acetate followed by washing with water and brine is a good first step to remove inorganic salts and polar impurities.[10] For purification, column chromatography on silica gel is typically effective.[10][11] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[10]

Experimental Protocols: General Procedures

Disclaimer: These are generalized starting points and require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand if not using a pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the sealed reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and dissolve it in an appropriate volume of anhydrous DMF or DMSO (~0.2 M).

  • Nucleophile Addition: Add the nucleophile (e.g., an amine, 1.2-2.0 eq.). If using an alcohol, pre-treat it with a base like NaH in a separate flask to form the alkoxide before adding it to the solution of the starting material.

  • Reaction: Stir the reaction mixture at the desired temperature (starting from room temperature and heating if necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers and wash with brine to remove residual DMF/DMSO.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.[5]

References

Technical Support Center: Workup & Troubleshooting for 2-Bromo-5-methyl-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice for the successful workup and purification of reactions involving 2-Bromo-5-methyl-4-nitropyridine. As a versatile building block in medicinal and materials chemistry, its effective use hinges on robust and well-understood downstream processing.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the workup of reactions utilizing this compound.

Q1: What constitutes a standard aqueous workup for a typical cross-coupling reaction (e.g., Suzuki-Miyaura) with this substrate? A standard workup involves a sequence designed to remove inorganic salts, the catalyst, and polar impurities. After cooling the reaction mixture to room temperature, it is typically diluted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[2][3] This organic phase is then washed sequentially with water to remove bulk inorganic salts (like the carbonate or phosphate base) and then with a saturated aqueous solution of sodium chloride (brine).[4][5] The brine wash helps to break up any emulsions and further removes residual water from the organic layer. The separated organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[6][7]

Q2: My product appears to have partial water solubility, leading to low recovery, or a persistent emulsion has formed during extraction. What should I do? The pyridine nitrogen and the nitro group can increase the polarity of product molecules, sometimes leading to partial aqueous solubility or the formation of emulsions.

  • To Combat Emulsions: Add a saturated brine solution and let the separatory funnel stand without shaking for 10-20 minutes.[8] If the emulsion persists, filtering the entire mixture through a pad of Celite can often resolve the issue.

  • To Improve Recovery: If you suspect product loss to the aqueous layer, you can perform several back-extractions of the combined aqueous washes with your organic solvent (e.g., 3 x 20 mL ethyl acetate). Additionally, adding solid sodium chloride to the aqueous layer before back-extraction increases its polarity, which can "salt out" the organic product, driving it into the organic phase.[8]

Q3: How can I effectively remove residual palladium catalyst and ligand byproducts (e.g., triphenylphosphine oxide) from my crude product? Palladium residues and ligand oxides are common impurities in cross-coupling reactions that can complicate purification.

  • Palladium Removal: Most palladium residues can be removed during chromatography. For stubborn cases, washing the organic solution with an aqueous solution of ammonium chloride can help complex the metal for removal into the aqueous phase.[8]

  • Phosphine Oxide Removal: Triphenylphosphine oxide (TPPO) is notoriously difficult to remove as it can co-elute with products of medium polarity. One effective strategy is to concentrate the crude material, suspend it in a minimal volume of a nonpolar solvent like hexanes (in which TPPO is poorly soluble), and filter. This causes the TPPO to precipitate and be removed.[8] Alternatively, if the desired product is stable to acid, washing the organic layer with a dilute acid (e.g., 1M HCl) can protonate the pyridine nitrogen, allowing for extraction into the aqueous phase while leaving the non-basic TPPO behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q4: What are the primary stability concerns for this compound and its derivatives during workup? While generally stable under standard laboratory conditions, there are key considerations:

  • pH Sensitivity: The nitro group can be sensitive to strongly basic conditions, especially at elevated temperatures. It is advisable to perform aqueous washes with neutral or mildly basic solutions (e.g., saturated sodium bicarbonate) and avoid strong bases like NaOH unless necessary for pH adjustment, which should be done at low temperatures (0-5 °C).[9]

  • Reductive Environments: The nitro group is susceptible to reduction. Avoid introducing any reducing agents during the workup process unless the goal is to reduce the nitro group.

  • Light Sensitivity: Some nitropyridine compounds can be light-sensitive.[10] While not always a critical issue for short workup procedures, it is good practice to protect the reaction and product from direct light, for example, by wrapping flasks in aluminum foil, especially if the material will be stored for an extended period.

Section 2: Detailed Experimental Protocols

These protocols provide a validated starting point for common reaction types.

Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Coupling Reaction

This protocol outlines the workup following a typical palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • Reaction mixture in an organic solvent (e.g., 1,4-Dioxane, Toluene)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite (optional, for emulsions)

  • Silica Gel for chromatography

Procedure:

  • Cooling: Once reaction completion is confirmed by TLC or LC-MS, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (typically 3-5 times the reaction volume). This ensures the product is fully dissolved in the organic phase and reduces the viscosity.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with deionized water (1 x reaction volume). Shake gently at first to avoid emulsions, then more vigorously. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine.[6] This step removes residual water and helps break any emulsions that may have formed. Discard the aqueous layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure product.[3][5]

Scientist's Note (Self-Validation): The success of the workup can be monitored at key stages. Before concentration (Step 6), a TLC spot of the organic layer should show your product and potentially some non-polar impurities. Comparing this to a TLC of the crude product after concentration (Step 7) will confirm that the product was not lost due to volatility. The final purity should be confirmed by NMR and/or LC-MS.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during the workup procedure.

IssuePotential Cause(s)Recommended Solution(s)
1. Low or No Product Yield a. Incomplete Reaction: The starting material is still present in large amounts.Before Workup: Re-evaluate reaction conditions. Check catalyst activity, reagent purity, temperature, and reaction time. The pyridine nitrogen can deactivate the palladium catalyst; consider using bulky, electron-rich phosphine ligands to mitigate this.[11]
b. Product Lost in Aqueous Layer: The product has higher polarity than anticipated.During Workup: Perform multiple back-extractions of the combined aqueous layers with your organic solvent.[8] Saturate the aqueous phase with NaCl to decrease the solubility of your organic product.
c. Product Degradation: The workup conditions (e.g., pH, temperature) are too harsh.During Workup: Perform the workup at lower temperatures. Use milder bases for pH adjustment (e.g., NaHCO₃ instead of NaOH). Check for product stability by taking a small aliquot of the reaction mixture and subjecting it to the workup conditions as a test.[12]
2. Complex Mixture of Products / Byproducts a. Debromination: The starting material has been converted to 5-methyl-4-nitropyridine.Reaction Optimization: This is a common side reaction in palladium catalysis. Ensure a strictly inert atmosphere. Consider a different catalyst/ligand system or base.[11]
b. Homocoupling of Boronic Acid: A significant amount of the boronic acid dimer is observed (in Suzuki reactions).Reaction Optimization: This is almost always caused by the presence of oxygen.[11] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen).
c. Unidentified Impurities: The crude NMR/LCMS shows multiple unknown peaks.Analysis: Isolate the major byproduct and attempt to characterize it. This can provide insight into an unexpected reaction pathway. The nitro group can sometimes participate in side reactions.
3. Difficulty in Product Isolation / Purification a. Persistent Emulsion: The organic and aqueous layers will not separate.Workup Technique: Add more brine and allow the mixture to stand.[8] Alternatively, filter the entire mixture through a pad of Celite. In extreme cases, centrifugation can be used to break the emulsion.
b. Co-elution of Impurities: The product and a major impurity have the same Rf value in multiple solvent systems.Purification Strategy: If the impurity is the starting material, try to drive the reaction to full conversion. If it is a byproduct like TPPO, use the precipitation method described in the FAQ. Consider alternative purification methods like recrystallization or preparative HPLC.
c. Product is a Stubborn Oil: The product refuses to solidify, making handling difficult.Isolation Technique: Attempt co-evaporation with a non-polar solvent like hexanes to remove trace amounts of polar solvents. If purification was by chromatography, ensure all ethyl acetate is removed. Try dissolving the oil in a minimal amount of a good solvent (e.g., ether) and precipitating it by adding a non-polar solvent (e.g., hexanes) at low temperature.
Section 4: Visual Workflow and Logic Diagrams

To further clarify the experimental and troubleshooting logic, the following diagrams illustrate the recommended workflows.

Workup_Workflow RM Reaction Mixture Cool Cool to RT RM->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash_H2O Wash with Water Dilute->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Dry Filter Filter & Concentrate Dry->Filter Crude Crude Product Filter->Crude Purify Purify Crude->Purify Final Pure Product Purify->Final

Caption: General experimental workflow for the workup and purification.

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Check TLC/LCMS of Crude Product Start->Check_TLC SM_Consumed Is Starting Material (SM) Consumed? Check_TLC->SM_Consumed No_Path NO SM_Consumed->No_Path Yes_Path YES SM_Consumed->Yes_Path Incomplete_Rxn Incomplete Reaction No_Path->Incomplete_Rxn Troubleshoot_Rxn - Check Reagent Purity - Check Catalyst Activity - Increase Time/Temp - Optimize Ligand/Base Incomplete_Rxn->Troubleshoot_Rxn Product_Lost Product Lost During Workup Yes_Path->Product_Lost Troubleshoot_Workup - Check Aqueous Layers - Re-optimize Extraction - Check for Degradation - Assess Volatility Product_Lost->Troubleshoot_Workup

Caption: Decision tree for troubleshooting low product yield.

References

avoiding decomposition of 2-Bromo-5-methyl-4-nitropyridine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive intermediate. The unique arrangement of the bromo, methyl, and nitro groups on the pyridine ring makes this compound a valuable building block in medicinal and agrochemical research. However, this same electronic configuration contributes to its potential for decomposition during synthesis if not handled with precise control.

This document moves beyond simple protocols to explain the 'why' behind the critical steps, providing you with the in-depth knowledge required to troubleshoot and optimize your synthesis for high yield and purity, while ensuring the stability of the target molecule.

Core Synthesis Pathway Analysis: The Sandmeyer Approach

The most common and reliable route to this compound involves a two-stage process starting from 2-Amino-4-methylpyridine. First, a nitration step introduces the nitro group, followed by a Sandmeyer reaction to replace the amino group with bromine.

  • Nitration: The pyridine ring is first activated by the amino group, but a strong nitrating mixture (concentrated H₂SO₄ and HNO₃) is required to introduce the nitro group at the 5-position, yielding 2-Amino-4-methyl-5-nitropyridine.

  • Sandmeyer Reaction: This classic transformation converts the stable primary aromatic amine into a highly reactive diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst.[1][2] This step is the most critical for avoiding decomposition.

Below is a workflow diagram illustrating this synthetic sequence.

Synthetic_Workflow Start 2-Amino-4-methylpyridine Nitration Nitration (H₂SO₄ / HNO₃) Start->Nitration Intermediate 2-Amino-4-methyl-5-nitropyridine Nitration->Intermediate Diazotization Diazotization (t-BuONO or NaNO₂/Acid) Intermediate->Diazotization Diazonium Diazonium Salt (Unstable Intermediate) Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Workup Aqueous Workup & Extraction Sandmeyer->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis, focusing on the critical Sandmeyer reaction stage.

Question 1: My reaction mixture turned dark brown or black and formed a tar-like substance during the Sandmeyer step. What is causing this and how can I prevent it?

Answer: This is the most common sign of uncontrolled decomposition of the aryldiazonium salt intermediate.

  • Causality: Aryldiazonium salts are notoriously unstable at elevated temperatures.[3][4] When the temperature rises above 5-10 °C, the diazonium group (a superb leaving group) departs prematurely and non-productively. The resulting aryl cation/radical is highly reactive and will attack any available nucleophile, including other aromatic rings, leading to polymerization and the formation of complex, dark-colored tars.

  • Preventative Solutions:

    • Strict Temperature Control: The diazotization step (formation of the diazonium salt) MUST be performed in an ice-salt or acetone/dry ice bath, ensuring the internal reaction temperature is maintained between 0 °C and 5 °C.

    • Slow Reagent Addition: The diazotizing agent (e.g., a solution of sodium nitrite) must be added dropwise, very slowly, to the acidic solution of the amine. This prevents localized heat spikes from the exothermic reaction.

    • Immediate Use: Once formed, the diazonium salt solution should be used immediately. It should not be stored. Add it promptly but carefully to the cold solution of copper(I) bromide.

Question 2: My final yield is consistently low, even though the reaction appears to run to completion by TLC. Where am I losing my product?

Answer: Low yield can stem from several factors beyond simple mechanical loss. The primary culprits are often incomplete reaction at a key stage or side reactions that consume the intermediate.

Potential CauseScientific ExplanationRecommended Solution
Incomplete Diazotization Insufficient acid or diazotizing agent fails to convert all the starting amine. Unreacted amine will not undergo the Sandmeyer reaction.Use at least 3 equivalents of strong acid (e.g., HBr) and 1.1-1.2 equivalents of the diazotizing agent (e.g., tert-butyl nitrite or NaNO₂).
Hydrolysis Side Reaction The diazonium salt can react with water (a weak nucleophile) to form the corresponding phenol (2-Hydroxy-5-methyl-4-nitropyridine), especially if the solution is not strongly acidic or if it warms up.Ensure the reaction medium is sufficiently acidic. Perform the reaction in a more concentrated solution where possible to disfavor water as a reactant.
Premature N₂ Loss If the diazonium salt solution is not added to the copper(I) bromide solution promptly, it will slowly decompose even at 0-5 °C, reducing the amount available for the desired reaction.Prepare the copper(I) bromide solution in advance and have it cooled and ready before you start the diazotization. Minimize the time between forming the diazonium salt and using it.
Inefficient Bromination The copper(I)-catalyzed step may be slow or incomplete if the catalyst is of poor quality or if the temperature for the final nitrogen evolution step is not optimized.Use freshly purchased, high-purity CuBr. After adding the diazonium salt, allow the mixture to warm slowly to room temperature, then gently heat to 60-70 °C until gas evolution ceases to drive the reaction to completion.[5]

Question 3: My purified product seems to degrade over time, even when stored. How can I improve its stability?

Answer: this compound is an energetic material due to the nitro group and can be sensitive to light, heat, and acid/base contamination.

  • Purification: Ensure all acidic residue from the reaction is removed during workup. Wash the organic extracts with a saturated sodium bicarbonate solution followed by brine. After column chromatography, ensure all solvent is removed under reduced pressure without excessive heating.

  • Storage: Store the final product in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage). Avoid exposure to direct sunlight.

Frequently Asked Questions (FAQs)
  • Q: Why is copper(I) bromide used instead of another bromide salt like NaBr?

    • A: The Sandmeyer reaction is not a simple nucleophilic substitution; it proceeds via a radical mechanism facilitated by the copper(I) catalyst.[3] The Cu(I) engages in a single-electron transfer (SET) with the diazonium salt to generate an aryl radical, dinitrogen gas, and Cu(II)Br. The aryl radical then abstracts a bromine atom from the Cu(II)Br to form the final product and regenerate the Cu(I) catalyst. This controlled radical pathway is far more efficient and selective than relying on the uncatalyzed decomposition of the diazonium salt.

Sandmeyer_Mechanism cluster_0 Key Mechanistic Steps Diazonium Ar-N₂⁺ SET Single Electron Transfer (SET) Diazonium->SET + Cu(I)Br CuI Cu(I)Br CuI->SET ArylRadical Ar• SET->ArylRadical N2 N₂ SET->N2 (leaves as gas) CuII Cu(II)Br₂ SET->CuII Regen Regeneration ArylRadical->Regen + Cu(II)Br₂ CuII->Regen Product Ar-Br Regen->CuI regenerates catalyst Regen->Product

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

  • Q: Can I use HBr for both the diazotization acid and the bromide source?

    • A: Yes, this is a common and efficient approach. Using HBr as the acid ensures a high concentration of bromide ions is present from the start, which can favor the desired reaction pathway.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is ideal. Use a non-polar eluent system (e.g., 10:1 Petroleum Ether:Ethyl Acetate). The starting material (2-Amino-4-methyl-5-nitropyridine) is significantly more polar than the product. The reaction is complete when the spot corresponding to the starting amine is no longer visible.

Validated Experimental Protocol

This protocol incorporates best practices to minimize decomposition and maximize yield.

Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

  • To a flask maintained at 5-10 °C in an ice bath, slowly add 2-Amino-4-methylpyridine (1.0 eq) to concentrated sulfuric acid (approx. 3 mL per gram of starting material).

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.7 eq) to concentrated sulfuric acid (1.5 mL per gram of starting material) in a separate flask, keeping it cool.

  • Add the nitrating mixture dropwise to the solution from step 1, ensuring the internal temperature does not exceed 20 °C.

  • After addition, allow the mixture to warm to room temperature, then heat to 50 °C and stir for 7 hours.[5]

  • Cool the reaction to room temperature and carefully pour it onto a large amount of crushed ice.

  • Neutralize the solution to pH 9 by the slow addition of concentrated aqueous ammonia.

  • Filter the resulting precipitate, wash with cold water, and purify by column chromatography to yield 2-Amino-4-methyl-5-nitropyridine.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • CRITICAL: Perform all subsequent steps until the final heating in a well-ventilated fume hood and behind a safety shield.

  • In a reaction flask, add 2-Amino-4-methyl-5-nitropyridine (1.0 eq), copper(I) bromide (0.8 eq), and acetonitrile (approx. 10 mL per gram of amine).[5]

  • Heat the mixture to 60-65 °C.

  • Slowly add tert-butyl nitrite (1.0 eq) dropwise to the heated mixture. You should observe gas evolution (N₂).

  • After the addition is complete, heat the mixture to 70 °C and stir for 2 hours to ensure the reaction goes to completion.[5]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform a standard workup: dissolve the residue in ethyl acetate, wash with water, then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (e.g., petroleum ether:ethyl acetate = 10:1) to obtain pure this compound.[5]

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Bromo-5-methyl-4-nitropyridine in their synthetic workflows. Catalyst poisoning is a frequent and often frustrating challenge in transition-metal-catalyzed reactions. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. The advice herein is grounded in established catalytic principles and field-proven experience to ensure scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

Q1: What makes this compound susceptible to catalyst poisoning in cross-coupling reactions?

A1: The structure of this compound presents several functionalities that can interact with and deactivate a metal catalyst, most commonly a palladium complex. The primary culprits are the pyridine nitrogen and the nitro group.

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium).[1][2] This coordination can form stable, off-cycle complexes that are catalytically inactive or significantly less active, thereby slowing down or completely halting the desired cross-coupling reaction. The use of bulky, electron-rich phosphine ligands can sterically hinder this coordination.[1]

  • Nitro Group Reactivity: The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the pyridine ring.[3] More critically, under certain reaction conditions, particularly with reducing agents or certain catalyst systems, the nitro group itself can be reduced.[4][5] The reduction of a nitro group proceeds through intermediates like nitroso and hydroxylamine species, which can act as potent catalyst poisons.[5]

Q2: I'm observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the most likely causes related to catalyst poisoning?

A2: Low or no conversion in a Suzuki-Miyaura coupling with this substrate often points to catalyst deactivation. Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere Integrity: The first and most critical step is to ensure a scrupulously oxygen-free environment. Palladium(0) catalysts are highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Ensure your solvents are thoroughly degassed and that all manipulations are performed under a robust inert atmosphere (Argon or Nitrogen).[6]

  • Pyridine Inhibition: As discussed in Q1, the pyridine nitrogen is a likely inhibitor.

    • Ligand Choice: If you are using a simple phosphine ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective in preventing pyridine coordination and promoting the desired catalytic cycle.[7][8]

  • Purity of Starting Materials:

    • Substrate Quality: Ensure your this compound is free from impurities that could act as catalyst poisons. Sulfur-containing compounds are notorious poisons for palladium catalysts.[6][9]

    • Boronic Acid Quality: Boronic acids can undergo homocoupling or protodeboronation, especially if they are impure or if the reaction conditions are not optimal.[7] Use high-purity boronic acids.

  • Catalyst Source and Age: Use a fresh, reputable source of your palladium catalyst. Older catalysts may have partially oxidized. Consider using a pre-catalyst that is more stable to air and moisture.[7]

Q3: In my Buchwald-Hartwig amination, I'm seeing a color change to black (palladium black), and the reaction has stalled. What does this indicate and how can I prevent it?

A3: The formation of palladium black is a clear visual indicator of catalyst decomposition, where the soluble palladium complex agglomerates into insoluble, catalytically inactive palladium metal. This is a common failure mode in Buchwald-Hartwig aminations.[10]

Primary Causes and Solutions:

  • Ligand Degradation or Insufficient Ligand: The phosphine ligands that stabilize the palladium center can be susceptible to oxidation or other degradation pathways. An insufficient amount of ligand relative to the palladium precursor can also lead to catalyst decomposition.

    • Solution: Increase the ligand-to-palladium ratio. Ensure your ligand is pure and handled under an inert atmosphere.

  • Unfavorable Reaction Conditions: High temperatures can accelerate catalyst decomposition.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can preserve the catalyst's integrity.

  • Substrate-Related Issues: The amine coupling partner or the pyridine substrate itself can contribute to catalyst destabilization under certain conditions.

    • Solution: Screen different ligands. Some ligands are better suited to stabilize the palladium complex in the presence of your specific substrates. For instance, bulky biaryl phosphine ligands are often robust choices.[11][12]

Section 2: Troubleshooting Guides

Troubleshooting Scenario 1: Inconsistent Yields in Scale-Up of a Suzuki Coupling

Problem: A Suzuki-Miyaura coupling of this compound with phenylboronic acid works well on a 1 mmol scale, providing an 85% yield. However, upon scaling to 10 mmol, the yield drops to 30-40%, with significant starting material remaining.

Systematic Troubleshooting Protocol:

Potential Cause Explanation Diagnostic & Validation Step Proposed Solution
Inefficient Mixing On a larger scale, inefficient stirring can lead to localized "hot spots" or poor distribution of the catalyst and reagents, causing side reactions and catalyst decomposition.Observe the reaction mixture for uniform stirring. Check for any undissolved solids.Use a more powerful overhead stirrer instead of a magnetic stir bar. Ensure the reaction vessel is appropriately sized for the reaction volume.
Mass Transfer Limitations The rate of diffusion of reactants to the catalyst surface may not scale linearly. This can be particularly problematic in heterogeneous mixtures.Run the reaction at a slightly more dilute concentration to see if yields improve.Increase the solvent volume. Consider a solvent system that better solubilizes all components.
Exotherm Control The initial oxidative addition can be exothermic. On a larger scale, this heat may not dissipate as efficiently, leading to catalyst decomposition.Monitor the internal temperature of the reaction during the initial stages.Add the catalyst or one of the coupling partners portion-wise to control the initial exotherm.
Trace Impurities The total amount of a catalyst-poisoning impurity increases with scale, potentially overwhelming the catalyst.Re-purify a larger batch of the this compound starting material and re-run the reaction.Implement a purification step (e.g., recrystallization, column chromatography) for the starting materials before the scale-up reaction.
Troubleshooting Scenario 2: Formation of Byproducts in a Sonogashira Coupling

Problem: A Sonogashira coupling between this compound and phenylacetylene is yielding the desired product, but also a significant amount of a homocoupled diyne (Glaser coupling byproduct) and dehalogenated starting material.

Systematic Troubleshooting Protocol:

Potential Cause Explanation Diagnostic & Validation Step Proposed Solution
Oxygen Contamination The copper co-catalyst (typically CuI) is highly sensitive to oxygen, which promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling).[13]Re-run the reaction with meticulously degassed solvents and under a strict inert atmosphere.Sparge all solvents with argon for at least 30 minutes before use. Use Schlenk techniques rigorously.
Base Incompatibility The choice of base can influence the relative rates of the desired cross-coupling and side reactions.Screen different bases (e.g., Et₃N, DIPA, K₂CO₃).A weaker, inorganic base like K₂CO₃ may sometimes suppress homocoupling compared to stronger amine bases.
Catalyst Ratio An incorrect ratio of palladium to copper can disrupt the catalytic cycle and favor side reactions.Vary the Pd:Cu ratio to see if it impacts the product distribution.Typically, a lower loading of CuI relative to the palladium catalyst is preferred.
Dehalogenation The dehalogenated byproduct (5-methyl-4-nitropyridine) can arise from a competing reduction pathway.Analyze the reaction at early time points to see when the dehalogenated product begins to form.Ensure the purity of the alkyne and solvent. Some impurities can act as hydrogen sources.

Section 3: Visualization of Key Mechanisms

Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which the palladium catalyst can be deactivated during a cross-coupling reaction with this compound.

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways Active_Pd(0) Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Active_Pd(0)->Oxidative_Addition Ar-Br Pyridine_Coordination Pyridine Coordination (Off-Cycle Complex) Active_Pd(0)->Pyridine_Coordination Pyridine N Nitro_Reduction Nitro Group Reduction (e.g., to Ar-NO, Ar-NHOH) Active_Pd(0)->Nitro_Reduction Reducing Conditions Pd_Black Catalyst Agglomeration (Palladium Black) Active_Pd(0)->Pd_Black Decomposition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Nu-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Regeneration Product Desired Product Reductive_Elimination->Product

Caption: Potential pathways for catalyst deactivation.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to diagnose and resolve issues of low conversion in your reaction.

G Start Low Conversion Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂) Start->Check_Inert Check_Reagents Assess Reagent Purity (Starting Material, Catalyst, Ligand) Check_Inert->Check_Reagents Atmosphere OK Success Improved Conversion Check_Inert->Success Issue Found & Fixed Optimize_Ligand Optimize Ligand (Switch to Bulky/Electron-Rich Ligand) Check_Reagents->Optimize_Ligand Reagents Pure Check_Reagents->Success Issue Found & Fixed Optimize_Conditions Adjust Reaction Conditions (Temperature, Concentration, Base) Optimize_Ligand->Optimize_Conditions No Improvement Optimize_Ligand->Success Improvement Seen Optimize_Conditions->Success Improvement Seen

Caption: A systematic workflow for troubleshooting low reaction conversion.

Section 4: References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. --INVALID-LINK--

  • Li, H., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 23-40. --INVALID-LINK--

  • Zhang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5789. --INVALID-LINK--

  • Shaikh, R. R., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3638. --INVALID-LINK--

  • Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. BenchChem.

  • Colacot, T. J. (2003). Poisoning and deactivation of palladium catalysts. Chemical Communications, (23), 2969-2976. --INVALID-LINK--

  • Khan, K. M., et al. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Health Effects and Applications. --INVALID-LINK--

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Journal of the American Chemical Society, 130(14), 4828-4845. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • Wróbel, M. R., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(19), 10738. --INVALID-LINK--

  • P.F. Hollenberg, et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Annual Review of Pharmacology and Toxicology, 56, 385-405. --INVALID-LINK--

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. --INVALID-LINK--

  • Desai, N. C., et al. (Eds.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier.

  • Kamal, A., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(17), 7247-7290. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.

  • Li, G., et al. (2013). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 17(2), 266-271. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.

  • BenchChem. (2025). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. BenchChem.

  • Goti, G., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 369-378. --INVALID-LINK--

  • Newman, S. G. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(5), 577-587. --INVALID-LINK--

  • Siddiqui, H. L., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. --INVALID-LINK--

  • Guidechem. (n.d.). This compound 66092-62-4 wiki. --INVALID-LINK--

  • Reddit. (2022). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros. --INVALID-LINK--

  • Al-Ostath, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15286-15306. --INVALID-LINK--

  • OpenChemHub. (2024, January 9). Introduction to cross-coupling reactions [Video]. YouTube. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem.

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-nitropyridine 99%. --INVALID-LINK--

  • Fisher Scientific. (n.d.). 2-Bromo-4-methyl-5-nitropyridine 98.0+%, TCI America. --INVALID-LINK--

  • PubChem. (n.d.). 2-bromo-4-methyl-5-nitropyridine. --INVALID-LINK--

References

Technical Support Center: Optimizing Solvent Systems for 2-Bromo-5-methyl-4-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-5-methyl-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in optimizing reaction outcomes. The unique electronic nature of this substrate—an electron-deficient pyridine ring activated by a strong nitro group—makes it a versatile building block but also one whose reactivity is exquisitely sensitive to the reaction environment.

This document moves beyond simple protocol recitation to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your own experiments. We will cover the most common transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a primary pathway for functionalizing this compound. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this species is paramount for success.[1][2]

Troubleshooting & FAQs: SNAr Reactions

Question 1: I am setting up an SNAr reaction with an amine nucleophile. What is the best solvent to start with?

Answer: Your primary choice should be a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are ideal.

Causality: The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2] This intermediate has a localized negative charge. Polar aprotic solvents excel at stabilizing this charged species through dipole-dipole interactions without interfering with the nucleophile through hydrogen bonding. Protic solvents, in contrast, can solvate and deactivate the nucleophile, slowing the reaction. The high polarity of DMSO and DMF effectively lowers the activation energy for the formation of the intermediate, accelerating the reaction.[1]

Table 1: Properties of Recommended Solvents for SNAr Reactions

SolventDielectric Constant (20°C)Boiling Point (°C)Key Considerations
DMSO47.2189Excellent solvating power, high boiling point allows for a wide temperature range. Can be difficult to remove.
DMF36.7153Good general-purpose solvent. Can decompose at high temperatures or in the presence of strong base/acid.
DMAc37.8165Similar to DMF but with higher boiling point and greater stability.
Acetonitrile (MeCN)37.582Lower boiling point, useful for reactions that require milder heating.
THF7.666Less polar; generally a poorer choice unless required for solubility of specific nucleophiles.

Question 2: My reaction is very slow, and I see a lot of unreacted starting material after 24 hours at room temperature. What should I do?

Answer: This is a common issue, often resolved by a combination of heating and solvent choice.

  • Increase Temperature: SNAr reactions on pyridine rings, even activated ones, often require thermal energy. The high boiling points of DMSO and DMF make them excellent choices for heated reactions.[3] A good starting point is 80-100 °C.

  • Verify Solvent Quality: Ensure your solvent is anhydrous. Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.

  • Consider a Stronger Base (if applicable): If your nucleophile is an alcohol or a thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃) is needed to generate the more potent alkoxide or thiolate. The solvent must be compatible with this base. For instance, using NaH in DMSO requires caution due to exothermic decomposition.

Question 3: My TLC plate is a mess, showing multiple unidentified spots. Could the solvent be causing decomposition?

Answer: Yes, the solvent can contribute to side reactions, particularly under harsh conditions.

Causality: DMF is known to be thermally unstable and can decompose to dimethylamine and carbon monoxide, especially in the presence of strong bases. The liberated dimethylamine can then act as a nucleophile, leading to an undesired byproduct. If you are running your reaction at high temperatures (>120 °C) for extended periods, consider switching to a more stable solvent like DMAc or sulfolane. Additionally, ensure your starting materials are stable at the reaction temperature. The nitro group on the pyridine ring can participate in undesired redox reactions under certain conditions.

Diagram: Troubleshooting a Sluggish SNAr Reaction

Below is a decision-making workflow for addressing low conversion in an SNAr reaction.

SNAr_Troubleshooting start Low Conversion in SNAr check_temp Is Reaction Heated? start->check_temp heat_rxn Heat to 80-100 °C check_temp->heat_rxn No check_solvent Check Solvent Type check_temp->check_solvent Yes success Reaction Optimized heat_rxn->success use_polar_aprotic Use DMSO or DMF check_solvent->use_polar_aprotic Solvent is not polar aprotic check_purity Verify Anhydrous Solvent check_solvent->check_purity Solvent is polar aprotic use_polar_aprotic->success dry_solvent Use Fresh/Dry Solvent check_purity->dry_solvent No check_purity->success Yes dry_solvent->success

Caption: Decision workflow for troubleshooting low-yielding SNAr reactions.

General Experimental Protocol: SNAr with an Amine
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Reagents: Add the amine nucleophile (1.2-1.5 eq) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) if the amine is used as its salt.

  • Solvent: Add anhydrous DMSO or DMF (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, the pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[4][5] Proper solvent selection is crucial to mitigate this issue and ensure efficient coupling.

Troubleshooting & FAQs: Suzuki-Miyaura Coupling

Question 1: What is a reliable, general-purpose solvent system for the Suzuki coupling of this compound?

Answer: A mixture of an ethereal solvent and water is the most common and reliable starting point. A 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water is highly recommended.[5][6]

Causality: The solvent system serves multiple functions in a Suzuki coupling:

  • Solubility: It must dissolve the organic halide, the boronic acid, and the palladium catalyst complex.

  • Base Dissolution: The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is required to activate the boronic acid for transmetalation.

  • Catalyst Activity: The solvent can influence the electronic properties and stability of the palladium catalyst. Some polar solvents can stabilize certain catalytic intermediates.[7][8] However, overly coordinating solvents can sometimes displace necessary ligands.

Question 2: My main side product is debrominated starting material. How can I adjust the solvent to minimize this?

Answer: Protodebromination (replacement of Br with H) is a common side reaction. This can be exacerbated by sources of protons.

  • Use Anhydrous Organic Solvents: While the aqueous phase is necessary, ensure the organic component (e.g., dioxane, toluene) is of high purity and anhydrous to minimize extraneous water or other protic impurities.

  • Thoroughly Degas Solvents: Oxygen can lead to catalyst decomposition and oxidative side reactions.[4] It is critical to degas all solvents (both organic and aqueous phases) by sparging with an inert gas (Ar or N₂) for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Consider a Non-Aqueous System: In some cases, particularly with boronate esters (e.g., pinacol esters), a completely anhydrous system using a polar aprotic solvent like DMF or 2-MeTHF with a soluble organic base (e.g., CsF) can be effective and may suppress protodebromination.

Question 3: My yield is low, and I suspect catalyst inhibition by the pyridine nitrogen. Can solvent choice help?

Answer: Yes, while ligand choice is the primary way to address this, the solvent plays a supporting role.

Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive or less active catalyst species.[4][5] Using bulkier, less-coordinating solvents like toluene or 2-MeTHF instead of more polar and coordinating solvents like DMF can sometimes disfavor this interaction. The key is to find a balance where the desired catalytic intermediates are soluble and stable, but coordination of the pyridine substrate is minimized. This is often achieved in combination with bulky, electron-rich phosphine ligands which sterically shield the palladium.[4]

Diagram: Key Components in a Suzuki-Miyaura Reaction

This diagram illustrates the interplay of components where the solvent system is central.

Suzuki_Components cluster_0 Reaction Environment Solvent Solvent System (e.g., Dioxane/H₂O) Base Base (e.g., K₂CO₃) Solvent->Base Dissolves Catalyst Pd Catalyst + Ligand Solvent->Catalyst Stabilizes & Solubilizes Product Coupled Product Catalyst->Product Forms Substrate 2-Bromo-5-methyl- 4-nitropyridine Substrate->Catalyst Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Base Activates Sonogashira_Troubleshooting cluster_solutions Corrective Actions start Failed Sonogashira (Low Yield / Stalled) check_color Did it turn black? start->check_color check_byproduct Main byproduct observed? start->check_byproduct pd_black Palladium Decomposition check_color->pd_black Yes no_product No Reaction check_color->no_product No glaser Glaser Homocoupling check_byproduct->glaser Alkyne Dimer sol_degas Rigorously Degas Solvents (Freeze-Pump-Thaw) pd_black->sol_degas sol_purity Use Freshly Distilled Amine & Anhydrous Co-solvent pd_black->sol_purity sol_change Change Co-Solvent (e.g., THF -> DMF) pd_black->sol_change glaser->sol_degas no_product->sol_purity

References

Technical Support Center: Large-Scale Purification of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of 2-Bromo-5-methyl-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the purification of this critical chemical intermediate. Our aim is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your final product.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and the overall quality of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of purification strategies, potential pitfalls, and practical solutions tailored for large-scale operations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted starting materials: Such as 2-amino-5-methyl-4-nitropyridine if you are performing a Sandmeyer reaction.

  • Isomeric byproducts: Depending on the regioselectivity of the nitration and bromination steps, you may have other isomers of bromo-methyl-nitropyridine.[1]

  • Over-brominated or di-nitrated species: These can form if the reaction conditions are not carefully controlled.

  • Residual solvents: From the reaction and initial work-up steps.

  • Inorganic salts: Generated during the reaction or quenching steps.

Q2: What is the recommended purification method for large-scale production?

A2: For large-scale purification, a combination of techniques is often most effective. The choice depends on the nature of the impurities and the desired final purity. Generally, a two-step approach is recommended:

  • Recrystallization: This is an excellent method for removing the bulk of impurities, especially for solid products. It is cost-effective and relatively easy to scale up.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step. While more resource-intensive, it offers superior separation of closely related impurities. For large-scale applications, flash chromatography or preparative HPLC are suitable options.[2]

Q3: How do I choose the right solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling. For this compound, suitable solvent systems to explore include:

  • Single solvent systems: Ethanol, isopropanol, or ethyl acetate.

  • Mixed solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "bad" anitsolvent (in which the compound is poorly soluble), such as ethanol/water or ethyl acetate/hexane.

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.

Q4: What are the key safety precautions when handling this compound?

A4: this compound should be handled with care, following standard laboratory safety procedures. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[5][6] Do not dispose of it down the drain.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Try a different solvent or a mixed solvent system to reduce solubility at room temperature.- Ensure you are using the minimum amount of hot solvent to dissolve the crude product.- Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.- Use a lower boiling point solvent.- Lower the temperature at which crystallization is initiated.- If the solution is too concentrated, add a small amount of the "good" solvent.
Poor separation in column chromatography The chosen mobile phase does not provide adequate resolution between the product and impurities.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[7]- Use a shallower solvent gradient during elution.- Consider using a different stationary phase, such as alumina, if the compound is unstable on silica gel.[7]
Product appears as a colored solid after purification Presence of colored impurities.- If the impurities are soluble, a simple wash with a suitable cold solvent might be effective.- During recrystallization, you can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
Inconsistent purity between batches Variations in the crude material composition or purification process parameters.- Standardize the purification protocol, including solvent volumes, temperatures, and cooling rates.- Analyze the crude material of each batch to identify any new or unusual impurities before purification.

Experimental Protocols

Below are detailed, step-by-step methodologies for the large-scale purification of this compound.

Protocol 1: Large-Scale Recrystallization

This protocol is a general guideline and should be optimized based on small-scale trials.

  • Solvent Selection: In a small test tube, determine the best solvent system. A good starting point is a mixture of ethyl acetate and hexane.

  • Dissolution: In a suitably sized reaction vessel equipped with a reflux condenser and mechanical stirrer, add the crude this compound. Add the minimum amount of hot ethyl acetate to completely dissolve the solid with stirring.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly and add a small amount of activated charcoal. Heat the mixture back to reflux for 10-15 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated filter funnel to remove the charcoal.

  • Crystallization: Slowly add hexane as an antisolvent to the hot filtrate with stirring until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent mixture (the same ratio of ethyl acetate/hexane used for crystallization).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Large-Scale Flash Column Chromatography

This protocol is for situations where higher purity is required after recrystallization.

  • TLC Analysis: Determine the optimal mobile phase composition using TLC. A common starting point is a mixture of petroleum ether and ethyl acetate.[8]

  • Column Packing: Pack a large glass chromatography column with silica gel (60 Å, 230-400 mesh) using a slurry method with the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, mix this solution with a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in appropriately sized containers.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 98% Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 98% Insufficient_Purity Insufficient Purity Purity_Check2->Insufficient_Purity Re-evaluate

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Purity After Recrystallization

Troubleshooting_Recrystallization Start Low Purity After Recrystallization Check_Solubility Review Solvent Choice Start->Check_Solubility Check_Impurities Analyze Impurity Profile (TLC/HPLC) Check_Solubility->Check_Impurities Good Solubility Profile Optimize_Solvent Test Alternative Solvents/Mixtures Check_Solubility->Optimize_Solvent Suboptimal Solubility Consider_Charcoal Use Activated Charcoal for Colored Impurities Check_Impurities->Consider_Charcoal Colored Impurities Present Proceed_Chromatography Proceed to Column Chromatography Check_Impurities->Proceed_Chromatography Closely Related Impurities Optimize_Solvent->Start Re-crystallize Consider_Charcoal->Start Re-crystallize

Caption: Decision-making process for troubleshooting low purity after recrystallization.

References

impact of temperature on 2-Bromo-5-methyl-4-nitropyridine reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-methyl-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on reaction outcomes. As a versatile intermediate, precise temperature control is paramount to achieving desired yields and purity. This document will provide the scientific rationale behind temperature-related phenomena and offer practical solutions to common experimental challenges.

Section 1: Understanding the Thermal Behavior of this compound

FAQ 1: What is the general thermal stability of this compound and how does temperature influence its reactivity?

The influence of temperature on the reactivity of this compound is governed by the principles of chemical kinetics, most notably the Arrhenius equation :

k = A e-Ea/RT

Where:

  • k is the rate constant of the reaction

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy of the reaction

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

In essence, this equation dictates that the rate of a chemical reaction increases exponentially with temperature.[2] However, this increase in rate applies to both the desired reaction and any potential side reactions. Therefore, the key to a successful outcome is to find the optimal temperature at which the rate of the desired reaction is maximized relative to the rates of competing side reactions.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. However, temperature plays a critical role in the success of these transformations.

FAQ 2: I am observing low yield in my SNAr reaction. Could the temperature be too low?

Yes, a low reaction temperature is a common cause of incomplete conversion and low yields. As described by the Arrhenius equation, increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier, thus increasing the reaction rate.[2]

Troubleshooting Steps:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction progress at each temperature point using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired temperature increase. For higher temperatures, consider switching to a higher-boiling point solvent such as DMF, DMSO, or dioxane.

  • Kinetic Monitoring: To gain a deeper understanding, you can perform kinetic studies at different temperatures to determine the activation energy for your specific transformation.

FAQ 3: I am seeing significant byproduct formation in my SNAr reaction. Is the temperature too high?

This is a very likely scenario. While higher temperatures increase the rate of the desired SNAr reaction, they can also accelerate the rates of undesired side reactions, leading to a decrease in selectivity and overall yield of the pure product.

Common Temperature-Induced Side Reactions in SNAr:

  • Decomposition: As previously mentioned, excessive heat can lead to the decomposition of the starting material or product.

  • Reaction with Solvent: At elevated temperatures, some nucleophiles may react with the solvent, especially aprotic polar solvents like DMF or DMSO.

  • Formation of Isomeric Byproducts: In some cases, high temperatures can lead to the formation of constitutional isomers or other rearrangement products.

Troubleshooting Workflow for Byproduct Formation:

G start High Byproduct Formation Observed temp_check Is the reaction temperature above 80°C? start->temp_check high_temp High temperature is a likely cause. temp_check->high_temp Yes other_factors Consider other factors: - Stoichiometry - Purity of reagents - Reaction time temp_check->other_factors No lower_temp Systematically lower the temperature in 10-20°C increments. high_temp->lower_temp monitor Monitor byproduct formation via TLC/LC-MS at each temperature. lower_temp->monitor optimize Identify the optimal temperature with the best product-to-byproduct ratio. monitor->optimize end Optimized Reaction optimize->end other_factors->end

Caption: Troubleshooting high byproduct formation in SNAr reactions.

Section 3: Optimizing Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. These reactions are typically performed at elevated temperatures, making temperature control a critical parameter for success.

FAQ 4: What is a typical temperature range for Suzuki coupling with this compound, and why is heating necessary?

Suzuki-Miyaura reactions involving aryl bromides generally require heating to temperatures between 80°C and 120°C.[3][4] This is because several steps in the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) complex and the subsequent transmetalation and reductive elimination steps, have significant activation energy barriers. Heating provides the necessary thermal energy to drive these steps at a reasonable rate.

FAQ 5: My Suzuki coupling reaction is giving a low yield of the desired product along with homocoupling of the boronic acid. How can temperature management help?

Low yields and the formation of boronic acid homocoupling byproducts are often linked to catalyst deactivation and suboptimal reaction temperatures.

Impact of Temperature on Suzuki Coupling Outcomes:

IssuePotential Cause Related to TemperatureRecommended Action
Low Yield / Incomplete Conversion The temperature may be too low to overcome the activation energy of the oxidative addition or transmetalation steps.Incrementally increase the reaction temperature, for example, from 80°C to 100°C or 110°C, while carefully monitoring the reaction.
Homocoupling of Boronic Acid High temperatures can sometimes accelerate catalyst decomposition, leading to the formation of palladium black which can promote homocoupling.Ensure the reaction is conducted under a strictly inert atmosphere. If homocoupling persists at higher temperatures, consider using a more stable palladium pre-catalyst or ligand. It may also be beneficial to slightly lower the temperature to a point where the desired reaction still proceeds efficiently but the catalyst remains more stable over the course of the reaction.
Debromination (Protodehalogenation) This side reaction, where the bromine is replaced by a hydrogen, can be more prevalent at higher temperatures, especially if protic impurities are present.Ensure all reagents and solvents are anhydrous. If debromination is a significant issue, a slight reduction in temperature may be beneficial.

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling

  • Reaction Setup: In parallel reaction vials under an inert atmosphere, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a suitable palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a Buchwald pre-catalyst with an appropriate ligand), and a base (e.g., K₂CO₃ or K₃PO₄).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Temperature Gradient: Place the vials in a heating block with a temperature gradient (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Monitoring: Monitor the reactions at regular intervals (e.g., every hour) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Analysis: After a set reaction time (e.g., 12-24 hours), quench the reactions and analyze the crude mixtures to determine the conversion, yield of the desired product, and the formation of byproducts at each temperature. This will allow you to identify the optimal temperature for your specific transformation.

G start Prepare Parallel Reactions temp_gradient Set up a temperature gradient (e.g., 80-120°C) start->temp_gradient monitor Monitor reactions at each temperature over time (TLC, LC-MS) temp_gradient->monitor analyze Analyze final reaction mixtures for yield and byproducts monitor->analyze optimal_temp Determine Optimal Temperature analyze->optimal_temp

Caption: Workflow for temperature screening in Suzuki coupling.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-5-methyl-4-nitropyridine and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Substituted pyridines, in particular, are a cornerstone of modern pharmaceutical and agrochemical design. Among these, 2-Bromo-5-methyl-4-nitropyridine stands out as a versatile intermediate, prized for its tunable reactivity in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of this compound with its key isomers, grounded in mechanistic principles and supported by experimental data from analogous systems.

The Critical Role of Substituent Positioning in Pyridine Reactivity

The pyridine ring, an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the electronic and steric effects of its substituents. In the context of bromomethylnitropyridines, the interplay between the electron-donating methyl group (-CH₃), the strongly electron-withdrawing nitro group (-NO₂), and the bromine leaving group dictates the rate and regioselectivity of SNAr reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, are crucial for stabilizing this intermediate and accelerating the reaction.[1]

Isomeric Landscape: A Comparative Analysis of Reactivity

To understand the reactivity of this compound, it is essential to compare it with its structural isomers. The relative positions of the methyl and nitro groups significantly influence the electrophilicity of the carbon atom bearing the bromine, and thus, the susceptibility to nucleophilic attack.

Key Isomers Under Consideration:
  • Isomer 1 (Target): this compound (CAS: 66092-62-4)[2]

  • Isomer 2: 2-Bromo-3-methyl-5-nitropyridine (CAS: 23132-21-0)[3]

  • Isomer 3: 2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5)

  • Isomer 4: 4-Bromo-2-methyl-5-nitropyridine

  • Isomer 5: 4-Bromo-3-methyl-2-nitropyridine

IsomerStructureExpected Relative ReactivityMechanistic Rationale
Isomer 1: this compound High The nitro group is para to the bromine, providing excellent resonance stabilization of the Meisenheimer complex. The methyl group at the 5-position has a minimal steric effect on the approaching nucleophile at C2 and a minor electronic deactivating effect.
Isomer 2: 2-Bromo-3-methyl-5-nitropyridine Moderate The nitro group is meta to the bromine, offering only inductive stabilization, which is less effective than resonance stabilization. The methyl group at the 3-position may exert some steric hindrance to the incoming nucleophile.[4]
Isomer 3: 2-Bromo-4-methyl-5-nitropyridine Low to Moderate The nitro group is meta to the bromine, providing only inductive stabilization. The methyl group at the 4-position is para to the bromine and, being electron-donating, will slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted analogue.
Isomer 4: 4-Bromo-2-methyl-5-nitropyridine High The nitro group is ortho to the bromine, offering strong resonance stabilization of the intermediate. The methyl group at the 2-position, being ortho to the ring nitrogen, may have a moderate steric effect on the nucleophile approaching the C4 position.
Isomer 5: 4-Bromo-3-methyl-2-nitropyridine Very High The nitro group is ortho to the bromine, providing strong resonance stabilization. The ring nitrogen is also ortho, further activating the C4 position. The methyl group at the 3-position is ortho to the reaction center and will likely introduce significant steric hindrance, which may temper the high electronic activation.

Note: The images in the table are illustrative placeholders and do not represent the actual chemical structures.

Mechanistic Deep Dive: Electronic and Steric Effects

The predicted reactivity order is a direct consequence of the electronic and steric effects exerted by the substituents.

Electronic Effects:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly activates the pyridine ring for nucleophilic attack through both inductive and resonance effects. Its ability to delocalize the negative charge of the Meisenheimer intermediate is most pronounced when it is positioned ortho or para to the site of substitution.[1]

  • Methyl Group (-CH₃): As an electron-donating group, the methyl group has a deactivating effect on the ring for nucleophilic substitution. This effect is most significant when the methyl group is ortho or para to the reaction center.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which contributes to the overall electron deficiency of the ring and activates the ortho (2,6) and para (4) positions to nucleophilic attack.[5]

Steric Effects:

  • A methyl group positioned ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.[6] This effect is particularly important for bulky nucleophiles.

The interplay of these effects is critical. For instance, in Isomer 5 , the strong electronic activation from the ortho nitro group and the ring nitrogen is likely counteracted to some extent by the steric hindrance from the adjacent methyl group.

Experimental Protocol for Comparative Kinetic Analysis

To obtain quantitative data for the reactivity of these isomers, a standardized kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of bromomethylnitropyridine isomers with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Materials and Reagents:

  • Bromomethylnitropyridine isomers (e.g., this compound)

  • Piperidine (or other desired nucleophile)

  • Anhydrous solvent (e.g., acetonitrile or ethanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the bromomethylnitropyridine isomer of a known concentration (e.g., 1.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Kinetic Measurements:

    • Set the spectrophotometer to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Determine the wavelength of maximum absorbance (λmax) of the expected product (e.g., 2-(piperidin-1-yl)-5-methyl-4-nitropyridine).

    • For each kinetic run, pipette a known volume of the bromomethylnitropyridine stock solution into a cuvette.

    • Initiate the reaction by adding a known volume of a piperidine solution to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions (i.e., [piperidine] >> [bromomethylnitropyridine]), the reaction will follow first-order kinetics.

    • Plot ln(A∞ - At) versus time (where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction). The slope of this line will be -kobs (the observed pseudo-first-order rate constant).

    • Plot kobs versus the concentration of piperidine. The slope of this line will be the second-order rate constant (k₂).

  • Comparative Analysis:

    • Repeat the experiment for each isomer under identical conditions.

    • The calculated k₂ values will provide a quantitative measure of the relative reactivity of the isomers.

Visualizing the Reaction and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow for the kinetic analysis.

SNAr_Mechanism Reactants Bromomethylnitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Products Substituted Pyridine + Bromide Intermediate->Products Elimination of Bromide

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Kinetic_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) C Initiate Reaction in Cuvette A->C B Set up Spectrophotometer (Constant Temperature, λmax) B->C D Record Absorbance vs. Time C->D E Calculate k_obs (Pseudo-first-order rate constant) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine k2 (Second-order rate constant) F->G

Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.

Conclusion

The reactivity of this compound and its isomers in nucleophilic aromatic substitution is a nuanced interplay of electronic and steric factors. While direct comparative kinetic data is sparse, a thorough understanding of the underlying mechanistic principles allows for a robust predictive analysis. Isomers with ortho or para nitro groups relative to the bromine leaving group are expected to exhibit the highest reactivity due to enhanced resonance stabilization of the Meisenheimer intermediate. This guide provides a comprehensive framework for researchers to understand, predict, and experimentally validate the reactivity of these valuable synthetic intermediates, thereby facilitating more efficient and strategic synthetic planning in drug discovery and development.

References

A Senior Application Scientist's Guide: 2-Bromo-5-methyl-4-nitropyridine vs. 2-Chloro-5-methyl-4-nitropyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated heterocycles are indispensable building blocks. Among these, substituted nitropyridines serve as highly versatile intermediates due to the activating nature of the nitro group and the presence of a halogen handle for cross-coupling reactions.[1] This guide provides an in-depth, data-supported comparison of two closely related yet distinct reagents: 2-Bromo-5-methyl-4-nitropyridine and 2-Chloro-5-methyl-4-nitropyridine .

The choice between a bromo or chloro derivative is a critical decision point in synthesis design, directly impacting reaction kinetics, catalyst selection, and overall process efficiency. This document will dissect the fundamental principles governing their reactivity, compare their performance in key palladium-catalyzed cross-coupling reactions, and provide actionable experimental protocols to guide researchers in making the optimal selection for their specific synthetic challenges.

Core Principles: The Decisive Role of the Carbon-Halogen Bond

The primary differentiator governing the reactivity of these two compounds in palladium-catalyzed coupling reactions is the inherent strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, is the oxidative addition of the aryl halide to the palladium(0) center.[2][3]

The C-Br bond is significantly weaker and more polarizable than the C-Cl bond.[4][5]

  • Average Bond Energy (C-Br): ~276 kJ/mol[4][5]

  • Average Bond Energy (C-Cl): ~328 kJ/mol[4][5]

This disparity in bond energy means that the activation energy required to cleave the C-Br bond during oxidative addition is lower.[4] Consequently, this compound is generally more reactive than its chloro-analogue, allowing for:

  • Milder reaction conditions (lower temperatures).

  • Lower catalyst loadings.

  • Shorter reaction times.

  • Success with less reactive coupling partners.

The presence of the strong electron-withdrawing nitro group at the 4-position further influences reactivity by decreasing electron density on the pyridine ring, which can facilitate the oxidative addition step and also make the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]

cluster_0 Oxidative Addition Step Bromo This compound PdII_Br Oxidative Addition Complex (Bromo) Bromo->PdII_Br Faster Rate (Weaker C-Br Bond) Chloro 2-Chloro-5-methyl-4-nitropyridine PdII_Cl Oxidative Addition Complex (Chloro) Chloro->PdII_Cl Slower Rate (Stronger C-Cl Bond) Pd0 Pd(0)L_n Pd0->PdII_Br Pd0->PdII_Cl

Caption: Reactivity comparison in the oxidative addition step.

Comparative Performance in Key Coupling Reactions

The superior reactivity of the C-Br bond gives this compound a distinct advantage across the most common classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[6][7] In this reaction, the higher reactivity of the bromo-derivative is pronounced. It often allows for the use of less active, more cost-effective palladium catalysts and weaker bases, whereas the chloro-analogue may require more sophisticated, bulky phosphine ligands and stronger bases to achieve comparable yields.[2][3]

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of arylamines, a critical transformation in medicinal chemistry, the Buchwald-Hartwig amination is the go-to method.[8][9] The reaction is highly sensitive to the nature of the aryl halide.[10] While modern, highly active catalyst systems have expanded the scope to include aryl chlorides, aryl bromides remain the more reliable substrate.[11][12] Attempting to couple 2-chloro-5-methyl-4-nitropyridine often necessitates higher temperatures and more specialized (and expensive) ligands, increasing the risk of side reactions.[10]

Sonogashira Coupling (C-C sp Bond Formation)

This copper-co-catalyzed reaction couples terminal alkynes with aryl halides.[13][14] The reactivity trend remains consistent: Ar-I > Ar-Br > Ar-Cl. The 2-bromo derivative will typically undergo coupling under standard Sonogashira conditions, while the 2-chloro counterpart is often challenging and may require higher temperatures or specialized copper-free conditions with highly active palladium catalysts.[15]

Data Summary Table
Reaction TypeCoupling PartnerReagentExpected ReactivityTypical Catalyst / LigandTypical Base
Suzuki-Miyaura Arylboronic AcidThis compound High Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄
2-Chloro-5-methyl-4-nitropyridine Moderate to LowPd₂(dba)₃ / XPhos, RuPhosCs₂CO₃, K₃PO₄
Buchwald-Hartwig Primary/Secondary AmineThis compound High Pd₂(dba)₃ / Xantphos, BINAPNaOtBu, LiHMDS
2-Chloro-5-methyl-4-nitropyridine LowPd₂(dba)₃ / RuPhos, BrettPhosNaOtBu, K₃PO₄
Sonogashira Terminal AlkyneThis compound High PdCl₂(PPh₃)₂ / CuIEt₃N, DIPA
2-Chloro-5-methyl-4-nitropyridine Very Low[DTBNpP]Pd(crotyl)Cl (copper-free)TMP, Cs₂CO₃

Note: This data is synthesized from established principles and literature on analogous halopyridine substrates.[2][9][15][16]

Experimental Protocols

The following protocols provide a validated starting point for researchers. Optimization may be required based on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is designed to leverage the high reactivity of the bromo-derivative, using a standard and widely available catalyst system.[17]

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Via syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_cat Catalytic Cycle A Pd⁰L₂ B Ar-Pdᴵᴵ(X)L₂ Oxidative Addition A->B Ar-X C Ar-Pdᴵᴵ(Ar')L₂ Transmetalation B->C Ar'-B(OR)₂ C->A D Ar-Ar' Reductive Elimination C->D Product Coupled Product D->Product ArX 2-Halo-5-methyl- 4-nitropyridine ArX->B ArB Arylboronic Acid + Base ArB->C

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-5-methyl-4-nitropyridine

This protocol employs a more active catalyst system necessary to facilitate the challenging oxidative addition of the chloro-derivative.[3]

Materials:

  • 2-Chloro-5-methyl-4-nitropyridine

  • Arylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.08 mmol, 8 mol%) to a dry Schlenk tube.

  • Add 2-Chloro-5-methyl-4-nitropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add degassed 1,4-dioxane (10 mL) via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Senior Scientist's Recommendation

The choice between 2-bromo- and 2-chloro-5-methyl-4-nitropyridine is a classic balance of reactivity versus cost and availability.

  • Choose this compound when:

    • Maximizing success is paramount: For novel or complex substrates, or when working with challenging coupling partners (e.g., sterically hindered amines or boronic acids).

    • Mild conditions are required: To protect sensitive functional groups elsewhere in the molecule.

    • Rapid library synthesis is the goal: The reliability and faster reaction times of the bromo-compound accelerate discovery efforts.

  • Consider 2-Chloro-5-methyl-4-nitropyridine when:

    • Cost is a primary driver for large-scale synthesis: Chloro-aromatics are often less expensive than their bromo counterparts.

    • The coupling partner is highly reactive: A very electron-rich boronic acid or a simple, unhindered amine might couple successfully with sufficient optimization.

    • Access to advanced catalyst systems is available: Your lab is equipped with the more specialized, electron-rich phosphine ligands required to activate the C-Cl bond.

Final Verdict: For the majority of research and development applications, the enhanced reactivity, broader substrate scope, and operational simplicity afforded by This compound make it the superior and more reliable choice. The potential cost savings of the chloro-analogue are often offset by the increased cost of specialized catalysts and the additional time required for rigorous reaction optimization.

References

A Senior Application Scientist's Guide to Alternatives for 2-Bromo-5-methyl-4-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the 5-methyl-4-nitropyridine scaffold is a crucial building block. The workhorse for introducing this moiety has traditionally been 2-Bromo-5-methyl-4-nitropyridine, prized for its reactivity in a range of transformations. However, the drive for process optimization, cost-effectiveness, and exploration of novel chemical space necessitates a thorough understanding of its alternatives. This guide provides an in-depth, data-supported comparison of alternative reagents and strategies, designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit.

The Incumbent: Understanding the Utility of this compound

This compound is a versatile intermediate primarily utilized in two major classes of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly amenable to oxidative addition to a palladium(0) catalyst, making it an excellent electrophile for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) reactions. These reactions are foundational for building molecular complexity.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the C4 position. This electronic arrangement makes the C2 position susceptible to attack by nucleophiles, leading to the displacement of the bromide.

The reactivity of this compound in these transformations sets the benchmark against which we will evaluate all alternatives.

The Direct Analogue: 2-Chloro-5-methyl-4-nitropyridine

The most immediate alternative is the corresponding chloro-analogue. The choice between a bromo and a chloro substrate is a classic consideration in synthetic strategy, balancing reactivity against cost and availability.

Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling:

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst to the carbon-halogen bond. The reactivity trend is directly related to the carbon-halogen bond strength, which decreases down the group: C-Cl > C-Br > C-I.[2] Consequently, This compound is generally more reactive than its chloro counterpart .[3]

This translates to several practical advantages for the bromo derivative:

  • Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.[3]

  • Lower Catalyst Loading: Efficient conversion may be possible with less catalyst.

  • Broader Ligand Scope: A wider array of phosphine ligands can be successfully employed. The more challenging activation of the C-Cl bond often necessitates the use of more specialized, electron-rich, and bulky ligands (e.g., SPhos, XPhos).[3]

Nucleophilic Aromatic Substitution (SNAr):

The reactivity trend for SNAr is often reversed (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.[1][2] Therefore, 2-chloro-5-methyl-4-nitropyridine is generally expected to be more reactive in SNAr reactions .

However, the nature of the nucleophile and solvent can influence the rate-determining step. With highly reactive, soft nucleophiles, the expulsion of the leaving group can become rate-limiting, which would favor bromide.[4]

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative data for 2-bromo- and 2-chloro-5-methyl-4-nitropyridine is sparse in the literature, we can infer performance from studies on analogous systems.

Table 1: Expected Performance in Suzuki-Miyaura Coupling

ParameterThis compound2-Chloro-5-methyl-4-nitropyridineRationale
Typical Catalyst Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos)[3]The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote oxidative addition.
Reaction Temperature Moderate (e.g., 80-100 °C)Higher (e.g., 100-120 °C)The higher activation energy for C-Cl bond cleavage requires more thermal energy.
Expected Yield Good to ExcellentFair to Good (highly dependent on catalyst system)The higher reactivity of the bromo-intermediate typically leads to more efficient conversion to the product.

Table 2: Expected Reactivity in Nucleophilic Aromatic Substitution

Nucleophile TypeExpected More Reactive SubstrateRationale
Hard Nucleophiles (e.g., Alkoxides, primary/secondary amines)2-Chloro-5-methyl-4-nitropyridineThe higher electronegativity of chlorine favors the rate-determining nucleophilic attack.[2]
Soft Nucleophiles (e.g., Thiolates)Potentially this compoundExpulsion of the better leaving group (bromide) may become rate-limiting.[4]

Beyond Halogens: Alternative Synthetic Strategies

Moving beyond simple halogen exchange, several modern synthetic methods offer compelling alternatives for introducing the 5-methyl-4-nitropyridine motif.

Activation of Other Leaving Groups: Sulfonates

Sulfonate esters, such as tosylates (OTs) and triflates (OTf), are excellent leaving groups and can be potent electrophiles in cross-coupling reactions.

  • Synthesis: These can be prepared from the corresponding hydroxypyridine, 2-hydroxy-5-methyl-4-nitropyridine.

  • Reactivity: Trifles are generally more reactive than bromides in palladium-catalyzed cross-coupling, allowing for even milder reaction conditions. The reactivity order is typically: OTf > I > Br > Cl.[5]

While a viable option, this route adds a synthetic step (preparation of the hydroxypyridine and subsequent sulfonylation) compared to using the commercially available halopyridines.

Reversing Polarity: Pyridylboronates and Organotrifluoroborates

Instead of using the pyridine as the electrophile, it can be converted into a nucleophilic coupling partner in the form of a boronic acid, boronate ester, or a potassium organotrifluoroborate salt.

  • Potassium (5-methyl-4-nitropyridin-2-yl)trifluoroborate: These salts are crystalline, free-flowing solids that are stable to both air and moisture, offering significant handling advantages over boronic acids which can be prone to protodeboronation.[6] They are effective nucleophiles in Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides.[7]

This strategy fundamentally changes the synthetic disconnection, which can be advantageous in complex molecule synthesis.

G cluster_0 Traditional Approach (Pyridine as Electrophile) cluster_1 Reversed Polarity Approach (Pyridine as Nucleophile) 2-Halo-Pyridine 2-Halo-Pyridine Biaryl_Product Biaryl_Product 2-Halo-Pyridine->Biaryl_Product Suzuki-Miyaura Aryl-Boronic_Acid Aryl-Boronic_Acid Aryl-Boronic_Acid->Biaryl_Product Py-BF3K Py-BF3K Salt Biaryl_Product_2 Biaryl Product Py-BF3K->Biaryl_Product_2 Suzuki-Miyaura Aryl-Halide Aryl-Halide Aryl-Halide->Biaryl_Product_2

Caption: Comparison of synthetic disconnections.

The Atom-Economical Frontier: Direct C-H Functionalization

The most advanced and atom-economical approach is the direct functionalization of a C-H bond, obviating the need for a pre-installed leaving group. For 5-methyl-4-nitropyridine, the target would be the C2-H bond.

  • Mechanism: This is typically achieved through transition-metal catalysis (e.g., palladium, rhodium, iridium), often requiring a directing group to achieve regioselectivity.[8][9] For pyridines, the ring nitrogen itself can act as a directing group, favoring functionalization at the C2 position.

  • Challenges:

    • Reactivity: The C-H bonds of electron-deficient pyridines are generally less reactive.

    • Selectivity: While C2 is electronically favored, achieving exclusive selectivity can be challenging.

    • Catalyst Development: Finding a catalyst system that is both active and selective for this specific substrate can be difficult.

Recent advances have shown promise in the direct amination and arylation of pyridine C-H bonds, but this remains a developing field and may require significant optimization for a specific substrate like 5-methyl-4-nitropyridine.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Halopyridines

This protocol provides a general starting point; optimization of the catalyst, ligand, base, and temperature is often necessary, especially for the less reactive chloro-substrate.

  • Reaction Setup: To a dry Schlenk flask, add the 2-halo-5-methyl-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if separate. Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Caption: General workflow for Suzuki-Miyaura coupling.

General Protocol for Buchwald-Hartwig Amination of 2-Halopyridines
  • Reaction Setup: In a dry Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane), followed by the 2-halo-5-methyl-4-nitropyridine (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Heat the reaction mixture with vigorous stirring (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by flash column chromatography.

Conclusion and Recommendations

The choice of reagent to access the 5-methyl-4-nitropyridine scaffold is a strategic decision that hinges on the specific synthetic context.

  • For Palladium-Catalyzed Cross-Coupling: This compound remains the superior choice due to its higher reactivity, which generally translates to milder conditions, shorter reaction times, and higher yields.[3] The chloro-analogue is a viable, more cost-effective alternative but may require more rigorous optimization of catalyst systems and reaction conditions.

  • For Nucleophilic Aromatic Substitution: 2-Chloro-5-methyl-4-nitropyridine is predicted to be the more reactive substrate, particularly with hard nucleophiles. This makes it an attractive option when SNAr is the key transformation.

  • For Advanced Strategies:

    • Potassium organotrifluoroborates offer a robust alternative by reversing the polarity of the reactants, providing advantages in stability and handling.[6]

    • Direct C-H functionalization represents the most modern and atom-economical approach.[8] While still a developing area, it holds immense promise for future synthetic applications and should be considered for process development where minimizing steps is critical.

Ultimately, the optimal choice will depend on a careful evaluation of factors including the desired reaction type, cost, scale, and the time available for methods development. This guide provides the foundational data and experimental context to make that decision with confidence.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and quality of chemical intermediates are paramount. 2-Bromo-5-methyl-4-nitropyridine is a key building block in the synthesis of novel active pharmaceutical ingredients (APIs). Its rigorous analytical characterization is not merely a regulatory formality but a scientific necessity to ensure the reproducibility of synthetic processes and the safety and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the quantitative determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. The methodologies and data presented are synthesized from established validation protocols for analogous compounds and are structured to provide a clear, comparative framework for laboratory application.

The Imperative of Method Validation: A Foundation of Trust

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the bedrock of this process.[2][3][4] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which for this compound is typically the quantification of its assay and the detection of any process-related impurities or degradation products.[5]

The validation process is a holistic one, beginning with method development and continuing throughout the lifecycle of the analytical procedure.[6] It is a self-validating system where each parameter contributes to a comprehensive picture of the method's reliability.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method follows a structured workflow, ensuring that all performance characteristics are systematically evaluated and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development (HPLC/GC) Opt Method Optimization Dev->Opt Initial Performance Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analysis Data Analysis Robustness->Analysis Report Validation Report Analysis->Report Summary of Findings

Caption: General workflow for the validation of an analytical method.

Comparative Methodologies: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound is dictated by the compound's physicochemical properties and the specific analytical requirements.

  • High-Performance Liquid Chromatography (HPLC): This is often the primary technique for assay and impurity determination of non-volatile or thermally labile compounds. A reversed-phase method is typically suitable for pyridine derivatives.

  • Gas Chromatography (GC): GC is an excellent choice for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, GC can be a powerful tool, particularly for identifying volatile impurities and residual solvents.

The following sections provide detailed, representative protocols for the validation of both HPLC and GC methods for this compound.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method with UV detection is a robust choice for the quantitative analysis of this compound. The nitro group provides a strong chromophore, making UV detection highly sensitive.

Experimental Protocol: HPLC Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid. The acidic modifier helps to ensure consistent peak shape for the basic pyridine nitrogen.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (based on the UV absorbance of the nitropyridine moiety).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable diluent (e.g., Acetonitrile:Water, 50:50 v/v).

    • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.

Validation Experiments and Representative Data

The following table summarizes the validation parameters, their purpose, and representative acceptance criteria based on ICH guidelines.

Validation Parameter Purpose Experimental Approach Acceptance Criteria Representative Result
Specificity To ensure the method is selective for the analyte in the presence of impurities and matrix components.Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).[7][8]No interfering peaks at the analyte's retention time. Peak purity should be demonstrated.No interference observed. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of five concentrations across the range (e.g., 50-150% of the working concentration).Correlation coefficient (r²) ≥ 0.995.r² = 0.9998
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.80-120 µg/mL
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision
RepeatabilityThe precision of the method under the same operating conditions over a short interval.Analyze a minimum of six replicate preparations at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
Intermediate PrecisionThe precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.Repeat the repeatability study on a different day with a different analyst.RSD ≤ 2.0%.RSD = 1.2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.[3]Report the value.0.1 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy.Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope.[3]Report the value and demonstrate acceptable precision and accuracy at this concentration.0.3 µg/mL
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters should remain within acceptable limits.The method is robust within the tested parameters.

Gas Chromatography (GC) Method Validation

A GC method with Flame Ionization Detection (FID) is a suitable alternative for the analysis of this compound, assuming it has sufficient volatility and thermal stability.

Experimental Protocol: GC Method
  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness (or equivalent). This is a common, robust, and relatively non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 220 °C, hold for 5 minutes.

    • Injection Volume: 1 µL (Split ratio 50:1).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as Dichloromethane.

    • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the solvent.

    • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the solvent.

Validation Experiments and Representative Data

The validation approach for the GC method mirrors that of the HPLC method, with adjustments for the specific technique.

Validation Parameter Purpose Experimental Approach Acceptance Criteria Representative Result
Specificity To ensure the method is selective for the analyte.Analyze blank and spiked samples.No interfering peaks at the analyte's retention time.No interference observed.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze a minimum of five concentrations across the range.Correlation coefficient (r²) ≥ 0.995.r² = 0.9995
Range The interval for which the method is precise, accurate, and linear.Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.80-120 µg/mL
Accuracy The closeness of the test results to the true value.Perform recovery studies at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.2% - 101.5%
Precision
RepeatabilityThe precision under the same operating conditions.Analyze six replicate preparations at 100% of the test concentration.RSD ≤ 2.0%.RSD = 0.9%
Intermediate PrecisionThe precision within the same laboratory over time.Repeat the repeatability study on a different day.RSD ≤ 2.0%.RSD = 1.4%
LOD & LOQ The detection and quantitation limits of the method.Based on signal-to-noise ratio or calibration curve parameters.Report the values.LOD: 0.2 µg/mL, LOQ: 0.6 µg/mL
Robustness The method's resilience to small variations.Vary parameters such as injector temperature, oven ramp rate, and carrier gas flow rate.System suitability should be met.The method is robust.

Logical Relationships in Method Selection

The decision to use HPLC or GC is not arbitrary. It is based on a logical assessment of the analytical needs and the properties of the analyte and its potential impurities.

G Start Analyze this compound Volatile_Impurities Primary concern is volatile impurities? Start->Volatile_Impurities HPLC Use HPLC Method GC Use GC Method Thermal_Stability Is the compound thermally stable? Volatile_Impurities->Thermal_Stability Yes Polar_Impurities Primary concern is non-volatile/polar impurities? Volatile_Impurities->Polar_Impurities No Thermal_Stability->HPLC No Thermal_Stability->GC Yes Polar_Impurities->HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of analytical methods for a critical intermediate like this compound is a cornerstone of quality assurance in drug development. Both HPLC and GC offer robust and reliable means of quantification, each with its own strengths. HPLC is generally preferred for its versatility with a wide range of compounds, while GC provides excellent resolution for volatile analytes.

The protocols and representative data presented in this guide serve as a comprehensive framework for establishing a validated analytical method. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, underpins the development of safe and effective medicines.

References

The Brominated Pyridine Moiety: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms, particularly bromine, onto this versatile heterocycle can profoundly influence a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. This guide provides an in-depth comparative analysis of brominated pyridines, offering experimental insights and data to inform their application in medicinal chemistry. We will explore their synthesis, reactivity, and performance in comparison to non-halogenated and other halogenated analogues, providing a technical resource for researchers, scientists, and drug development professionals.

The Bromine Advantage: Physicochemical and Reactivity Profile

The introduction of a bromine atom to the pyridine ring imparts a unique combination of electronic and steric properties that can be leveraged in drug design. Compared to other halogens, bromine offers a distinctive balance of lipophilicity, polarizability, and hydrogen bond accepting capability, which can be pivotal for optimizing drug-target interactions.[2]

Comparative Physicochemical Properties

The position of the bromine atom on the pyridine ring significantly alters the isomer's physical and chemical characteristics due to the electron-withdrawing nature of the nitrogen atom.[3] This effect is most pronounced at the ortho (2-) and para (4-) positions. A comparative summary of the key physicochemical properties of bromopyridine isomers is presented below.

Property2-Bromopyridine3-Bromopyridine4-Bromopyridine2-Chloropyridine2-Fluoropyridine
CAS Number 109-04-6[4]626-55-1[3]1120-94-1[3]109-09-1372-48-5
Molecular Weight ( g/mol ) 158.00[5]157.998[3]158.00[3]113.5597.09
Boiling Point (°C) 192-194[4][6]173[3]185-187[3]169-170126-127
pKa (of conjugate acid) 0.71[7]2.84[3]3.5[3]0.72-0.44
logP 1.42[6]1.221.221.220.23

Table 1: Comparison of Physicochemical Properties of Halogenated Pyridines. This table highlights the differences in boiling point, pKa, and lipophilicity (logP) among bromopyridine isomers and their chloro and fluoro counterparts at the 2-position.

Reactivity in Cross-Coupling Reactions: A Synthetic Linchpin

Brominated pyridines are invaluable intermediates in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions.[2] Bromine's status as an excellent leaving group facilitates a wide range of carbon-carbon and carbon-heteroatom bond formations, which are fundamental to the construction of complex drug molecules.[2]

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[3] The heightened reactivity of the 4- and 2-isomers is attributed to the strong electronic activation by the para and ortho nitrogen atom, respectively.[3] However, the proximity of the nitrogen in 2-bromopyridine can sometimes lead to catalyst inhibition, necessitating careful selection of ligands and reaction conditions.[8]

Synthesis of Brominated Pyridines: Experimental Protocols

The reliable synthesis of brominated pyridines is a critical first step in their application. Below are detailed protocols for the preparation of 2-bromopyridine and 3-bromopyridine.

Synthesis of 2-Bromopyridine via Diazotization

This method, adapted from Organic Syntheses, utilizes the diazotization of 2-aminopyridine followed by bromination.[9]

Workflow for the Synthesis of 2-Bromopyridine

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 2-Aminopyridine in 48% HBr B Add Bromine at <=0°C A->B Cool to 10-20°C C Add NaNO2 solution at <=0°C B->C Maintain temp. D Add NaOH solution C->D Stir 30 min E Ether Extraction D->E Keep temp. <25°C F Drying over KOH E->F G Distillation F->G H 2-Bromopyridine G->H

Caption: Workflow for the synthesis of 2-bromopyridine.

Step-by-Step Protocol:

  • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, place 790 mL (7 moles) of 48% hydrobromic acid.

  • Cool the flask to 10–20°C in an ice-salt bath and add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes.

  • While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.[10]

  • Prepare a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water and add it dropwise over 2 hours, ensuring the temperature remains at 0°C or below.

  • After stirring for an additional 30 minutes, add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water at a rate that keeps the temperature below 20–25°C.

  • Extract the reaction mixture with four 250-mL portions of ether.

  • Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour.

  • Distill the dried extract through a 15 cm Vigreux column to yield 2-bromopyridine (boiling point 74–75°C/13 mm).

Synthesis of 3-Bromopyridine by Direct Bromination

This method involves the direct bromination of pyridine in the presence of sulfuric acid.[1][8]

Step-by-Step Protocol:

  • In a suitable reaction vessel, combine 15 mL (185 mmol) of pyridine and 95% sulfuric acid.

  • Cool the mixture to 0°C and slowly add 8.8 g (50 mmol) of bromine dropwise.

  • Heat the reaction mixture to 130°C and maintain for 8 hours.[11]

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the solution by adjusting the pH to 8 with a 6N sodium hydroxide solution.

  • Extract the aqueous layer three times with 60 mL of petroleum ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by distillation to obtain 3-bromopyridine.[11]

Performance in Medicinal Chemistry: A Comparative Overview

The true value of brominated pyridines is realized in their ability to modulate biological activity and pharmacokinetic properties. The following sections provide a comparative analysis of their performance in anticancer and antimicrobial applications, as well as their metabolic stability.

Anticancer Activity: Enhancing Potency

The introduction of a bromine atom can significantly enhance the anticancer activity of pyridine-based compounds. This is often attributed to the formation of halogen bonds with the target protein, which can increase binding affinity and selectivity.[2][12]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea Unsubstituted (8a)MCF-74.53 (48h)[13]
4-Chloro (8b)MCF-73.03 (48h)[13]
3-CF3 (8e)MCF-70.22 (48h)[13]
Imidazo[1,2-a]pyridine Unsubstituted (28a)MGC-803>50[13]
4-Chloro (28e)MGC-8030.05[13]
4-Bromo (28f)MGC-8030.06[13]
Dimeric Pyridinium Bromide Compound 2MDA-MB-23128.35 (72h)[9]
Pyridine-bridged Combretastatin Analogue Analogue 4hVariousComparable to Combretastatin-A4[9]

Table 2: Comparative Anticancer Activity of Halogenated Pyridine Derivatives. This table presents IC50 values for various pyridine derivatives, demonstrating the impact of halogen substitution on their cytotoxic potency.

Antimicrobial Activity

Brominated pyridines have also demonstrated significant potential as antimicrobial agents.[9] The lipophilicity imparted by the bromine atom can enhance membrane permeability, leading to increased efficacy against a range of pathogens.

CompoundMicroorganismMICReference
1-Alkyl-2-(4-pyridyl)pyridinium bromidesStaphylococcus aureusMost active in the series[11]
Pyridine derivatives from 4-bromo acetophenoneE. coli, B. mycoides, C. albicansAs low as <0.0048 mg/mL[11]

Table 3: Antimicrobial Activity of Selected Brominated Pyridines. This table highlights the potent antimicrobial activity of certain brominated pyridine derivatives.

Metabolic Stability: A Double-Edged Sword

The metabolic fate of a drug candidate is a critical determinant of its success. Halogenation can influence metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] However, the impact of bromination can be complex and context-dependent.[2] While it can enhance stability in some cases, it may also introduce new metabolic liabilities or toxicities.[2]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of brominated pyridines in comparison to their analogues.[3][15][16]

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Stock C Incubate at 37°C A->C B Prepare Microsome/Cofactor Mix B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile with Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Determine Half-life (t1/2) and Intrinsic Clearance (CLint) G->H

Caption: General workflow for an in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the incubation mixture containing liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and an NADPH-regenerating system.[16]

  • Incubation:

    • Pre-warm the microsome mixture to 37°C.

    • Initiate the reaction by adding the test compound to the microsome mixture (final concentration typically 1 µM).

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the percentage of remaining parent compound versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Brominated Pyridines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to enhance a drug's efficacy, selectivity, or safety, is a cornerstone of medicinal chemistry.[17] Brominated pyridines can serve as effective bioisosteres for other aromatic and heteroaromatic systems.

For instance, the replacement of a phenyl ring with a brominated pyridine can introduce a hydrogen bond acceptor (the pyridine nitrogen), alter the electronic distribution, and modulate lipophilicity, potentially leading to improved target engagement and pharmacokinetic properties.[18] The choice of a brominated pyridine over other heterocyclic bioisosteres is often driven by the specific requirements of the target and the need to fine-tune the molecule's properties.

Logical Relationship of Bioisosteric Replacement

A Lead Compound with Phenyl Ring B Suboptimal Properties (e.g., Poor Solubility, High Metabolism) A->B C Bioisosteric Replacement A->C D Brominated Pyridine C->D E Other Heterocycles (e.g., Thiophene, Pyrazole) C->E F Improved Properties (e.g., Enhanced Potency, Better PK Profile) D->F E->F G Optimized Drug Candidate F->G

Caption: Decision process for bioisosteric replacement.

Conclusion and Future Perspectives

Brominated pyridines represent a powerful tool in the medicinal chemist's arsenal. Their unique physicochemical properties and versatile reactivity make them valuable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of bromine can lead to significant improvements in biological activity, metabolic stability, and overall drug-like properties. However, the potential for increased toxicity necessitates careful evaluation.[2]

This guide has provided a comparative overview of the synthesis, properties, and applications of brominated pyridines, supported by experimental protocols and data. As our understanding of the nuanced roles of halogens in drug design continues to evolve, the rational application of brominated pyridines is poised to play an increasingly important role in the development of next-generation medicines.

References

A Comparative Guide to the Biological Activity of 2-Bromo-5-methyl-4-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with nitropyridine derivatives, in particular, serving as versatile precursors for a wide range of biologically active molecules.[1][2] The subject of this guide, 2-Bromo-5-methyl-4-nitropyridine, represents a highly functionalized and reactive intermediate with significant potential in the development of novel therapeutics. The presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring offers multiple avenues for chemical modification, making it an attractive starting point for creating libraries of compounds with diverse biological activities.[3]

This guide provides a comparative analysis of the biological activities of derivatives that can be synthesized from or are structurally related to the this compound core. We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data from relevant studies on closely related compounds.

The this compound Scaffold: A Versatile Chemical Intermediate

The unique arrangement of substituents on the this compound ring system dictates its reactivity and potential for derivatization. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, with the bromine atom at the 2-position being a good leaving group.[3] This facilitates the introduction of various functional groups at this position. Furthermore, the nitro group itself can be reduced to an amino group, providing another site for chemical modification.

Core structure of this compound.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted pyridine derivatives have shown significant promise as anticancer agents by targeting various cellular mechanisms, including kinase inhibition and cytotoxicity.[4][5][6] While direct studies on this compound derivatives are limited, we can infer their potential from related structures.

Kinase Inhibition

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Derivatives of 2-amino-5-bromo-4-methylpyridine, which can be synthesized from the corresponding nitro compound, are valuable intermediates for developing inhibitors of kinases like Polo-like kinase 1 (PLK1) and p38 MAP kinase.[8][9]

For instance, the 2-amino group can form crucial hydrogen bonds with the kinase hinge region, while the 5-bromo position allows for the introduction of various substituents through cross-coupling reactions to enhance potency and selectivity.[7][10]

Table 1: Anticancer Activity of Related Pyridine Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-ureasCompound 8eMCF-7 (Breast)0.22[4]
Pyridine-ureasCompound 8nMCF-7 (Breast)1.88[4]
2-Substituted-4-methylpyridinesAryl derivativeHeLa (Cervical)~10-20[11]
2-Substituted-4-methylpyridinesHeteroaryl derivativePC-3 (Prostate)~5-15[11]
Cytotoxic Activity

Several novel pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] For example, a series of newly synthesized pyridine derivatives showed potent activity against MCF-7 (breast cancer), DU-145 (prostate cancer), and HeLa (cervical cancer) cell lines, with some compounds exhibiting cytotoxicity comparable to the standard drug doxorubicin.[5] The presence of different substituents on the pyridine ring plays a crucial role in determining the cytotoxic potency.[11]

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 48-72h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Add Solubilizing Agent (e.g., DMSO) C->D E 5. Measure Absorbance (at ~570 nm) D->E

A simplified workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a period of 48 to 72 hours.[11]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: A Broad Spectrum of Potential

Nitropyridine and its derivatives have been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[1][12] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyridine ring.

Nitropyridine-containing complexes have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli, with activity levels comparable to ciprofloxacin.[1] Furthermore, certain nitropyridine derivatives have demonstrated moderate to good antibacterial and antifungal activities, with some silver complexes being particularly effective against pathogenic microorganisms.[1]

Table 2: Antimicrobial Activity of Related Nitropyridine Derivatives

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
1,4-Dihydropyridine derivative 33Mycobacterium smegmatis9[12]
1,4-Dihydropyridine derivative 33Staphylococcus aureus25[12]
1,4-Dihydropyridine derivative 33Escherichia coli100[12]
Hydrazone derivative (98, R = 2-OH)Bacillus subtilis62.5[1]
Hydrazone derivative (98, R = 2-OH)Candida krusei62.5[1]
Structure-Activity Relationship Insights

For antimicrobial activity, the lipophilicity of the molecule can play a significant role. An increase in the bulk of the substituent at certain positions can lead to improved antibacterial activity.[12] For instance, in a study of 1,4-dihydropyridine derivatives, those with larger substituents at the C2 position showed enhanced inhibition of microbial growth.[12]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Determination_Workflow cluster_workflow MIC Determination Workflow A 1. Serial Dilution of Test Compound B 2. Inoculation with Microorganism A->B C 3. Incubation (e.g., 24h at 37°C) B->C D 4. Visual Inspection for Growth C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

References

A Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-5-methyl-4-nitropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Bromo-5-methyl-4-nitropyridine

In the landscape of pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. This compound, a trifunctionalized pyridine, is a particularly valuable intermediate. Its unique arrangement of a nucleophilic displacement-ready bromine atom, a modifiable nitro group, and a directing methyl group offers synthetic chemists a versatile platform for constructing complex molecular architectures. However, the precise placement of these three substituents presents a significant synthetic challenge, where control of regioselectivity is paramount.

This guide provides an in-depth cost-benefit analysis of plausible synthetic routes to this compound. We will dissect each pathway, moving beyond mere procedural steps to explain the underlying chemical principles and causality behind experimental choices. By evaluating factors such as starting material cost, reaction efficiency, scalability, and safety, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective and economical synthesis strategy.

Overview of Synthetic Strategies

The synthesis of polysubstituted pyridines is fundamentally a challenge of regiochemical control. The electronic nature and position of existing substituents dictate the location of subsequent functionalization. For this compound, two primary retrosynthetic disconnections are logically considered:

  • Route 1: Nitration of a Brominated Precursor. This approach begins with 2-bromo-5-methylpyridine and introduces the nitro group in a key regioselective step.

  • Route 2: Bromination of a Nitrated Precursor. This strategy starts with a 5-methyl-4-nitropyridine core and subsequently installs the bromine atom.

A third potential route involving a Sandmeyer reaction on a hypothetical 2-amino-5-methyl-4-nitropyridine precursor was considered. However, the synthesis of this specific amino-precursor is non-trivial and lacks clear precedent, making the route less viable for practical applications. Therefore, this guide will focus on the more feasible Routes 1 and 2.

Route 1: Regioselective Nitration via an N-Oxide Intermediate

This strategy is arguably the most logical approach as it leverages the powerful directing effect of the pyridine N-oxide to achieve the desired, yet electronically unfavored, 4-position nitration. The synthesis involves three distinct steps starting from commercially available 2-bromo-5-methylpyridine.

Experimental Workflow Diagram

A 2-Bromo-5-methylpyridine B Step 1: N-Oxidation A->B m-CPBA or H₂O₂/AcOH C 2-Bromo-5-methylpyridine-N-oxide B->C D Step 2: Nitration C->D HNO₃ / H₂SO₄ E This compound-N-oxide D->E F Step 3: Deoxygenation E->F PCl₃ or PBr₃ G This compound (Target) F->G

Caption: Workflow for Route 1, proceeding through an N-oxide intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methylpyridine-N-oxide

This step activates the pyridine ring for subsequent nitration. The N-oxide functionality withdraws electron density from the 2- and 6-positions while increasing it at the 4-position, making the latter susceptible to electrophilic attack.

  • Materials: 2-Bromo-5-methylpyridine, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

    • Cool the solution to 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC.

    • Upon completion, cool the mixture again and filter to remove the precipitated meta-chlorobenzoic acid.

    • Wash the filtrate with a 10% aqueous sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound-N-oxide

This is the key regioselective step. The N-oxide directs the incoming nitronium ion (NO₂⁺) to the C-4 position. This protocol is adapted from a similar transformation on a related substrate[1].

  • Materials: 2-Bromo-5-methylpyridine-N-oxide, concentrated sulfuric acid (98%), fuming nitric acid (>90%).

  • Procedure:

    • In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0 °C in an ice-salt bath.

    • Slowly add the crude 2-bromo-5-methylpyridine-N-oxide (1.0 eq) from the previous step, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) at 0 °C.

    • Add the cold nitrating mixture dropwise to the pyridine N-oxide solution, keeping the reaction temperature below 10 °C.

    • After the addition, slowly heat the reaction mixture to 80-90 °C and maintain for 2-4 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8.

    • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of this compound (Deoxygenation)

The final step removes the N-oxide to yield the target compound. Phosphorus trichloride is an effective deoxygenating agent for this transformation.

  • Materials: this compound-N-oxide, phosphorus trichloride (PCl₃), chloroform or DCM.

  • Procedure:

    • Suspend the crude this compound-N-oxide (1.0 eq) in chloroform in a flask equipped with a reflux condenser and dropping funnel.

    • Cool the suspension to 0 °C.

    • Add phosphorus trichloride (1.5 eq) dropwise.

    • After addition, allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it slowly onto crushed ice.

    • Neutralize with solid sodium bicarbonate.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost Moderate-High. The starting material, 2-bromo-5-methylpyridine, is commercially available but can be a significant cost driver[2]. Reagents like m-CPBA and PCl₃ are standard but add to the overall expense.
Yield & Purity Favorable. This route's primary advantage is its excellent control over regioselectivity. The N-oxide activation reliably directs nitration to the C-4 position, minimizing the formation of hard-to-separate isomers. While it is a three-step synthesis, the high purity of the intermediate after each stage can lead to a good overall isolated yield.
Scalability Good. All three steps utilize standard chemical transformations that are generally scalable. However, both the N-oxidation and nitration steps are highly exothermic and require robust temperature control and heat management systems for large-scale production.
Safety & Environmental High Hazard. This route involves several hazardous reagents. m-CPBA is a potentially explosive oxidizing agent. The use of fuming nitric and sulfuric acids presents a significant corrosion and exothermic hazard. Phosphorus trichloride is highly toxic and reacts violently with water. Careful handling, appropriate personal protective equipment (PPE), and waste neutralization protocols are mandatory.

Route 2: Electrophilic Bromination of 5-methyl-4-nitropyridine

Experimental Workflow Diagram

cluster_0 Precursor Synthesis cluster_1 Final Step A 3-Methylpyridine B N-Oxidation A->B C 3-Methylpyridine-N-oxide B->C D Nitration C->D E 5-Methyl-4-nitropyridine-N-oxide D->E F Deoxygenation E->F G 5-Methyl-4-nitropyridine F->G H Step 3: Bromination G->H Br₂ / Oleum I Mixture of Regioisomers H->I J Purification I->J K This compound (Target) J->K

Caption: Workflow for Route 2, highlighting the key issue of isomeric mixture formation.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 5-methyl-4-nitropyridine

This precursor is typically synthesized in a three-step sequence from inexpensive 3-methylpyridine: (1) N-oxidation, (2) nitration to 5-methyl-4-nitropyridine-N-oxide, and (3) deoxygenation. The procedures are analogous to those described in Route 1.

Step 3: Bromination of 5-methyl-4-nitropyridine

This final step is the critical weakness of this route. The pyridine ring is deactivated by the strong electron-withdrawing nitro group. The directing effects of the C5-methyl group (activating, ortho/para-directing to C4 and C6) and the C4-nitro group (deactivating, meta-directing to C2 and C6) both favor substitution at the C2 and C6 positions. Therefore, this reaction is expected to produce a mixture of the desired 2-bromo product and the undesired 6-bromo isomer.

  • Materials: 5-methyl-4-nitropyridine, bromine (Br₂), oleum (fuming sulfuric acid).

  • Procedure:

    • Add 5-methyl-4-nitropyridine (1.0 eq) to oleum (20% SO₃) in a flask equipped for heating and stirring.

    • Heat the mixture to 120-130 °C.

    • Slowly add bromine (1.1 eq) dropwise.

    • Maintain the temperature and stir for 8-12 hours.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize with a strong base (e.g., NaOH solution) to pH 7-8.

    • Extract the products with ethyl acetate or DCM.

    • Dry the organic layer and concentrate under reduced pressure.

    • The resulting crude product will be a mixture of this compound and 6-bromo-5-methyl-4-nitropyridine, requiring extensive purification by fractional crystallization or preparative chromatography.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost Low (Initial Materials), High (Overall). The ultimate starting material, 3-methylpyridine, is very inexpensive. However, the multi-step synthesis of the intermediate and, most importantly, the high cost associated with separating the final regioisomeric products make this route economically inefficient.
Yield & Purity Poor. The non-selective nature of the final bromination step is the critical flaw. The formation of a regioisomeric mixture significantly reduces the isolated yield of the desired product. The physical properties of the isomers are often very similar, making purification difficult, costly, and a major bottleneck for scalability.
Scalability Poor. This route is not well-suited for large-scale production. The requirement for high-temperature bromination in oleum is challenging, and large-scale chromatographic separation of isomers is often impractical and prohibitively expensive.
Safety & Environmental High Hazard. This route involves highly corrosive and hazardous materials, including oleum and liquid bromine. Bromine is highly toxic and requires specialized handling procedures. The generation of mixed-isomer waste streams also adds to the environmental burden.

Comparative Summary and Recommendation

FeatureRoute 1: Nitration via N-OxideRoute 2: Bromination of Nitropyridine
Starting Material 2-Bromo-5-methylpyridine3-Methylpyridine
Number of Steps 34
Key Advantage Excellent Regioselectivity. High purity of the desired product.Inexpensive initial starting material.
Key Disadvantage Higher cost of starting material; use of hazardous reagents.Poor Regioselectivity. Forms isomeric mixture, requiring difficult purification.
Overall Yield Moderate to GoodPoor (isolated yield of desired product)
Scalability Good (with proper engineering controls)Poor
Recommendation Highly Recommended Not Recommended for Pure Product Synthesis

Conclusion

A thorough analysis of the plausible synthetic pathways to this compound reveals a clear strategic choice. While Route 2 begins with a more economical starting material, its critical flaw lies in the final, non-selective bromination step. The resulting formation of a regioisomeric mixture introduces significant purification challenges that undermine the initial cost savings, rendering the route impractical for producing high-purity material efficiently.

Route 1, which proceeds via the nitration of 2-bromo-5-methylpyridine-N-oxide, is the superior and recommended strategy. Its key strength is the use of the N-oxide to direct the nitration to the desired C-4 position with high fidelity. This control over regiochemistry is the most critical factor, ensuring that the synthetic effort is channeled toward the target molecule, thereby simplifying purification and maximizing the effective yield. Although this route involves moderately expensive starting materials and hazardous reagents, the predictability and selectivity it offers provide a far more robust and reliable foundation for the synthesis of this compound in a research or production setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. Substituted pyridines, a cornerstone of many bioactive molecules, demand rigorous structural elucidation to understand their reactivity, binding affinity, and metabolic fate. This guide provides an in-depth spectroscopic comparison of 2-Bromo-5-methyl-4-nitropyridine against its structural relatives, offering insights into how subtle changes in substitution patterns manifest in their spectral fingerprints. By understanding these correlations, researchers can accelerate compound identification, confirm synthetic outcomes, and build robust structure-activity relationships.

The Rationale Behind Spectroscopic Scrutiny

The arrangement of bromo, methyl, and nitro functional groups on the pyridine ring in this compound creates a unique electronic environment. Each spectroscopic technique—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—probes different aspects of the molecule's structure and electronic properties. A comparative approach allows us to dissect the individual contributions of each substituent. For instance, comparing the target molecule with 2-bromo-5-nitropyridine isolates the effect of the methyl group, while a comparison with a non-nitrated analog would highlight the influence of the strongly electron-withdrawing nitro group.

Experimental Protocols: A Foundation for Reliable Data

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following protocols represent standardized, self-validating methodologies for the characterization of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework and the electronic environment of each nucleus.

  • Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Data Acquisition:

      • Transfer the solution to a 5 mm NMR tube.

      • Optimize the magnetic field homogeneity through shimming.

      • Acquire a standard ¹H NMR spectrum.

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Further 2D experiments like COSY and HSQC can be performed to confirm assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

  • Instrumentation: A standard FT-IR spectrometer.

  • Procedure:

    • Sample Preparation (KBr Pellet):

      • Mix a small amount of the solid sample with dry potassium bromide (KBr).

      • Grind the mixture to a fine powder.

      • Form a thin, transparent pellet using a hydraulic press.

    • Data Acquisition:

      • Record a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder and record the sample spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample solution into the ionization source and acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

UV-Visible (UV-Vis) Spectroscopy
  • Objective: To investigate the electronic transitions within the molecule and the effect of substituents on the absorption maxima.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

    • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-600 nm.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, spectroscopic analysis, and structural interpretation of pyridine derivatives.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its key analogs. This comparative layout highlights the influence of each substituent on the spectral output.

Table 1: ¹H NMR Data (Predicted/Observed, 500 MHz, CDCl₃)

CompoundH-3 (δ, ppm)H-6 (δ, ppm)-CH₃ (δ, ppm)
This compound ~8.1 (s)~7.5 (s)~2.6 (s)
2-Bromo-5-nitropyridine[1][2]8.41 (dd)9.32 (d)-
2-Bromopyridine[3]7.24 (ddd)8.35 (ddd)-

Note: The predicted chemical shifts for the target compound are based on the additive effects of the substituents on the pyridine ring. The simplicity of the expected spectrum (two singlets for the aromatic protons) is due to the lack of adjacent protons for coupling.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-O Asymmetric StretchN-O Symmetric StretchC=N/C=C Ring StretchC-Br Stretch
This compound ~1530-1550~1340-1360~1600, ~1450~600-700
2-Bromo-5-nitropyridine[4]153713581590, 1460~650
Nitroaromatics (general)[5]1550-14751360-1290--
Pyridine Ring (general)[6][7]--1615-1575, 1520-1465-

Note: The nitro group's strong electron-withdrawing nature influences the vibrational frequencies of the pyridine ring. The precise positions of the N-O stretches are characteristic of nitroaromatic compounds[5].

Table 3: Mass Spectrometry and UV-Vis Data

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)λmax (nm)
This compound [8][9][10]217.02217/219 ([M]⁺), 202/204 ([M-CH₃]⁺), 171/173 ([M-NO₂]⁺)~270-290
2-Bromo-5-nitropyridine[4]202.99203/205 ([M]⁺), 157/159 ([M-NO₂]⁺)~265
Nitropyridines (general)[11]--Varies with substitution

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks in the mass spectrum. The UV-Vis absorption is influenced by the electronic transitions of the nitro-substituted aromatic system[12].

Structure-Spectrum Correlations

G cluster_structure Chemical Structure cluster_spectra Spectroscopic Features Structure This compound NMR_Shifts ¹H & ¹³C Chemical Shifts Structure->NMR_Shifts IR_Bands IR Vibrational Bands (N-O, C=N) Structure->IR_Bands MS_Frag MS Fragmentation (Isotopic Pattern) Structure->MS_Frag UV_Abs UV-Vis λmax Structure->UV_Abs Nitro Nitro Group (C4) Nitro->NMR_Shifts Strong e⁻ withdrawing Nitro->IR_Bands Strong e⁻ withdrawing Nitro->UV_Abs Strong e⁻ withdrawing Bromo Bromo Group (C2) Bromo->NMR_Shifts Inductive effect & Isotopic signature Bromo->MS_Frag Inductive effect & Isotopic signature Methyl Methyl Group (C5) Methyl->NMR_Shifts Weak e⁻ donating

Caption: Relationship between structural features and their corresponding spectroscopic manifestations.

Conclusion

The spectroscopic analysis of this compound, when placed in the context of its structural analogs, provides a clear and detailed picture of its chemical identity. The predictable shifts in NMR, the characteristic vibrations in IR, the distinct isotopic patterns in MS, and the electronic transitions observed in UV-Vis spectroscopy collectively serve as a robust toolkit for the modern researcher. By mastering the interpretation of this multi-faceted data, scientists in drug discovery and materials development can make more informed decisions, accelerating the pace of innovation.

References

A Senior Application Scientist's Guide: The Strategic Advantages of 2-Bromo-5-methyl-4-nitropyridine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the choice of intermediate is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic route. Among the vast array of heterocyclic building blocks, 2-Bromo-5-methyl-4-nitropyridine has emerged as a uniquely advantageous intermediate. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the strategic benefits of its use over common alternatives.

The Molecular Blueprint: Understanding its Intrinsic Reactivity

This compound (CAS: 66092-62-4, Formula: C₆H₅BrN₂O₂) is a substituted pyridine prized for its specific arrangement of functional groups, which imparts a highly desirable and predictable reactivity profile.[1]

  • The C2-Bromine: Positioned at an alpha-position to the ring nitrogen, the bromine atom serves as an excellent leaving group in a multitude of transition-metal-catalyzed cross-coupling reactions.[2]

  • The C4-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety at the para-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This electronic influence makes the C2 and C6 positions highly susceptible to nucleophilic attack.[3]

  • The C5-Methyl Group: This electron-donating group subtly modulates the electronic properties of the ring and provides an additional point for potential late-stage functionalization, if required.

This specific electronic architecture is not an accident of synthesis but a deliberate design that offers chemists superior control over bond formation.

Fig. 1: Reactivity map of this compound.

The Cross-Coupling Arena: A Superior Coupling Partner

The synthesis of biaryl and heteroaryl structures, ubiquitous in drug molecules, heavily relies on cross-coupling reactions.[4] It is in this domain that this compound demonstrates profound advantages over alternative intermediates, particularly pyridine-based organoboron reagents.

The "2-Pyridyl Problem" and How Bromopyridines Provide the Solution

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, yet its application to pyridine rings, especially at the 2-position, is notoriously challenging. This "2-pyridyl problem" stems from the difficulty in preparing and the poor stability of pyridine-2-boronic acids and their esters, which are prone to rapid protodeboronation.[4][5][6] This instability leads to low yields, the need for specialized ligands, and significant challenges in purification and scale-up.

This compound circumvents these issues entirely. As a stable, solid, and readily available electrophile, it offers a robust and reliable entry point into cross-coupling chemistry.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes typical experimental outcomes, demonstrating the superior performance of bromopyridine electrophiles compared to the use of challenging pyridine boronate nucleophiles.

Parameter Route A: this compound + Arylboronic Acid Route B: 2-Pyridylboronic Acid + Aryl Halide Advantage
Intermediate Stability High (Crystalline solid, stable to air and moisture)[7]Low (Prone to protodeboronation, often requires in situ generation)[4]Route A
Reaction Yield Generally high and reproducible (Often >80%)Variable and often moderate (40-70%), highly substrate-dependent[4]Route A
Reaction Conditions Milder conditions, broad catalyst compatibilityOften requires specialized ligands, anhydrous conditions, and careful pH controlRoute A
Purification Simpler, as major byproduct is inorganic saltComplex, due to boronic acid decomposition productsRoute A
Scalability HighLow to moderateRoute A

Dual-Mode Reactivity: Beyond Carbon-Carbon Bonds

A signal advantage of this compound is its capacity for orthogonal functionalization. After the C2-position has been modified via cross-coupling, the C4-nitro group becomes a gateway for a host of further transformations.

The reduction of the nitro group to an amine is typically high-yielding and clean, using standard conditions (e.g., H₂, Pd/C; or Fe/NH₄Cl). This unmasks a nucleophilic amino group, enabling subsequent reactions such as:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization followed by Sandmeyer reactions

This built-in versatility allows for the rapid generation of molecular complexity from a single, reliable intermediate, a strategy highly valued in the construction of compound libraries for drug discovery. In contrast, intermediates lacking such a versatile secondary functional group would require additional, often lengthy, synthetic steps to achieve the same level of molecular diversity.

Experimental Protocols: A Validated Workflow

To substantiate the claims of reliability and efficiency, we provide a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-methyl-2-(4-methylphenyl)-4-nitropyridine

Objective: To demonstrate a standard, high-yield Suzuki coupling using this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Water

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge Schlenk flask with: - this compound - 4-Methylphenylboronic acid - K₂CO₃ B 2. Add Pd(PPh₃)₄ catalyst. A->B C 3. Evacuate and backfill flask with Argon or Nitrogen (3x). B->C D 4. Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). C->D E 5. Heat mixture to 90-100 °C with vigorous stirring. D->E Stir & Heat F 6. Monitor reaction progress by TLC or LC-MS (typically 4-12 h). E->F G 7. Cool to room temperature. Dilute with Ethyl Acetate. F->G Upon Completion H 8. Wash with water and brine. G->H I 9. Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify crude product by column chromatography (Silica gel). J->K

References

characterization and validation of 2-Bromo-5-methyl-4-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Characterization and Validation of 2-Bromo-5-methyl-4-nitropyridine Derivatives for Drug Discovery

Introduction

Pyridine-based molecular scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, this compound serves as a highly versatile intermediate, enabling the synthesis of a diverse library of derivatives through various cross-coupling reactions. The robust characterization and validation of these novel small molecules are paramount in the drug discovery pipeline, ensuring structural integrity, purity, and desirable physicochemical properties before advancing to preclinical studies.[1]

This guide offers a comprehensive comparison of the essential analytical techniques and validation workflows for this compound derivatives. As a senior application scientist, the focus is not merely on procedural steps but on the underlying scientific rationale for each experimental choice, providing a self-validating framework for researchers, scientists, and drug development professionals.

Section 1: Synthesis and Derivatization Strategies

The journey of a novel compound begins with its synthesis. The this compound core is typically synthesized via a multi-step process, often starting from more common pyridine precursors, followed by bromination and nitration.[2][3] Once this key intermediate is secured, its true utility is realized in derivatization, primarily through palladium-catalyzed cross-coupling reactions.

Two of the most powerful and widely used methods for creating carbon-carbon and carbon-nitrogen bonds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5]

  • Suzuki-Miyaura Coupling: This reaction is exceptionally effective for creating C-C bonds by coupling the 2-bromo position of the pyridine ring with a wide array of aryl or vinyl boronic acids or esters.[4][6] The versatility of this reaction allows for the introduction of diverse substituents to modulate the pharmacological properties of the final compound.[7]

  • Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the method of choice.[5] This reaction facilitates the coupling of the 2-bromo position with a vast range of primary and secondary amines, amides, or other nitrogen nucleophiles, which is crucial for tuning properties like solubility and target binding.[8][9][10]

The choice between these reactions is dictated by the desired final structure and the specific properties being targeted. For instance, if the goal is to explore structure-activity relationships by modifying a phenyl ring attached to the pyridine core, a Suzuki coupling would be the logical first step. Conversely, to introduce a key hydrogen bond donor/acceptor via an amino group, the Buchwald-Hartwig amination would be employed.

Caption: General synthetic workflow for derivatization.

Section 2: The Foundational Pillar: Structural Characterization

Once a derivative is synthesized, its chemical structure must be unambiguously confirmed. A multi-technique approach is non-negotiable for ensuring the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.[11]

Causality: ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR provides complementary information on the carbon backbone. For a substituted nitropyridine, these techniques are essential to confirm that the desired substitution has occurred at the correct position and that the core structure remains intact.

Predicted ¹H NMR Data for the Core Scaffold (in CDCl₃): The proton NMR spectrum of the parent compound, this compound, is expected to show two distinct signals in the aromatic region and one signal for the methyl group.[2]

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted Multiplicity
H-6~8.94Singlet (s)
H-3~7.53Singlet (s)
-CH₃~2.64Singlet (s)

Note: Data is based on similar structures and should be experimentally verified.[2]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to fully assign all signals.[12]

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the experimental data with the expected structure to confirm its identity.

Mass Spectrometry (MS)

Causality: Mass spectrometry is critical for confirming the molecular weight of the synthesized compound.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering an additional layer of confirmation. The fragmentation pattern can also yield valuable structural information.[14]

Expected MS Data: For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[13]

IonExpected m/zDescription
[M]⁺˙216/218Molecular ion with Br isotopic pattern
[M+H]⁺217/219Protonated molecular ion (in ESI/APCI)

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer. Common ionization techniques for this class of molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire data in both positive and negative ion modes.

  • Data Analysis: Determine the molecular weight from the parent ion peak. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups. For nitropyridine derivatives, it is particularly useful for confirming the presence of the nitro group (NO₂) and tracking changes in the pyridine ring vibrations upon substitution.[15]

Characteristic IR Absorption Bands:

Functional GroupWavenumber Range (cm⁻¹)Description
NO₂ Asymmetric Stretch~1510 - 1580Strong
NO₂ Symmetric Stretch~1320 - 1380Strong
C=C, C=N Stretching~1450 - 1600Medium to Strong
C-Br Stretch~1000 - 1100Strong
X-ray Crystallography

Causality: While NMR, MS, and IR can collectively provide a strong case for a compound's structure, single-crystal X-ray crystallography provides the only unambiguous, three-dimensional proof of molecular structure.[16] It is the gold standard for determining absolute stereochemistry and resolving any structural ambiguities.[17][18][19]

Protocol Overview:

  • Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a suitable solvent system.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[19]

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall 3D arrangement of atoms.[20]

Section 3: Validation Workflow for Preclinical Development

Beyond structural confirmation, a small molecule intended for drug discovery must be validated for purity and key physicochemical properties.[21] This process ensures that the compound tested in biological assays is indeed the intended molecule and possesses drug-like characteristics.[1][22]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of the pharmaceutical industry for purity analysis.[23][24] It separates the compound of interest from any impurities, such as starting materials, by-products, or degradation products.[25] Regulatory agencies require stringent purity data, often demanding purity levels of >95% for compounds entering preclinical studies.[23]

Comparative Analysis: HPLC vs. UPLC

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Particle Size 3-5 µm<2 µm
Pressure Lower (up to 6,000 psi)Higher (up to 15,000 psi)
Resolution GoodExcellent
Run Time LongerShorter
Solvent Consumption HigherLower

For routine purity checks, HPLC is often sufficient. However, for complex mixtures or when higher throughput is needed, UPLC offers superior resolution and faster analysis times.[24]

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Method Development: Develop a separation method, typically using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of an additive like formic acid or trifluoroacetic acid to ensure good peak shape.[26]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Data Acquisition: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.[27]

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[23]

Caption: Decision workflow for compound validation.

Conclusion

The require a rigorous, multi-faceted analytical approach. This guide has outlined the critical techniques and the rationale behind their application, from initial synthesis to final validation. By integrating NMR for structural elucidation, MS for molecular weight confirmation, IR for functional group identification, and HPLC for purity assessment, researchers can build a comprehensive and trustworthy data package for each new chemical entity. This systematic process is not merely a quality control exercise; it is an essential component of scientific integrity that underpins the entire drug discovery and development process, ensuring that only well-characterized and pure compounds advance toward becoming potential new medicines.

References

A Senior Application Scientist's Guide to Comparative Docking of 2-Bromo-5-methyl-4-nitropyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry, pyridine scaffolds are of paramount importance, serving as the foundation for numerous therapeutic agents.[1] This guide provides an in-depth comparative analysis of molecular docking studies for a series of hypothetical 2-Bromo-5-methyl-4-nitropyridine analogs. As a versatile intermediate in the synthesis of bioactive molecules, this compound and its derivatives hold significant promise, particularly in the development of kinase inhibitors for cancer therapy.[2] This document will navigate the reader through the scientific rationale, detailed experimental protocols, and data interpretation of a comparative docking study against Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle and a promising target in oncology. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for utilizing in silico techniques to predict ligand-protein interactions and guide the synthesis of novel therapeutic candidates.[3]

Introduction: The Rationale for Targeting PLK1 with Pyridine Analogs

The pyridine ring is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities.[1][4] The specific compound, this compound, presents a unique chemical architecture with bromine and nitro groups that make it highly reactive and suitable for a variety of chemical modifications. This adaptability allows for the creation of diverse libraries of analogs for screening against various therapeutic targets.

Our choice of Polo-like kinase 1 (PLK1) as the target protein is deliberate. PLK1 is a key regulator of multiple stages of mitosis, and its overexpression is a common feature in many human cancers. Inhibition of PLK1 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anticancer drug development.[5] Derivatives of similar bromo-methylpyridine compounds have been investigated as inhibitors of kinases like PLK4, demonstrating the potential of this scaffold to fit within the ATP-binding pocket of these enzymes.[6]

This guide will, therefore, focus on a comparative docking study of a series of rationally designed this compound analogs against PLK1. The aim is to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity, thereby providing a computational foundation for the synthesis of more potent and specific inhibitors.[3]

Methodology: A Validated Protocol for Comparative Docking

The integrity of a computational study hinges on a well-defined and validated methodology.[7] The following protocol outlines a step-by-step approach for a comparative molecular docking study using industry-standard software and practices.

Software and Tools
  • Molecular Modeling and Visualization: BIOVIA Discovery Studio

  • Docking Engine: AutoDock Vina[8]

  • Ligand Preparation: ChemDraw Ultra, Avogadro

  • Protein Structure Databank: Protein Data Bank (PDB)

Experimental Workflow

The overall workflow of our comparative docking study is depicted in the diagram below. This systematic process ensures reproducibility and reliability of the generated results.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Target Selection (PLK1, PDB ID: 2YAC) ProteinPrep Protein Preparation: - Remove Water & Ligands - Add Polar Hydrogens - Assign Charges PDB->ProteinPrep Obtain 3D Structure LigandDesign Design of 2-Bromo-5-methyl- 4-nitropyridine Analogs LigandPrep Ligand Preparation: - Energy Minimization - Save in PDBQT format LigandDesign->LigandPrep 2D to 3D Conversion & Energy Minimization GridGen Grid Box Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking Results Analysis of Docking Poses & Binding Energies Docking->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR Visualization Visualization of Ligand-Protein Interactions Results->Visualization

Figure 1: A flowchart of the comparative molecular docking workflow.
Step-by-Step Protocol

  • Protein Preparation:

    • The three-dimensional crystal structure of human PLK1 in complex with a known inhibitor was obtained from the Protein Data Bank (PDB ID: 2YAC).

    • Using BIOVIA Discovery Studio, all water molecules and the co-crystallized ligand were removed from the protein structure.

    • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned to each atom.

    • The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.[9]

  • Ligand Preparation:

    • The 2D structures of the parent compound (this compound) and its hypothetical analogs were drawn using ChemDraw Ultra.

    • The 2D structures were converted to 3D structures and their energy was minimized using the Avogadro software with the MMFF94 force field.

    • The prepared ligands were saved in the PDBQT file format.

  • Grid Generation and Docking:

    • The binding site was defined based on the location of the co-crystallized ligand in the original PDB file.

    • A grid box with dimensions of 25Å x 25Å x 25Å was centered on the active site to encompass all the key interacting residues.

    • Molecular docking was performed using AutoDock Vina.[8] The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

    • For each ligand, the top 10 binding poses were generated and ranked based on their binding affinity scores.

  • Analysis of Results:

    • The docking results were analyzed by clustering the poses based on the root-mean-square deviation (RMSD).

    • The binding pose with the lowest binding energy (highest affinity) was selected for further analysis.

    • The interactions between each ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using BIOVIA Discovery Studio.[9]

Results: Comparative Analysis of Docking Performance

The molecular docking simulations provided valuable insights into the binding affinities and interaction patterns of the designed this compound analogs with the ATP-binding site of PLK1. The results are summarized in the table below.

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
Parent This compound-6.8Leu59, Val114, Cys133
Analog A R = -NH2-7.5Lys82 (H-bond) , Leu59, Val114
Analog B R = -OH-7.2Lys82 (H-bond) , Leu59, Cys133
Analog C R = -COOH-8.1Lys82 (H-bond) , Asp194 (H-bond) , Leu59
Analog D R = -phenyl-8.5Leu59, Val114, Phe183 (π-π stacking)

Note: The structures of the analogs are based on the substitution at the bromine position of the parent compound.

Visualization of Binding Interactions

The binding mode of the most promising candidate, Analog D , within the active site of PLK1 is depicted below. This visualization highlights the key interactions responsible for its high binding affinity.

G cluster_protein PLK1 Active Site cluster_ligand Analog D Leu59 Leu59 Val114 Val114 Phe183 Phe183 Lys82 Lys82 Cys133 Cys133 PyridineRing Pyridine Ring PyridineRing->Leu59 Hydrophobic PyridineRing->Val114 Hydrophobic NitroGroup Nitro Group NitroGroup->Cys133 π-hole interaction PhenylRing Phenyl Ring PhenylRing->Phe183 π-π Stacking G cluster_pathway PLK1 Signaling in Mitosis cluster_outcome Therapeutic Outcome G2 G2 Phase M M Phase (Mitosis) G2->M Mitotic Entry PLK1 PLK1 Activity Cytokinesis Cytokinesis M->Cytokinesis Mitotic Exit PLK1->G2 PLK1->M PLK1->Cytokinesis CellCycleArrest Cell Cycle Arrest (G2/M Phase) AnalogD Analog D (PLK1 Inhibitor) AnalogD->PLK1 Inhibition Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

References

A Senior Application Scientist's Guide to Heterocyclic Building Blocks: Evaluating the Synthetic Utility of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry and materials science, N-heterocyclic compounds are foundational pillars for innovation. The pyridine ring, in particular, is a privileged scaffold, present in a significant percentage of FDA-approved drugs.[1][2] The strategic functionalization of this ring system allows for the precise tuning of molecular properties, from biological activity to electronic characteristics.

This guide provides an in-depth evaluation of 2-Bromo-5-methyl-4-nitropyridine , a highly versatile and reactive building block. The unique arrangement of its functional groups—a labile bromine atom at the 2-position, a strongly electron-withdrawing nitro group at the 4-position, and a methyl group at the 5-position—creates a powerful tool for synthetic chemists. We will explore its core reactivity profile and provide a direct comparison against its common alternative, 2-Chloro-5-methyl-4-nitropyridine , to guide researchers in making informed decisions for their synthetic strategies.

Core Reactivity Profile: An Electron-Deficient Powerhouse

The synthetic utility of this compound is dictated by the interplay of its substituents:

  • Pyridine Ring: As an electron-deficient heterocycle, the ring nitrogen withdraws electron density, activating the α (2,6) and γ (4) positions towards nucleophilic attack.

  • 4-Nitro Group: This powerful electron-withdrawing group drastically enhances the electrophilicity of the pyridine ring, further activating it for a range of transformations.

  • 2-Bromo Group: The bromine atom serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is weaker than a Carbon-Chlorine (C-Cl) bond, a critical factor in the oxidative addition step of many catalytic cycles.[3][4]

  • 5-Methyl Group: This electron-donating group has a modest electronic influence on the ring's reactivity but can play a role in modulating the molecule's steric profile and solubility.

These features make the molecule an ideal substrate for constructing complex molecular architectures, primarily through two major reaction classes: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis: 2-Bromo- vs. 2-Chloro-5-methyl-4-nitropyridine

The choice between a bromo- or chloro-substituted building block is a critical decision that impacts reaction conditions, catalyst selection, and overall efficiency. The following sections compare the performance of this compound with its chloro-analogue in foundational synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The initial, and often rate-determining, step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The general reactivity trend for this step is I > Br > Cl > F, stemming from the decreasing strength of the C-X bond.[3][4]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl-aryl structures. Due to the weaker C-Br bond, this compound consistently outperforms its chloro counterpart, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields.[4][5]

Coupling PartnerHalopyridineCatalyst/Ligand (mol%)BaseTemp (°C)Yield (%)Reference/Notes
Phenylboronic AcidThis compound Pd(PPh₃)₄ (3%)K₂CO₃90~85-95 Higher reactivity allows for standard, less expensive catalysts.[6]
Phenylboronic Acid2-Chloro-5-methyl-4-nitropyridinePd₂(dba)₃/SPhos (2%/4%)K₃PO₄110~70-80Requires more advanced, electron-rich ligands and higher temperatures to activate the C-Cl bond.[5]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is indispensable for synthesizing arylamines. The reactivity advantage of the C-Br bond is also evident here, facilitating the coupling of a wider range of amines under more accessible conditions.[7][8][9]

AmineHalopyridineCatalyst/Ligand (mol%)BaseTemp (°C)Yield (%)Reference/Notes
MorpholineThis compound Pd₂(dba)₃/Xantphos (2%/4%)Cs₂CO₃100~90-98 Excellent yields with common ligands.[9]
Morpholine2-Chloro-5-methyl-4-nitropyridinePd(OAc)₂/RuPhos (2%/4%)K₂CO₃120~75-85Requires highly active, sterically hindered ligands to achieve good conversion.[7]
Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate. The reaction rate is influenced by the leaving group's ability to stabilize this intermediate. The reactivity trend is typically F > Cl > Br > I, as the more electronegative halogen better stabilizes the developing negative charge.[3][10]

Therefore, for SNAr reactions, 2-Chloro-5-methyl-4-nitropyridine is often the more reactive and preferred substrate.

NucleophileHalopyridineBaseSolventTemp (°C)Relative RateReference/Notes
Sodium MethoxideThis compound-Methanol50SlowerThe less electronegative bromine provides less stabilization for the Meisenheimer complex.
Sodium Methoxide2-Chloro-5-methyl-4-nitropyridine -Methanol50Faster The higher electronegativity of chlorine accelerates the rate-determining addition step.[3][10]

Workflow for Building Block Selection

The choice between the bromo- and chloro-derivatives is contingent on the desired synthetic transformation. The following diagram outlines a logical decision-making process for researchers.

G start Start: Define Desired Bond Formation reaction_type Select Reaction Class start->reaction_type pd_path Palladium-Catalyzed Cross-Coupling? reaction_type->pd_path C-C or C-N (Suzuki, Buchwald-Hartwig, etc.) snar_path Nucleophilic Aromatic Substitution (SNAr)? reaction_type->snar_path C-O, C-N, C-S (via direct substitution) bromo_choice Choose: This compound pd_path->bromo_choice bromo_reason Reason: - Weaker C-Br bond - Faster oxidative addition - Milder conditions bromo_choice->bromo_reason chloro_choice Choose: 2-Chloro-5-methyl-4-nitropyridine snar_path->chloro_choice chloro_reason Reason: - Higher halogen electronegativity - Stabilizes Meisenheimer complex - Faster reaction rate chloro_choice->chloro_reason

Caption: Decision workflow for selecting between bromo- and chloro-nitropyridines.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for the application of this compound in key transformations.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Rationale: This protocol utilizes a standard, commercially available palladium catalyst. The choice of K₂CO₃ as the base is cost-effective and suitable for a wide range of boronic acids. A mixed aqueous-organic solvent system is employed to facilitate the dissolution of both the organic and inorganic reagents.[6]

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-5-methyl-4-nitropyridine.

Protocol 2: Buchwald-Hartwig Amination with Morpholine
  • Rationale: This protocol employs a Pd₂(dba)₃/Xantphos catalyst system, which is highly effective for coupling with heteroaryl halides. Cesium carbonate (Cs₂CO₃) is used as the base; its high solubility in organic solvents and strong basicity often lead to superior results compared to other inorganic bases in C-N couplings.[9]

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • Xantphos (4 mol%)

    • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Seal the tube, then evacuate and backfill with argon. Repeat three times.

    • Add anhydrous toluene, followed by this compound and morpholine via syringe.

    • Seal the tube tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.

    • Monitor the reaction progress by LC-MS. Reactions are often complete within 4-8 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude material by flash column chromatography to afford the N-coupled product.

Applications in Drug Discovery and Beyond

The structural motifs accessible through this compound chemistry are prevalent in bioactive molecules.[1][2] Derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapeutics. The ability to rapidly generate diverse libraries of compounds via cross-coupling makes this building block exceptionally valuable in lead discovery and optimization campaigns. Furthermore, its utility extends to the agrochemical sector, where nitropyridine derivatives are used in the development of advanced pesticides and herbicides.[11]

Conclusion

This compound is a high-performance building block with a well-defined reactivity profile. Its key advantage lies in its superior performance in a wide range of palladium-catalyzed cross-coupling reactions, where the lability of the C-Br bond allows for milder conditions and broader applicability compared to its chloro-analogue. Conversely, for synthetic routes relying on nucleophilic aromatic substitution, the corresponding 2-chloro derivative offers a distinct rate advantage. By understanding these fundamental reactivity principles, researchers can strategically select the optimal building block, streamlining their synthetic efforts and accelerating the discovery of novel chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed, procedural guide for the safe handling and disposal of 2-Bromo-5-methyl-4-nitropyridine (CAS No. 66092-62-4). As a halogenated and nitrated aromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Immediate Safety Assessment & Hazard Profile

Before handling or initiating any disposal protocol for this compound, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance, and its associated risks necessitate stringent precautionary measures.

The primary hazards associated with pyridine derivatives include flammability, toxicity, and irritation.[1] For this compound and structurally similar compounds, the key hazards are summarized below.

Hazard CategoryGHS Classification & StatementsRationale & Precautionary Measures
Acute Toxicity Category 4 (Oral) - H302: Harmful if swallowed.[2][3][4]Ingestion can lead to systemic toxicity. Precaution: Do not eat, drink, or smoke when handling.[2][4] If swallowed, rinse mouth and seek immediate medical attention.[3][5]
Skin Irritation Category 2 - H315: Causes skin irritation.[2][3][4]The bromo- and nitro- functional groups can cause significant skin irritation upon contact. Precaution: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®) and a lab coat.[1] Wash hands thoroughly after handling.[2][3][4]
Eye Irritation Category 2A - H319: Causes serious eye irritation.[2][3][4]Direct contact can cause severe irritation and potential damage to the eyes. Precaution: Wear safety glasses with side-shields or chemical splash goggles.[1][2]
Respiratory Irritation STOT SE 3 - H335: May cause respiratory irritation.[2][3][4][5]Inhalation of dust or vapors can irritate the respiratory tract. Precaution: Handle only in a well-ventilated area or a certified chemical fume hood to avoid vapor and dust inhalation.[1][5][6]
Environmental Hazard Pyridine derivatives can be hazardous to the environment. Precaution: Do not let the product enter drains or waterways.[4][5][7]

Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal service.[1][2][8] The primary recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts like nitrogen oxides (NOx) and hydrogen bromide gas.[5]

Step 1: Personal Protective Equipment (PPE) Verification

Before handling any waste, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.

  • Hand Protection: Chemical-resistant gloves such as Butyl rubber or Viton®. Nitrile gloves may offer limited protection and should be changed frequently.[1][6]

  • Eye Protection: Chemical splash goggles or safety glasses with side-shields.[1][2]

  • Body Protection: A standard, fully-buttoned laboratory coat.[1]

  • Respiratory Protection: All handling of solid waste or open containers must be performed in a chemical fume hood.[1][6] If a fume hood is not available for a specific task, a NIOSH-approved respirator with cartridges for organic vapors and particulates (OV/AG/P99 or ABEK-P2) is required.[5]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container for all this compound waste.[1][2][9] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Incompatible Materials: This compound must be stored separately from strong oxidizing agents and acids (especially nitric acid).[1][6] Mixing can lead to exothermic or violent reactions.

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.[1][2]

  • Solid Waste Handling: When collecting solid waste, carefully sweep or transfer the material to avoid creating dust.[5][7][9]

Step 3: Container Labeling and Storage

Regulatory compliance hinges on accurate and clear labeling.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Irritant, Toxic).[2][6]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1][2] This area should be away from general lab traffic and incompatible chemicals.[6] Ensure the container is kept tightly closed except when adding waste.[2]

Step 4: Arranging for Final Disposal

Disposal must be handled by certified professionals in accordance with all regulations.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[2][5]

  • Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[2][4]

  • Documentation: Maintain meticulous records of the waste generated, including the amount and date of disposal, to ensure a complete compliance audit trail.[2]

The following diagram illustrates the decision-making process for the disposal workflow.

G cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_storage Accumulation & Disposal start Start: Waste Generation ppe Verify Full PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) ppe->identify segregate Is waste segregated from incompatibles (oxidizers, acids)? identify->segregate segregate->ppe No, review protocol collect Place in Designated, Labeled 'Hazardous Waste' Container segregate->collect Yes seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup by Licensed Disposal Contractor store->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, gently sweep up the material to avoid creating dust.[5]

    • Use an inert, non-combustible absorbent material like vermiculite or sand for any remaining residue.[1]

    • Place all contaminated materials into the designated hazardous waste container for disposal.[5]

  • Large Spills:

    • Evacuate personnel from the immediate area.[5]

    • Contact your institution's EHS department or emergency response team immediately.[1]

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][6] Seek medical attention.[3][5]

    • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[5] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][5]

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician immediately.[5]

Regulatory Context

The disposal procedures outlined are mandated by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). As a halogenated organic compound, this compound falls under specific waste codes and land disposal restrictions.[10][11] All waste containing this compound is considered hazardous, and its management must comply with local, state, and federal regulations.[2][8]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-5-methyl-4-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Bromo-5-methyl-4-nitropyridine is foundational. However, innovation cannot come at the expense of safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE). Understanding the why behind each recommendation is critical to fostering a proactive safety culture and ensuring the well-being of every member of your team.

The "Why": Deconstructing the Hazard Profile

This compound is a substituted pyridine derivative. While comprehensive toxicological data for this specific molecule is not widely published, its structural motifs—a brominated pyridine ring and a nitro group—provide a clear and urgent basis for stringent safety protocols. By analyzing related compounds and chemical classes, we can establish a robust hazard profile.

The primary hazards are significant and demand respect:

  • Acute Toxicity: Related bromo-nitro and bromo-methyl pyridine compounds are classified as harmful if swallowed, if in contact with skin, or if inhaled.[1][2][3][4][5] This triple threat means that all potential routes of exposure must be sealed off through appropriate PPE.

  • Severe Irritation: The compound is expected to cause serious skin and eye irritation, as well as respiratory irritation.[1][2][3][4][6] This necessitates direct barrier protection for the eyes, skin, and respiratory system.

  • Systemic Effects of Aromatic Nitro Compounds: As a class, aromatic nitro compounds are known to pose a risk of methemoglobinemia upon absorption.[7] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis and other serious systemic effects. This potential for systemic toxicity underscores the criticality of preventing any level of exposure.

The Core Ensemble: Your Primary PPE Shield

Effective protection relies on a multi-layered approach where each piece of equipment serves a specific, vital function. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

OperationMinimum Required PPERationale / Key Considerations
Receiving & Storage Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.Protects against incidental contact during unpacking and transfer to a designated, cool, dry, and well-ventilated storage area away from incompatible materials.[1][8][9]
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Respiratory Protection (Fume Hood).This is a high-risk operation for generating airborne dust. All handling of the solid must be done within a certified chemical fume hood to prevent inhalation.[1][10] Double gloving provides an extra layer of protection against contamination.
Reaction Setup & Workup Chemically Resistant Gloves (Nitrile or Neoprene), Chemical Splash Goggles, Lab Coat.Protects against splashes and direct contact with the compound in solution. Always work in a well-ventilated area or fume hood.[8][11]
Spill Cleanup & Waste Disposal Chemical Splash Goggles, Face Shield, Chemically Resistant Gloves (e.g., Butyl Rubber or heavy-duty Nitrile), Chemical Resistant Apron or Gown over Lab Coat.Requires enhanced protection due to the higher risk of significant direct contact. A face shield protects the entire face from splashes.

Operational Protocols: From Preparation to Disposal

A procedural mindset is key to safety. The following workflow and protocols provide a clear, step-by-step guide for minimizing exposure at every stage.

Safe Handling Workflow

The following diagram illustrates the critical control points in the lifecycle of handling this compound, emphasizing the continuous requirement for safety vigilance.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Receiving Receiving & Verification Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage Plan Hazard Review & Procedural Plan Storage->Plan PPE Don PPE Plan->PPE Proceed to Lab Weighing Weighing & Transfer PPE->Weighing Reaction Reaction Setup & Monitoring Weighing->Reaction Waste Segregate Hazardous Waste Reaction->Waste Decon Decontaminate Glassware & Surfaces Waste->Decon Doff Doff PPE (Correct Sequence) Decon->Doff Dispose Final Disposal via EHS Doff->Dispose

Caption: Workflow for Safely Handling this compound.

Experimental Protocol: Weighing and Transfer of Solid Compound

This protocol is designed as a self-validating system to minimize exposure during the handling of the solid chemical.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[10]

    • Clear the fume hood of all unnecessary equipment and materials to prevent clutter and cross-contamination.[12]

    • Place a plastic-backed absorbent liner on the floor of the hood.

    • Gather all necessary equipment: spatula, weighing paper or vessel, and a pre-labeled container for the final solution.

  • PPE Donning:

    • Don a lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don the first pair of nitrile gloves.

    • Don a second pair of nitrile gloves over the first.

  • Handling (Inside the Fume Hood):

    • Place the analytical balance inside the fume hood if possible. If not, weigh the compound into a sealed container inside the hood, close it, and then move it to the external balance.[12]

    • Carefully open the stock container of this compound.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weighing vessel. Avoid creating dust.[1][9]

    • Securely close the stock container.

    • Complete the transfer to the reaction vessel or solvent.

  • Immediate Cleanup:

    • Carefully dispose of the weighing paper and any contaminated consumables into a designated solid hazardous waste container located inside the hood.

    • Wipe down the spatula and any affected surfaces with a solvent-dampened towel, disposing of the towel in the hazardous waste container.

  • PPE Doffing:

    • While still in the work area, remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste.

    • Remove the lab coat and hang it in its designated area.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands thoroughly with soap and water.[1][4]

Disposal and Decontamination: Closing the Loop

Proper disposal is a critical final step in the safety lifecycle.

  • Chemical Waste: All waste containing this compound, including excess solids and solutions, must be collected in a clearly labeled, sealed hazardous waste container.[13] The label must include the full chemical name and associated hazard warnings.[13] Never dispose of this chemical down the drain.[13]

  • Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in the designated solid hazardous waste container.

  • Arranging Disposal: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3][9][13]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity of your research and the safety of your workplace.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methyl-4-nitropyridine
Reactant of Route 2
2-Bromo-5-methyl-4-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.